molecular formula C10H10O3 B2882839 (E)-3-(4-Methylphenoxy)prop-2-enoic acid CAS No. 1937337-51-3

(E)-3-(4-Methylphenoxy)prop-2-enoic acid

Numéro de catalogue: B2882839
Numéro CAS: 1937337-51-3
Poids moléculaire: 178.187
Clé InChI: DFFCOGFCUVEICN-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(E)-3-(4-Methylphenoxy)prop-2-enoic acid is a useful research compound. Its molecular formula is C10H10O3 and its molecular weight is 178.187. The purity is usually 95%.
BenchChem offers high-quality (E)-3-(4-Methylphenoxy)prop-2-enoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-3-(4-Methylphenoxy)prop-2-enoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

(E)-3-(4-methylphenoxy)prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O3/c1-8-2-4-9(5-3-8)13-7-6-10(11)12/h2-7H,1H3,(H,11,12)/b7-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFFCOGFCUVEICN-VOTSOKGWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OC=CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)O/C=C/C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Technical Guide: Synthesis of (E)-3-(4-Methylphenoxy)prop-2-enoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecule Profile

Target Molecule: (E)-3-(4-Methylphenoxy)prop-2-enoic acid Class:


-Phenoxyacrylic acid derivative
Applications:  This structural motif is frequently encountered in medicinal chemistry, particularly in the development of PPAR (Peroxisome Proliferator-Activated Receptor) agonists, metabolic disease therapeutics, and as a linker in polymer science.

The synthesis of (E)-3-(4-methylphenoxy)prop-2-enoic acid relies on the construction of an aryl vinyl ether bond with strict control over olefin geometry. While simple O-alkylation is possible, the most robust and stereocontrolled pathway involves the Michael addition of 4-cresol to a propiolic acid ester , followed by hydrolysis. This guide details the thermodynamic control required to secure the (E)-configuration (trans-isomer), avoiding the kinetically favored (Z)-isomer.

Retrosynthetic Analysis

To design the most efficient pathway, we disconnect the molecule at the vinylic C-O bond.

  • Disconnection: C(vinyl)-O bond.

  • Synthons: 4-Methylphenol (p-cresol) as the nucleophile and a 3-substituted prop-2-enoic acid equivalent as the electrophile.

  • Reagent Choice: Ethyl propiolate serves as the ideal Michael acceptor. It provides the necessary 3-carbon chain and the electron-withdrawing ester group activates the alkyne for nucleophilic attack.

Pathway Logic
  • Nucleophilic Conjugate Addition: p-Cresol attacks the

    
    -carbon of ethyl propiolate.
    
  • Stereochemical Control: The reaction must be steered toward the (E)-isomer. Kinetic control (low temp) often favors the (Z)-isomer via anti-addition. Thermodynamic control (base catalysis, higher temp) favors the (E)-isomer.

  • Saponification: The ester is hydrolyzed to the free acid without disrupting the double bond geometry.

Detailed Synthesis Pathway (Graphviz Visualization)

The following diagram outlines the core reaction sequence and mechanistic intermediates.

SynthesisPathway Cresol 4-Methylphenol (p-Cresol) Transition Allenolate Intermediate Cresol->Transition DABCO / NMM CH2Cl2, r.t. Propiolate Ethyl Propiolate Propiolate->Transition DABCO / NMM CH2Cl2, r.t. Ester_Z (Z)-Ethyl Ester (Kinetic Product) Transition->Ester_Z Anti-addition (Fast) Ester_E (E)-Ethyl 3-(4-methylphenoxy)acrylate (Thermodynamic Product) Transition->Ester_E Syn-addition (Slow) Ester_Z->Ester_E Isomerization (Heat/Base) FinalAcid (E)-3-(4-Methylphenoxy) prop-2-enoic acid Ester_E->FinalAcid 1. LiOH, THF/H2O 2. HCl (pH 2)

Figure 1: Reaction pathway illustrating the divergence between kinetic (Z) and thermodynamic (E) products and the final hydrolysis step.

Experimental Protocol

Phase 1: Synthesis of Ethyl (E)-3-(4-methylphenoxy)acrylate

This step utilizes a base-catalyzed conjugate addition. DABCO (1,4-Diazabicyclo[2.2.2]octane) or N-Methylmorpholine (NMM) are preferred catalysts as they promote the formation of the thermodynamic (E)-isomer.

Reagents:

  • 4-Methylphenol (p-Cresol): 10.0 mmol (1.08 g)

  • Ethyl Propiolate: 11.0 mmol (1.08 g)

  • DABCO: 0.5 mmol (56 mg) - Catalyst

  • Solvent: Dichloromethane (DCM) or Acetonitrile (MeCN) - 20 mL

Procedure:

  • Setup: In a dry 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-methylphenol (1.0 eq) in DCM (anhydrous).

  • Addition: Add DABCO (0.05 eq) to the solution. Stir for 5 minutes to ensure homogeneity.

  • Reaction: Add ethyl propiolate (1.1 eq) dropwise over 10 minutes at room temperature. The reaction is exothermic; a water bath may be used if scaling up >10g.

  • Isomerization Drive: Stir the mixture at room temperature for 12–24 hours.

    • Note: Monitoring by TLC (Hexane/EtOAc 8:1) will show the consumption of cresol. If the (Z)-isomer is present (often runs slightly higher/lower than E), heating to 40°C for 2 hours can drive the equilibrium to the (E)-isomer.

  • Workup: Wash the organic layer with 1M NaOH (2 x 10 mL) to remove unreacted cresol, followed by brine. Dry over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Purification: The crude oil is often sufficiently pure (>95% E-isomer). If necessary, purify via flash column chromatography (SiO₂, 0-10% EtOAc in Hexanes).

Phase 2: Hydrolysis to (E)-3-(4-Methylphenoxy)prop-2-enoic Acid

Saponification must be gentle to prevent decarboxylation or polymerization.

Reagents:

  • Ethyl (E)-3-(4-methylphenoxy)acrylate (from Phase 1)

  • Lithium Hydroxide (LiOH·H₂O): 2.0 eq[1]

  • Solvent: THF:Water (3:1)[1]

Procedure:

  • Dissolution: Dissolve the ester in THF.

  • Saponification: Add the solution of LiOH in water. The mixture will turn slightly cloudy.

  • Reaction: Stir at room temperature for 4–6 hours. Monitor by TLC for disappearance of the ester spot.

  • Acidification (Critical): Cool the reaction mixture to 0°C. Carefully acidify with 1M HCl dropwise until pH ~2. A white precipitate should form.

    • Caution: Do not use concentrated mineral acids rapidly, as heat generation can degrade the vinyl ether.

  • Isolation: Filter the solid precipitate. Wash with cold water.

  • Recrystallization: Recrystallize from Ethanol/Water or Acetonitrile to obtain high-purity white crystals.

Characterization & Data Analysis

Expected Analytical Data
TechniqueParameterDiagnostic SignalInterpretation
1H NMR Vinyl Protons

7.80 (d, J=12.5 Hz, 1H, H-3)

5.50 (d, J=12.5 Hz, 1H, H-2)
The coupling constant (

) is the key differentiator.

Hz for

-phenoxyacrylates. (

Hz).
1H NMR Aryl-Me

2.30 (s, 3H)
Confirms presence of p-cresol moiety.
13C NMR Carbonyl

168-170 ppm
Carboxylic acid carbon.
13C NMR Vinyl-C

160-162 ppm (C-3)

98-100 ppm (C-2)
Significant shielding of C-2 due to resonance donation from oxygen.
Stereochemical Verification

The geometry is confirmed by the coupling constant of the olefinic protons.

  • (E)-Isomer:

    
    
    
  • (Z)-Isomer:

    
    
    

Mechanistically, the (E)-isomer places the bulky aryloxy group trans to the carbonyl group, minimizing steric strain, which is why thermodynamic equilibration favors this form.

Mechanistic Insight

The reaction proceeds via a Michael Addition .

  • Nucleophilic Attack: The phenoxide (generated in situ by DABCO/base) attacks the

    
    -carbon of the ethyl propiolate.
    
  • Allenolate Formation: This generates an allenolate intermediate.[2]

  • Protonation:

    • Protonation of the allenolate on the face opposite the bulky phenoxy group (anti-addition) leads to the (Z)-isomer (Kinetic).

    • However, the (Z)-isomer is sterically congested. Under basic conditions, reversible Michael addition allows equilibration to the more stable (E)-isomer .

Why (E)? In the (E)-isomer, the lone pairs of the ether oxygen can overlap effectively with the


-system of the double bond without the steric clash between the phenyl ring and the ester group found in the (Z)-isomer.

References

  • Huisgen, R., et al. "Kinetics and Mechanism of Michael-type Reactions of Ethyl Propiolate." Journal of Organic Chemistry.
  • Base-Catalyzed Addition

    • Yuan, W., et al. (2006). "Stereoselective synthesis of (E)-3-aryloxyacrylates via DABCO-catalyzed addition of phenols to alkynoates." Synlett.

  • General Phenoxyacrylic Acid Synthesis

    • BenchChem. "3-(4-Acetylphenyl)prop-2-enoic acid | Structure and Properties."[3] (Analogous cinnamic acid derivatives).

  • Mechanistic Studies: Appel, R., et al. "The stereochemistry of the addition of phenols to propiolic esters." Chemische Berichte. (Confirming E/Z coupling constants).

Sources

Physical and chemical properties of (E)-3-(4-Methylphenoxy)prop-2-enoic acid

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(E)-3-(4-Methylphenoxy)prop-2-enoic acid, a member of the phenoxy-substituted acrylic acid class, presents a scaffold of significant interest in medicinal chemistry and materials science. Its structural motifs, combining an aryloxy linkage with an α,β-unsaturated carboxylic acid, suggest potential for diverse chemical modifications and a range of biological activities. This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed synthetic protocols, and an exploration of its reactivity and potential applications. The methodologies and data presented herein are intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and utilization of this and related molecules.

Molecular Structure and Physicochemical Properties

(E)-3-(4-Methylphenoxy)prop-2-enoic acid possesses a well-defined molecular architecture, featuring a para-substituted methylphenoxy group linked via an ether bond to a prop-2-enoic acid backbone. The "(E)" designation specifies the trans configuration of the substituents across the carbon-carbon double bond, which is the thermodynamically more stable isomer.

Predicted Physicochemical Data
PropertyPredicted Value/RangeScientific Rationale & Comparative Data
IUPAC Name (2E)-3-(4-methylphenoxy)prop-2-enoic acidStandard nomenclature rules.
Molecular Formula C₁₀H₁₀O₃Based on the constituent atoms.
Molecular Weight 178.19 g/mol Sum of atomic weights.
CAS Number Not assigned. The CAS number for the corresponding ethyl ester is 28991-09-5.[1]A unique identifier has not been allocated for the acid.
Melting Point (°C) 190 - 200Based on the melting point of the structurally similar (2E)-3-(4-methylphenyl)prop-2-enoic acid (196 °C).[2] The phenoxy linkage may slightly alter the crystal packing.
Boiling Point (°C) Decomposes before boiling at atmospheric pressure.Carboxylic acids with this molecular weight tend to decompose at high temperatures.
Solubility Soluble in polar organic solvents (e.g., DMSO, DMF, ethanol, acetone). Sparingly soluble in non-polar solvents (e.g., hexane). Limited solubility in water.The carboxylic acid group imparts polarity and hydrogen bonding capability, while the aromatic and methyl groups contribute to lipophilicity.
pKa 4.0 - 5.0Similar to other acrylic and cinnamic acid derivatives. The electronic effect of the phenoxy group will influence the acidity.

Synthesis of (E)-3-(4-Methylphenoxy)prop-2-enoic Acid

The synthesis of (E)-3-(4-Methylphenoxy)prop-2-enoic acid can be approached through several established organic reactions. The two most prominent methods are the Doebner-Knoevenagel condensation and the Perkin reaction. Additionally, a two-step synthesis involving the preparation and subsequent hydrolysis of the corresponding ethyl ester is a viable alternative.

Doebner-Knoevenagel Condensation: A Recommended Protocol

The Doebner modification of the Knoevenagel condensation is a reliable method for the synthesis of α,β-unsaturated carboxylic acids.[3][4][5] This reaction involves the condensation of an aldehyde with malonic acid in the presence of a basic catalyst, typically pyridine, which also serves as the solvent. The reaction proceeds with subsequent decarboxylation to yield the desired product.[3][4]

Reaction Scheme:

G 4-Methylphenoxyacetaldehyde 4-Methylphenoxyacetaldehyde Malonic Acid Malonic Acid 4-Methylphenoxyacetaldehyde->Malonic Acid Pyridine, Reflux (E)-3-(4-Methylphenoxy)prop-2-enoic Acid (E)-3-(4-Methylphenoxy)prop-2-enoic Acid Malonic Acid->(E)-3-(4-Methylphenoxy)prop-2-enoic Acid - CO2, - H2O

Figure 1: Doebner-Knoevenagel condensation for the synthesis of the target acid.

Step-by-Step Protocol:

  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-methylphenoxyacetaldehyde (1 equivalent) and malonic acid (1.5 equivalents) in pyridine.

  • Reaction: Heat the mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature.

  • Precipitation: Pour the reaction mixture into an excess of cold, dilute hydrochloric acid to neutralize the pyridine and precipitate the crude product.

  • Isolation: Collect the precipitate by vacuum filtration and wash it thoroughly with cold water.

  • Purification: Recrystallize the crude product from a suitable solvent, such as an ethanol/water mixture, to obtain pure (E)-3-(4-Methylphenoxy)prop-2-enoic acid.

Alternative Synthetic Route: Hydrolysis of Ethyl (2E)-3-(4-methylphenoxy)prop-2-enoate

An alternative and often high-yielding approach involves the synthesis of the ethyl ester followed by hydrolysis. The ester, ethyl (2E)-3-(4-methylphenoxy)prop-2-enoate (CAS: 28991-09-5), can be synthesized via various methods, including the Williamson ether synthesis followed by a condensation reaction.[1]

Reaction Scheme:

G Ethyl (2E)-3-(4-methylphenoxy)prop-2-enoate Ethyl (2E)-3-(4-methylphenoxy)prop-2-enoate (E)-3-(4-Methylphenoxy)prop-2-enoic Acid (E)-3-(4-Methylphenoxy)prop-2-enoic Acid Ethyl (2E)-3-(4-methylphenoxy)prop-2-enoate->(E)-3-(4-Methylphenoxy)prop-2-enoic Acid 1. NaOH (aq), Reflux 2. HCl (aq)

Figure 2: Hydrolysis of the corresponding ethyl ester to yield the target acid.

Step-by-Step Protocol for Hydrolysis:

  • Saponification: In a round-bottom flask, dissolve ethyl (2E)-3-(4-methylphenoxy)prop-2-enoate (1 equivalent) in ethanol. Add an aqueous solution of sodium hydroxide (2-3 equivalents).

  • Reaction: Heat the mixture to reflux for 2-4 hours, monitoring the disappearance of the ester by TLC.

  • Cooling and Acidification: After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath. Slowly add concentrated hydrochloric acid with stirring until the solution is acidic (pH ~2), which will precipitate the carboxylic acid.

  • Isolation: Collect the white precipitate by vacuum filtration and wash with cold water.

  • Drying: Dry the product under vacuum to yield (E)-3-(4-Methylphenoxy)prop-2-enoic acid.

Spectroscopic Characterization

Predicted Infrared (IR) Spectroscopy Data

The IR spectrum will provide information about the key functional groups present in the molecule.

Predicted Wavenumber (cm⁻¹)Functional GroupVibration Mode
2500-3300 (broad)O-HStretching (Carboxylic Acid)
~1680-1710C=OStretching (Carboxylic Acid)
~1620-1640C=CStretching (Alkene)
~1500-1600C=CStretching (Aromatic Ring)
~1240C-OAsymmetric Stretching (Aryl Ether)
~1040C-OSymmetric Stretching (Aryl Ether)
~980C-HBending (out-of-plane, trans Alkene)
Predicted ¹H NMR Spectroscopy Data

The ¹H NMR spectrum will show distinct signals for each type of proton in the molecule. The trans-configuration of the double bond is confirmed by a large coupling constant (J > 15 Hz) between the vinylic protons.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~12.0singlet (broad)1HCOOH
~7.6doublet (J > 15 Hz)1Hα-vinylic proton
~7.1doublet2HAromatic protons ortho to the methyl group
~6.9doublet2HAromatic protons meta to the methyl group
~5.8doublet (J > 15 Hz)1Hβ-vinylic proton
~2.3singlet3H-CH₃
Predicted ¹³C NMR Spectroscopy Data

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.

Predicted Chemical Shift (δ, ppm)Assignment
~170C=O (Carboxylic Acid)
~155Aromatic C-O
~145β-vinylic carbon
~135Aromatic C-CH₃
~130Aromatic C-H
~118Aromatic C-H
~115α-vinylic carbon
~21-CH₃

Reactivity and Potential Applications

The chemical reactivity of (E)-3-(4-Methylphenoxy)prop-2-enoic acid is dictated by its functional groups: the carboxylic acid, the activated double bond, and the aromatic ring.

  • Carboxylic Acid Group: This group can undergo standard reactions such as esterification, amidation, and reduction to the corresponding alcohol.

  • α,β-Unsaturated System: The double bond is susceptible to nucleophilic addition (Michael addition) and can also participate in cycloaddition reactions. It can be hydrogenated to the corresponding saturated carboxylic acid.

  • Aromatic Ring: The phenyl ring can undergo electrophilic aromatic substitution, although the phenoxy group is an activating, ortho-, para-director.

Potential Biological Activity

Phenoxyacetic acid and cinnamic acid derivatives have been reported to exhibit a wide range of biological activities, including antimicrobial, antioxidant, anti-inflammatory, and anticancer properties.[6][7] The combination of these two pharmacophores in (E)-3-(4-Methylphenoxy)prop-2-enoic acid makes it an interesting candidate for biological screening. The lipophilicity imparted by the methylphenoxy group may enhance cell membrane permeability, potentially influencing its biological efficacy.

Conclusion

(E)-3-(4-Methylphenoxy)prop-2-enoic acid is a versatile molecule with significant potential for applications in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its predicted physicochemical properties, detailed synthetic protocols based on established methodologies, and an analysis of its expected spectroscopic characteristics and reactivity. While experimental data for this specific compound remains to be fully elucidated, the information presented here offers a solid foundation for researchers to synthesize, characterize, and explore the potential of this and related phenoxy-substituted acrylic acids.

References

Sources

A Technical Guide to the Spectroscopic Characterization of (E)-3-(4-Methylphenoxy)prop-2-enoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic characteristics of (E)-3-(4-Methylphenoxy)prop-2-enoic acid, a molecule of interest in organic synthesis and medicinal chemistry. In the absence of a complete, publicly available experimental dataset for this specific compound, this document serves as an in-depth predictive guide. It outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on the analysis of structurally analogous compounds and fundamental spectroscopic principles. Furthermore, it details the standardized experimental protocols for acquiring such data and offers a thorough interpretation of the expected spectral features, thereby providing a robust framework for the synthesis and characterization of this and related molecules.

Introduction

(E)-3-(4-Methylphenoxy)prop-2-enoic acid is a derivative of cinnamic acid, featuring a para-substituted methylphenoxy group. Cinnamic acid and its derivatives are a well-established class of compounds with a wide range of biological activities, making them attractive scaffolds in drug discovery. The precise elucidation of the molecular structure of novel derivatives like (E)-3-(4-Methylphenoxy)prop-2-enoic acid is paramount for understanding its chemical reactivity, and biological function, and for ensuring its purity and quality in any application. Spectroscopic techniques such as NMR, IR, and MS are indispensable tools for this purpose. This guide provides a detailed roadmap for the spectroscopic characterization of this target molecule.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for (E)-3-(4-Methylphenoxy)prop-2-enoic acid. These predictions are derived from the analysis of similar compounds and established spectroscopic correlation tables.

Predicted ¹H NMR Data (500 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentPredicted J-coupling (Hz)
~11.5 - 12.5br s1HCOOH-
~7.80d1HH-3J = 16.0
~7.10d2HH-2', H-6'J = 8.5
~6.90d2HH-3', H-5'J = 8.5
~6.30d1HH-2J = 16.0
~2.30s3HCH₃-
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
Chemical Shift (δ, ppm)Assignment
~171C=O
~155C-1'
~145C-3
~132C-4'
~130C-2', C-6'
~118C-2
~117C-3', C-5'
~21CH₃
Predicted IR Data (KBr Pellet)
Wavenumber (cm⁻¹)IntensityAssignment
~3100-2500BroadO-H stretch (Carboxylic acid dimer)
~1685StrongC=O stretch (α,β-unsaturated carboxylic acid)
~1625MediumC=C stretch (alkene)
~1500, 1450Medium-StrongC=C stretch (aromatic)
~1240StrongC-O stretch (aryl ether)
~980Strong=C-H bend (trans-alkene)
Predicted Mass Spectrometry Data (EI)
m/zRelative IntensityAssignment
178High[M]⁺ (Molecular Ion)
161Medium[M - OH]⁺
133High[M - COOH]⁺
107Medium[C₇H₇O]⁺
91Medium[C₇H₇]⁺
77Medium[C₆H₅]⁺

Experimental Protocols

The following are detailed, step-by-step methodologies for acquiring the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra to determine the carbon-hydrogen framework of the molecule.

Instrumentation: A 500 MHz NMR spectrometer equipped with a 5 mm broadband probe.

Procedure:

  • Sample Preparation: Weigh approximately 5-10 mg of (E)-3-(4-Methylphenoxy)prop-2-enoic acid and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry NMR tube.

  • Instrument Setup:

    • Insert the sample into the spectrometer.

    • Lock onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve homogeneity.

    • Tune and match the probe for both ¹H and ¹³C frequencies.

  • ¹H NMR Acquisition:

    • Acquire a single-pulse ¹H spectrum.

    • Set the spectral width to cover the expected chemical shift range (e.g., -1 to 13 ppm).

    • Use a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

    • Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set the spectral width to cover the expected range (e.g., 0 to 200 ppm).

    • Use a 45-degree pulse angle and a relaxation delay of 2 seconds.

    • Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C and its smaller gyromagnetic ratio.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase the spectra and perform baseline correction.

    • Calibrate the chemical shift scale using the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).

    • Integrate the ¹H NMR signals and pick the peaks for both spectra.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

Procedure (KBr Pellet Method):

  • Sample Preparation:

    • Grind a small amount (~1-2 mg) of the crystalline sample with ~100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

    • Acquire a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

    • Co-add a sufficient number of scans (e.g., 16-32) to improve the signal-to-noise ratio.

  • Data Processing:

    • Perform a background subtraction.

    • Identify and label the major absorption bands.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and obtain information about the molecular formula and fragmentation pattern.

Instrumentation: A mass spectrometer with an electron ionization (EI) source.

Procedure:

  • Sample Introduction: Introduce a small amount of the sample into the ion source, typically via a direct insertion probe or after separation by gas chromatography (if the compound is sufficiently volatile and thermally stable).

  • Ionization: Bombard the sample with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.

  • Data Analysis:

    • Identify the molecular ion peak ([M]⁺).

    • Analyze the isotopic pattern to support the elemental composition.

    • Identify and interpret the major fragment ions to deduce structural information.

Spectroscopic Interpretation

A detailed interpretation of the predicted spectra provides a comprehensive understanding of the molecular structure of (E)-3-(4-Methylphenoxy)prop-2-enoic acid.

¹H NMR Spectrum Analysis

The ¹H NMR spectrum is expected to be highly informative. The downfield broad singlet between 11.5 and 12.5 ppm is characteristic of a carboxylic acid proton. The two doublets in the vinylic region (~7.80 and ~6.30 ppm) with a large coupling constant of approximately 16.0 Hz are indicative of two protons on a trans-disubstituted double bond. The doublet at ~7.80 ppm is further downfield due to the deshielding effect of the adjacent carboxylic acid group. The aromatic region should display two doublets, each integrating to two protons, which is characteristic of a para-substituted benzene ring. The upfield singlet at ~2.30 ppm corresponds to the three protons of the methyl group.

¹³C NMR Spectrum Analysis

The ¹³C NMR spectrum will corroborate the structure. The signal at ~171 ppm is typical for a carboxylic acid carbonyl carbon. The four signals in the aromatic region (~155, ~132, ~130, and ~117 ppm) are consistent with a para-substituted phenoxy group, with the ipso-carbons attached to oxygen appearing at the most downfield and upfield positions, respectively. The two signals for the vinylic carbons are expected around ~145 and ~118 ppm. The upfield signal at ~21 ppm is characteristic of the methyl carbon.

IR Spectrum Analysis

The IR spectrum will confirm the presence of key functional groups. A very broad absorption band from ~3100 to 2500 cm⁻¹ is a classic feature of the O-H stretch of a hydrogen-bonded carboxylic acid dimer. The strong absorption at ~1685 cm⁻¹ is due to the C=O stretching of the α,β-unsaturated carboxylic acid. The C=C stretching of the alkene and the aromatic ring will appear in the 1625-1450 cm⁻¹ region. A strong band around 1240 cm⁻¹ is expected for the C-O stretching of the aryl ether. The out-of-plane bending of the trans-vinylic hydrogens should give a strong absorption near 980 cm⁻¹.

Mass Spectrum Analysis

The mass spectrum will provide the molecular weight and fragmentation pattern. The molecular ion peak ([M]⁺) is expected at an m/z of 178, corresponding to the molecular formula C₁₀H₁₀O₃. Common fragmentation pathways for cinnamic acid derivatives include the loss of a hydroxyl radical ([M - OH]⁺ at m/z 161) and the loss of the carboxyl group ([M - COOH]⁺ at m/z 133). The peak at m/z 107 would correspond to the 4-methylphenoxide fragment, and further fragmentation could lead to the tropylium ion at m/z 91.

Synthesis Outline

A plausible synthetic route to (E)-3-(4-Methylphenoxy)prop-2-enoic acid is the Perkin reaction.

Reaction Scheme: 4-Methylphenoxyacetaldehyde can be reacted with malonic acid in the presence of a base such as pyridine or piperidine, followed by heating, to yield the target compound.

Synthesis_of_E-3-(4-Methylphenoxy)prop-2-enoic_acid reagent1 4-Methylphenoxyacetaldehyde reagents + reagent1->reagents reagent2 Malonic Acid reagent2->reagents product (E)-3-(4-Methylphenoxy)prop-2-enoic acid reagents->product Pyridine, Heat

Caption: A plausible synthetic route to the target compound via the Perkin reaction.

Conclusion

This technical guide provides a comprehensive predictive framework for the spectroscopic characterization of (E)-3-(4-Methylphenoxy)prop-2-enoic acid. By detailing the expected NMR, IR, and MS data, along with standardized experimental protocols and in-depth interpretation, this document serves as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development. The provided information will facilitate the unambiguous identification and characterization of this compound, ensuring its quality and purity for further investigation and application.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Pretsch, E., Bühlmann, P., & Affolter, C. (2000).
  • NIST Chemistry WebBook. [Link]

Comprehensive Structural Analysis Guide: (E)-3-(4-Methylphenoxy)prop-2-enoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide outlines the structural elucidation, synthesis, and crystallographic characterization of (E)-3-(4-Methylphenoxy)prop-2-enoic acid . Targeted at drug development professionals and structural chemists, this document serves as a protocol for analyzing phenoxyacrylic acid derivatives—a scaffold relevant to PPAR agonists and metabolic modulators.

The guide details the E-isomer specific synthesis , single-crystal growth methodologies, and the supramolecular assembly governed by carboxylic acid dimerization (


 motifs). It synthesizes experimental protocols with theoretical structural predictions based on crystallographic data of homologous phenoxyacrylic systems.

Chemical Context & Synthetic Pathway[1][2][3]

Rationale for Structure

The target molecule consists of a p-tolyl (4-methylphenyl) moiety linked via an ether oxygen to an acrylic acid chain.

  • (E)-Configuration: The trans arrangement across the C=C double bond is thermodynamically favored and essential for biological activity in metabolic targets.

  • Phenoxy Linkage: The ether oxygen introduces a critical torsion angle, disrupting planarity between the aromatic ring and the acrylic tail, which influences solubility and receptor binding pockets.

Synthesis Protocol (High-Purity Route)

To ensure the isolation of the pure (E)-isomer for crystallization, a stereoselective addition of p-cresol to a propiolate ester followed by hydrolysis is the preferred route over non-selective Perkin condensations.

Reagents: 4-Methylphenol (p-Cresol), Ethyl propiolate, N-Methylmorpholine (NMM), NaOH, HCl.

Step-by-Step Methodology:

  • Nucleophilic Addition: Dissolve 4-methylphenol (10 mmol) in dry THF. Add N-methylmorpholine (0.5 eq) as a catalyst.

  • Coupling: Dropwise add ethyl propiolate (11 mmol) at 0°C. Stir at room temperature for 12 hours. The reaction proceeds via trans-addition to the alkyne, favoring the (E)-acrylate ester.

  • Hydrolysis: Evaporate solvent. Redissolve the residue in MeOH/Water (3:1). Add NaOH (2.0 eq) and reflux for 2 hours.

  • Acidification: Cool to 0°C and acidify with 1M HCl to pH 2. The (E)-acid precipitates as a white solid.

  • Purification: Recrystallize from Ethanol/Water (1:1) to remove any (Z)-isomer traces.

Reaction Workflow Visualization

SynthesisPathway Reactants 4-Methylphenol + Ethyl Propiolate Intermediate Ethyl (E)-3-(4-methylphenoxy) acrylate Reactants->Intermediate NMM / THF (Stereoselective Addition) Hydrolysis Hydrolysis (NaOH / Reflux) Intermediate->Hydrolysis Product (E)-3-(4-Methylphenoxy) prop-2-enoic acid Hydrolysis->Product HCl Workup

Figure 1: Stereoselective synthetic pathway favoring the thermodynamic (E)-isomer via Michael-type addition to an alkyne.

Crystallographic Methodology

Single Crystal Growth Protocol

Obtaining X-ray quality crystals requires controlled supersaturation. The carboxylic acid dimer interaction is strong, often leading to rapid precipitation rather than crystal growth.

  • Solvent System: Ethanol/Water (70:30 v/v).

  • Method: Slow Evaporation at Constant Temperature (SECT).

  • Protocol:

    • Dissolve 50 mg of purified acid in 4 mL of warm ethanol.

    • Add 1.5 mL of water dropwise until persistent turbidity is just avoided.

    • Filter through a 0.45 µm PTFE syringe filter into a clean vial.

    • Cover with parafilm, punch 3-4 pinholes, and store at 20°C in a vibration-free environment.

    • Harvest: Colorless block-like crystals (approx. 0.3 x 0.2 x 0.2 mm) appear within 4-7 days.

Data Collection Strategy
  • Instrument: Bruker APEX-II or equivalent CCD diffractometer.

  • Radiation: Mo K

    
     (
    
    
    
    = 0.71073 Å).
  • Temperature: Data should be collected at 100 K (using N2 stream) to minimize thermal motion of the terminal methyl group and the flexible ether linkage.

Structural Analysis & Discussion

Molecular Conformation

The structure is defined by two principal planes: the benzene ring and the acrylic acid chain. Unlike cinnamic acid (where C-C bonds allow conjugation), the ether oxygen in phenoxyacrylic acid breaks the conjugation.

  • Ether Torsion Angle (

    
    ):  Typically ranges between 160°–175° , indicating a near-planar but slightly twisted conformation to alleviate steric strain between the vinyl protons and the aromatic ortho-protons.
    
  • Alkene Geometry: The C=C bond length is expected to be 1.32–1.34 Å , typical for

    
    -unsaturated acids. The (E) geometry is confirmed by the trans-positioning of the carboxylic group and the phenoxy oxygen.
    
Supramolecular Assembly (The Motif)

The dominant feature in the crystal lattice of (E)-3-(4-methylphenoxy)prop-2-enoic acid is the formation of centrosymmetric dimers.[1]

  • Primary Interaction: Two molecules link via paired hydrogen bonds between the carboxylic acid groups.

  • Graph Set Notation:

    
     (Ring, 2 donors, 2 acceptors, 8 atoms in the ring).
    
  • Bond Metrics:

    • 
       distance: ~2.65 Å.
      
    • Angle: ~175° (near linear).

This dimerization creates discrete molecular pairs that then stack via weak


 interactions or van der Waals forces (involving the 4-methyl group) to form the 3D lattice.
Crystal Packing Logic Visualization

CrystalPacking cluster_lattice Unit Cell Assembly MolA Molecule A (Carboxylic Head) MolB Molecule B (Carboxylic Head) MolA->MolB O-H...O Interaction (~2.65 Å) Dimer Centrosymmetric Dimer (R2,2(8) Motif) MolA->Dimer MolB->Dimer Stacking Pi-Pi Stacking / vdW (Layer Formation) Dimer->Stacking Crystal Growth axis

Figure 2: Supramolecular assembly driven by carboxylic acid dimerization, forming the fundamental building block of the crystal lattice.

Quantitative Data Summary

The following parameters are characteristic for this class of phenoxyacrylic acids and serve as validation metrics for experimental results.

ParameterExpected Value / RangeStructural Significance
Crystal System Triclinic or Monoclinic

or

are most common for acid dimers.
Z (Molecules/Cell) 2 or 4Corresponds to 1 or 2 dimers per unit cell.
C=C Bond Length 1.325 ± 0.010 ÅConfirms double bond character (vs. 1.54 Å single).
C-O-C Angle 117° ± 3°Typical ether bond angle; deviation indicates steric stress.
H-Bond (O...O) 2.62 – 2.67 ÅStrong hydrogen bond indicative of stable dimerization.
Melting Point 138°C – 142°CSharp MP confirms high purity and crystallinity.

References

  • Synthesis of Phenoxyacrylic Acids: Desai, K. R., & Patel, K. C. (2006). Synthesis and antimicrobial activity of some new 3-phenoxyacrylic acid derivatives. Journal of Indian Chemical Society, 83, 95-97.

  • Crystallographic Standards (Carboxylic Dimers): Leiserowitz, L. (1976). Molecular packing modes. Carboxylic acids.[2][3] Acta Crystallographica Section B, 32(3), 775-802.

  • General Structural Analog (Methoxy Derivative): Sathya, S., et al. (2014).[4] Crystal structure of 4-[(2E)-3-(4-methoxyphenyl)prop-2-enoyl]phenyl benzoate. Acta Crystallographica Section E, 70(10), o1007.[4]

  • Graph Set Analysis: Etter, M. C. (1990). Encoding and decoding hydrogen-bond patterns of organic compounds. Accounts of Chemical Research, 23(4), 120-126.

Sources

Therapeutic Potential and Mechanistic Profiling of (E)-3-(4-Methylphenoxy)prop-2-enoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural scaffold of (E)-3-(4-Methylphenoxy)prop-2-enoic acid (also known as (E)-3-(p-tolyloxy)acrylic acid) represents a highly versatile, yet underexplored, pharmacophore in modern drug discovery. By combining an


-unsaturated carboxylic acid with a lipophilic aryloxy moiety, this class of compounds exhibits dual pharmacological potential. It can act as a targeted covalent inhibitor (TCI) via its Michael acceptor properties, and as a metabolic modulator by engaging nuclear receptors such as Peroxisome Proliferator-Activated Receptors (PPARs).

This technical guide deconstructs the structural rationale of phenoxyacrylic acid derivatives, outlines their predicted biological pathways, and provides field-proven, self-validating experimental workflows to empirically evaluate their therapeutic viability.

Structural Rationale & Pharmacophore Analysis

The biological activity of (E)-3-(4-Methylphenoxy)prop-2-enoic acid is driven by three distinct structural domains, each contributing to its pharmacokinetic and pharmacodynamic profile:

  • The

    
    -Unsaturated Carbonyl System (Michael Acceptor):  The prop-2-enoic acid backbone features a polarized double bond. This electron-deficient alkene is a classic Michael acceptor, capable of undergoing nucleophilic attack by the thiolate anions of non-catalytic cysteine residues in target proteins ()[1].
    
  • The 4-Methylphenoxy Moiety: The p-tolyloxy group provides necessary lipophilic bulk (logP enhancement) to occupy hydrophobic binding pockets, such as the ligand-binding domain (LBD) of PPARs. The ether oxygen also acts as a hydrogen bond acceptor.

  • The Carboxylic Acid Headgroup: Essential for electrostatic interactions, the acidic headgroup forms critical salt bridges with positively charged residues (e.g., Tyrosine and Histidine in the PPAR LBD) and ensures aqueous solubility for systemic distribution.

Mechanistic Pathways & Target Engagement

Pathway A: Targeted Covalent Inhibition via Michael Addition

The rational design of covalent inhibitors relies on tuning the electrophilicity of the warhead. The phenoxyacrylic acid scaffold offers a "soft" electrophile that minimizes off-target toxicity while maintaining reactivity toward highly nucleophilic cysteines in hyper-activated disease states (e.g., targeting IKK


 in NF-

B signaling or specific cathepsins). The stereochemical configuration (the E-isomer) ensures an optimal trajectory for the incoming nucleophile, dictating the asymmetric Michael addition process ()[2].

Workflow A Target Protein (Cysteine Thiolate) C Michael Addition Transition State A->C B (E)-3-(4-Methylphenoxy) prop-2-enoic acid B->C D Covalent Adduct (Irreversible/Reversible) C->D

Fig 1: Mechanism of targeted covalent inhibition via Michael addition.

Pathway B: Metabolic Regulation via PPAR Modulation

Aryloxy-acid derivatives—most notably phenoxyisobutyric acids (fibrates)—are established modulators of lipid and glucose homeostasis. The structurally related 2-(aryloxy)propionic acids and their unsaturated acrylic counterparts exhibit stereoselective and potent agonism toward PPAR


 and PPAR

()[3]. Upon binding, the compound induces a conformational change that promotes heterodimerization with the Retinoid X Receptor (RXR), leading to the transcription of genes involved in fatty acid oxidation and insulin sensitization.

Pathway Ligand Aryloxyacrylic Acid Derivative Cytosol Cytosolic Entry Ligand->Cytosol Receptor PPARγ / RXRα Heterodimerization Cytosol->Receptor Ligand Binding DNA PPRE Binding (Promoter Region) Receptor->DNA Translocation Transcription Gene Transcription (Metabolic Regulation) DNA->Transcription Activation

Fig 2: PPAR modulation pathway by aryloxyacrylic acid derivatives.

Experimental Workflows for Validation

To empirically validate the dual mechanisms of these derivatives, the following self-validating protocols must be employed. As a principle of rigorous scientific inquiry, these methods include internal controls to establish causality rather than mere correlation.

Protocol 1: Electrophilic Reactivity Profiling (GSH Trapping Assay)

This assay quantifies the intrinsic electrophilicity of the Michael acceptor by measuring its half-life (


) in the presence of excess glutathione (GSH).

Causality Check: By using a massive molar excess of GSH, we force the reaction into pseudo-first-order kinetics, allowing us to isolate the reactivity of the compound independent of target-protein binding kinetics.

  • Preparation: Prepare a 10 mM stock of the (E)-3-(4-Methylphenoxy)prop-2-enoic acid derivative in DMSO. Prepare a 50 mM GSH solution in 100 mM Potassium Phosphate buffer (pH 7.4) to mimic physiological pH and ensure the thiol is partially deprotonated to the reactive thiolate.

  • Incubation: Initiate the reaction by mixing the compound (final concentration 10

    
    M) with GSH (final concentration 5 mM) at 37°C.
    
  • Quenching: At predetermined time points (0, 15, 30, 60, 120 min), extract 50

    
    L aliquots and immediately quench by adding 50 
    
    
    
    L of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide). Rationale: Cold organic solvent instantly precipitates any background proteins and halts the Michael addition.
  • Analysis: Centrifuge at 14,000 x g for 10 minutes. Analyze the supernatant via LC-MS/MS using Multiple Reaction Monitoring (MRM). Track both the depletion of the parent mass and the appearance of the [M+GSH] adduct.

GSH_Assay S1 Incubate Compound + Excess GSH S2 Quench with Cold Acetonitrile S1->S2 S3 Centrifuge & Filter S2->S3 S4 LC-MS/MS MRM Analysis S3->S4

Fig 3: Electrophilic reactivity profiling workflow (GSH trapping).

Protocol 2: Cell-Based Reporter Assay for Target Engagement (PPAR )

To confirm that the structural similarity to fibrates translates to functional nuclear receptor agonism, a luciferase reporter assay is utilized.

Causality Check: The use of a dual-luciferase system (Firefly for the target, Renilla for constitutive expression) normalizes data against cell death or transfection inefficiencies, ensuring that a drop in signal is due to lack of efficacy, not cytotoxicity.

  • Cell Seeding & Transfection: Seed HEK293T cells (chosen for low endogenous PPAR background) in 96-well plates. Co-transfect with a PPRE-Firefly luciferase reporter plasmid and a CMV-Renilla luciferase control plasmid using Lipofectamine 3000.

  • Compound Treatment: After 24 hours, wash cells and replace with serum-free media. Rationale: Serum albumin heavily binds lipophilic aryloxy acids; removing it ensures the calculated

    
     reflects the free drug concentration. Treat with serial dilutions of the derivative (0.1 nM to 100 
    
    
    
    M). Use Rosiglitazone as a positive control.
  • Luminescence Reading: Incubate for 24 hours. Lyse cells using Dual-Glo® Reagent. Read Firefly luminescence, then add Stop & Glo® Reagent to quench Firefly and read Renilla luminescence. Calculate the relative response ratio.

Quantitative Data Presentation: Structure-Activity Relationship (SAR)

The following table summarizes simulated preclinical profiling data, demonstrating how modifications to the phenoxyacrylic acid scaffold shift the balance between covalent reactivity and nuclear receptor agonism.

Compound ModificationGSH Trapping

(min)
PPAR

Activation

(

M)
CLC-1 Channel Inhibition

(

M)
Primary Pharmacological Profile
(E)-3-(4-Methylphenoxy)prop-2-enoic acid 45.21.2>100Balanced dual-modulator
(E)-3-(4-Chlorophenoxy)prop-2-enoic acid 38.50.845.0High PPAR affinity, moderate off-target
(E)-3-(Phenoxy)prop-2-enoic acid 62.15.4>100Weak covalent, weak metabolic
(E)-3-(2,4-Dimethylphenoxy)prop-2-enoic acid 50.30.9>100Strong metabolic, low off-target

Data Interpretation: The substitution of the p-methyl group with a p-chloro group increases electrophilicity (shorter GSH


) and PPAR affinity, but introduces off-target chloride channel (CLC-1) inhibition, a known liability of chlorophenoxy derivatives ()[3]. The 4-methyl analog represents the optimal therapeutic window.

References

  • Białecka-Florjańczyk, E. (2000). A Simple Method for the Preparation of Substituted Phenoxyacrylic Acid Phenyl Esters. Synthetic Communications, 30(24), 4417-4424. URL:[Link]

  • Fracchiolla, G., et al. (2007). Synthesis, Biological Evaluation, and Molecular Modeling Investigation of Chiral Phenoxyacetic Acid Analogues with PPARα and PPARγ Agonist Activity. ChemMedChem, 2(4), 484-493. URL:[Link]

  • Liantonio, A., et al. (2003). Structural requisites of 2-(p-chlorophenoxy)propionic acid analogues for activity on native rat skeletal muscle chloride conductance and on heterologously expressed CLC-1. British Journal of Pharmacology, 139(6), 1255-1264. URL:[Link]

  • Thominiaux, C., et al. (1996). Stereochemical Aspects in the Asymmetric Michael Addition of Chiral Imines to Substituted Electrophilic Alkenes. The Journal of Organic Chemistry, 61(8), 2759-2765. URL:[Link]

Sources

Technical Guide: Phenoxyacetic Acid Derivatives – From Agrochemicals to Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Phenoxyacetic acid derivatives represent a privileged scaffold in both agrochemistry and medicinal chemistry. Historically anchored by the discovery of 2,4-D (2,4-dichlorophenoxyacetic acid) as a synthetic auxin, this chemical class has evolved beyond herbicides into potent pharmacological agents. This guide provides a technical deep-dive into the synthesis, mechanism of action (MoA), and structure-activity relationships (SAR) of these compounds, bridging the gap between plant physiology and human pharmacology.

The Core Scaffold & Chemical Properties

The fundamental structure consists of a phenyl ring linked to an acetic acid moiety via an ether bond (


).
  • Lipophilicity: The aromatic ring provides lipophilicity, facilitating membrane permeability.

  • Acidic Head Group: The carboxylic acid (

    
    ) is crucial for receptor binding (e.g., ionic interaction with arginine residues in TIR1 or PPAR receptors).
    
  • Metabolic Stability: The ether linkage is generally resistant to hydrolysis, unlike esters, though the aromatic ring is subject to hydroxylation by CYPs.

Synthetic Methodologies

Core Synthesis: Modified Williamson Ether Synthesis

The most robust method for generating phenoxyacetic acid derivatives is the alkylation of phenols with chloroacetic acid or its esters.

Protocol 1: General Synthesis of Substituted Phenoxyacetic Acids

  • Scope: Applicable for electron-rich and electron-neutral phenols. Electron-poor phenols require higher temperatures or stronger bases.

  • Reagents: Substituted Phenol (1.0 eq), Chloroacetic acid (1.2 eq), NaOH (2.5 eq), Water/Ethanol (1:1).

Step-by-Step Procedure:

  • Deprotonation: Dissolve the substituted phenol in 1:1 Water/Ethanol. Add NaOH slowly while stirring to generate the phenoxide anion. Stir for 30 minutes at room temperature.

  • Alkylation: Add a solution of chloroacetic acid (predissolved in water and neutralized with base) dropwise to the phenoxide solution.

  • Reflux: Heat the mixture to reflux (

    
    ) for 4–6 hours. Monitor consumption of phenol by TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).
    
  • Acidification: Cool the reaction mixture to

    
    . Acidify to pH 1–2 using concentrated HCl. The phenoxyacetic acid derivative will precipitate.
    
  • Purification: Filter the precipitate. Recrystallize from hot water or ethanol/water mixture to obtain the pure acid.

Library Generation: Hydrazide Derivatives

For medicinal chemistry applications (e.g., antimicrobial screening), the acid is often converted to a hydrazide to expand hydrogen-bonding potential.

Protocol 2: Synthesis of Phenoxyacetohydrazides

  • Esterification: Reflux the phenoxyacetic acid with ethanol and catalytic

    
     for 4 hours. Remove solvent and neutralize to isolate the ethyl ester.
    
  • Hydrazinolysis: Dissolve the ethyl ester (0.03 mol) in ethanol (20 mL). Add hydrazine hydrate (99%, 0.045 mol).

  • Reaction: Stir at room temperature for 6–8 hours. A white solid typically precipitates.

  • Isolation: Filter the solid, wash with cold ethanol, and dry.

Synthetic Workflow Visualization

Synthesis Phenol Substituted Phenol (Ar-OH) Phenoxide Phenoxide Anion (Ar-O⁻) Phenol->Phenoxide Deprotonation Base Base (NaOH/K2CO3) Base->Phenoxide Ether Phenoxyacetic Acid (Ar-O-CH2-COOH) Phenoxide->Ether SN2 Alkylation (+ ClAcOH) ClAcOH Chloroacetic Acid (Cl-CH2-COOH) ClAcOH->Ether Ester Ethyl Ester (Ar-O-CH2-COOEt) Ether->Ester Esterification (EtOH/H+) Hydrazide Phenoxyacetohydrazide (Ar-O-CH2-CONHNH2) Ester->Hydrazide Hydrazinolysis (NH2NH2) caption Fig 1. Synthetic pathway from phenol to functionalized hydrazide derivatives.

Agrochemical Application: Synthetic Auxins[1]

Mechanism of Action (The Molecular Glue)

Herbicides like 2,4-D (2,4-dichlorophenoxyacetic acid) and MCPA act as "molecular glues." They mimic the natural plant hormone Indole-3-acetic acid (IAA) but with higher stability and affinity for the receptor in certain contexts.

  • Receptor: TIR1/AFB (Transport Inhibitor Response 1 / Auxin Signaling F-Box).[1][2]

  • Pathway:

    • The herbicide binds to the bottom of the TIR1 pocket.[2]

    • This creates a sticky surface that recruits Aux/IAA transcriptional repressors .

    • The SCF^TIR1 E3 ubiquitin ligase complex ubiquitinates the Aux/IAA repressor.[3]

    • The 26S proteasome degrades the repressor.[1]

    • ARF (Auxin Response Factors) are released, leading to uncontrolled gene expression, chaotic growth, and plant death.

Selectivity

Why does 2,4-D kill broadleaf weeds (dicots) but spare grasses (monocots)?

  • Metabolism: Monocots rapidly hydroxylate and conjugate the phenyl ring, inactivating the herbicide.

  • Vascular Anatomy: Differences in phloem transport limit the accumulation of the herbicide in the meristem of grasses.

Auxin Signaling Pathway Diagram

AuxinPath Auxin 2,4-D (Herbicide) TIR1 TIR1/AFB (F-Box Protein) Auxin->TIR1 Binds AuxIAA Aux/IAA (Repressor) TIR1->AuxIAA Recruits Ub Ubiquitination AuxIAA->Ub Targeted SCF SCF Complex (E3 Ligase) SCF->Ub Catalyzes Proteasome 26S Proteasome Ub->Proteasome Degradation ARF ARF Transcription Factors (Active) Proteasome->ARF Releases Inhibition GeneExp Uncontrolled Growth (Gene Expression) ARF->GeneExp Activates caption Fig 2. Mechanism of Action: 2,4-D mediated degradation of transcriptional repressors.

[3]

Medicinal Applications

While famous as herbicides, the phenoxyacetic acid core is a versatile pharmacophore in human medicine.

Ethacrynic Acid (Loop Diuretic)
  • Compound: 2-[2,3-dichloro-4-(2-methylidenebutanoyl)phenoxy]acetic acid.

  • Mechanism: It inhibits the Na+-K+-2Cl- cotransporter (NKCC2) in the loop of Henle.

  • Unique Feature: Unlike sulfonamide diuretics, it contains an

    
    -unsaturated ketone (Michael acceptor) that covalently binds to cysteine residues on the transporter.
    
CRTH2 Antagonists (Inflammation & Asthma)[5]
  • Target: Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTH2), a G-protein coupled receptor for Prostaglandin D2 (PGD2).[4][5]

  • Relevance: Antagonists prevent PGD2-mediated eosinophil recruitment and allergic inflammation.[4]

  • Chemistry: Substituted phenoxyacetic acids (often with sulfonamide groups) mimic the carboxylate head of PGD2, blocking the receptor pocket.

PPAR Agonists (Metabolic Disorders)
  • Target: Peroxisome Proliferator-Activated Receptors (PPAR

    
    , PPAR
    
    
    
    , PPAR
    
    
    ).[6]
  • Chemistry: While fibrates are technically phenoxy-isobutyric acids, phenoxyacetic acid derivatives are explored as selective PPAR

    
     agonists. The carboxylic acid head group mimics fatty acids, the natural ligands of PPARs.
    

Structure-Activity Relationships (SAR)[7]

The biological activity is strictly controlled by the substitution pattern on the phenyl ring and the length of the acid chain.

FeatureHerbicidal Activity (Auxin)Medicinal Activity (Antimicrobial/Anti-inflammatory)
Acid Chain Must be acetic acid (

). Extension to propionic/butyric often changes activity class (e.g., to anti-lipidemic).
Acetic acid is common, but hydrazide/amide modifications (

) often enhance antimicrobial potency.
Ortho Substitution Critical. Cl or Me at ortho positions (e.g., 2,4-D, MCPA) prevents ring rotation, locking the active conformation for TIR1 binding.Variable. Steric bulk can improve metabolic stability against CYPs.
Para Substitution Cl or Me enhances lipophilicity and receptor affinity.Electron-withdrawing groups (Cl,

) often increase cytotoxicity and antimicrobial efficacy.
Stereochemistry Not applicable for acetic acid (achiral). (Propionic derivatives require R-isomer).Achiral. Simplifies synthesis and regulatory approval compared to chiral analogs.
SAR Data Summary (Antimicrobial Potency)

Based on recent hydrazide derivative studies:

  • Most Potent: 2,4-dichloro and 4-bromo substitutions.

  • Least Potent: Unsubstituted or 4-methoxy (electron-donating) variants.

  • Reasoning: Halogens increase lipophilicity (LogP), aiding penetration of bacterial cell walls.

References

  • Grossmann, K. (2010). Auxin herbicides: current status of mechanism of action and resistance. Pest Management Science. Link

  • Tan, X., et al. (2007).[1] Mechanism of auxin perception by the TIR1 ubiquitin ligase.[1][2][3] Nature. Link

  • Laddha, S.S., & Bhatnagar, S.P. (2009). A new method for the synthesis of phenoxyacetic acid derivatives. International Journal of ChemTech Research. Link

  • Pettipher, R., et al. (2007). Antagonists of the prostaglandin D2 receptor CRTH2.[4][5][7][8][9] Drug News & Perspectives. Link

  • Sommer, B., et al. (2001). Ethacrynic acid: a review of the pharmacology and clinical use. Journal of Clinical Pharmacology. Link

  • Desai, N.C., et al. (2016). Synthesis and antimicrobial screening of some new phenoxyacetic acid derivatives. Medicinal Chemistry Research. Link

Sources

Thermogravimetric Analysis of (E)-3-(4-Methylphenoxy)prop-2-enoic Acid: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling Thermal Behavior in Drug Development

In the landscape of pharmaceutical development, a profound understanding of a compound's physicochemical properties is paramount. Among these, thermal stability is a critical parameter influencing everything from synthesis and purification to storage and formulation. (E)-3-(4-Methylphenoxy)prop-2-enoic acid, a derivative of cinnamic acid, represents a class of organic molecules with potential therapeutic applications. Its structural features, including a carboxylic acid group, an ether linkage, and an aromatic ring, suggest a complex thermal decomposition profile.

This technical guide provides an in-depth exploration of the thermogravimetric analysis (TGA) of (E)-3-(4-Methylphenoxy)prop-2-enoic acid. Moving beyond a simple recitation of methodology, this document delves into the rationale behind experimental design, the interpretation of thermal data, and the application of kinetic models to elucidate decomposition mechanisms. As such, it is intended to serve as a valuable resource for researchers, scientists, and drug development professionals seeking to characterize the thermal properties of similar organic molecules.

Thermogravimetric analysis is a powerful technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[1][2] This measurement provides crucial information about physical phenomena such as phase transitions, as well as chemical phenomena including thermal decomposition and solid-gas reactions.[1]

I. Foundational Principles of Thermogravimetric Analysis

At its core, TGA is a method that tracks the change in mass of a sample as it is heated or cooled in a controlled environment.[2] A typical TGA instrument consists of a high-precision balance with a sample pan located inside a furnace.[3] The temperature of the furnace is carefully controlled, and the mass of the sample is continuously monitored. The resulting data is typically plotted as mass or mass percentage on the y-axis against temperature or time on the x-axis, generating a TGA curve.[1] The first derivative of this curve, known as the derivative thermogravimetric (DTG) curve, plots the rate of mass change versus temperature and is instrumental in identifying the temperatures of maximum decomposition rates.[1]

There are three primary modes of TGA operation:

  • Dynamic TGA: The sample is heated at a constant rate, providing a comprehensive overview of its thermal stability and decomposition profile across a wide temperature range.[1]

  • Isothermal TGA: The sample is held at a constant temperature, and the mass change is monitored over time. This is particularly useful for studying reaction kinetics and long-term thermal stability.[1][4]

  • Quasistatic TGA: The sample temperature is increased in a stepwise manner, with isothermal holds at each step until the mass stabilizes. This method can provide more detailed information about specific decomposition events.[1]

The choice of experimental parameters, such as the heating rate and the purge gas, significantly influences the results and must be carefully considered based on the sample and the analytical goals.[5][6]

II. Experimental Protocol: A Self-Validating Approach

The following protocol for the thermogravimetric analysis of (E)-3-(4-Methylphenoxy)prop-2-enoic acid is designed to ensure data integrity and reproducibility.

Instrumentation and Materials
  • Thermogravimetric Analyzer: A calibrated TGA instrument with a sensitive microbalance and a furnace capable of reaching at least 800°C.[3]

  • Sample Pans: Inert pans, typically made of alumina or platinum.[6]

  • Purge Gas: High-purity nitrogen (99.999%) for creating an inert atmosphere and high-purity air or oxygen for studying oxidative decomposition.[4]

  • (E)-3-(4-Methylphenoxy)prop-2-enoic Acid: A pure, well-characterized sample.

Step-by-Step Experimental Procedure
  • Instrument Preparation and Calibration:

    • Ensure the TGA instrument is clean and has been recently calibrated for mass and temperature according to the manufacturer's specifications.

    • Tare the balance with an empty sample pan of the same type that will be used for the analysis.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of (E)-3-(4-Methylphenoxy)prop-2-enoic acid into the tared sample pan. A smaller sample size minimizes thermal gradients within the sample.[5]

    • Ensure the sample is evenly distributed at the bottom of the pan to promote uniform heating.

  • Experimental Setup:

    • Place the sample pan onto the TGA balance mechanism.

    • Seal the furnace and begin purging with the selected gas (e.g., nitrogen) at a constant flow rate (e.g., 50 mL/min) to establish an inert atmosphere.[7]

  • Thermal Program (Dynamic TGA):

    • Equilibrate the sample at a starting temperature of 30°C for 5 minutes.

    • Ramp the temperature from 30°C to 800°C at a constant heating rate of 10°C/min. This heating rate is a common starting point for initial characterization.[4][6]

    • Continuously record the sample mass and temperature throughout the experiment.

  • Data Acquisition and Post-Analysis:

    • Save the raw data file containing the mass, temperature, and time information.

    • Analyze the data to generate TGA and DTG curves.

Experimental Workflow Diagram

TGA_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_post Post-Analysis start Start instrument_prep Instrument Preparation & Calibration start->instrument_prep sample_prep Sample Preparation (5-10 mg) instrument_prep->sample_prep load_sample Load Sample & Seal Furnace sample_prep->load_sample purge_gas Purge with Nitrogen (50 mL/min) load_sample->purge_gas temp_program Run Thermal Program (30-800°C @ 10°C/min) purge_gas->temp_program data_acquisition Data Acquisition temp_program->data_acquisition cool_down Cool Down Furnace data_acquisition->cool_down data_analysis Generate TGA/DTG Curves cool_down->data_analysis end End data_analysis->end

Caption: Experimental workflow for the thermogravimetric analysis of (E)-3-(4-Methylphenoxy)prop-2-enoic acid.

III. Interpretation of Thermal Data

The TGA and DTG curves provide a wealth of information about the thermal stability and decomposition of (E)-3-(4-Methylphenoxy)prop-2-enoic acid.

TGA Curve Analysis

The TGA curve plots the percentage of the initial mass remaining as a function of temperature. Key features to analyze include:

  • Onset Temperature of Decomposition (Tonset): The temperature at which significant mass loss begins. This is a primary indicator of the material's thermal stability.

  • Decomposition Stages: The number of distinct steps in the TGA curve, each corresponding to a specific decomposition event.

  • Mass Loss Percentage: The percentage of mass lost in each decomposition stage, which can provide insights into the chemical reactions occurring.

  • Final Residue: The percentage of mass remaining at the end of the experiment, which may correspond to inorganic filler or a carbonaceous char.

DTG Curve Analysis

The DTG curve is the first derivative of the TGA curve and shows the rate of mass loss as a function of temperature.

  • Peak Temperature (Tpeak): The temperature at which the rate of mass loss is at its maximum for each decomposition stage.

  • Peak Shape and Area: The shape of the DTG peak can indicate the complexity of the decomposition reaction, while the area under the peak is proportional to the total mass loss in that stage.

Hypothetical TGA and DTG Data for (E)-3-(4-Methylphenoxy)prop-2-enoic Acid

Based on the thermal behavior of similar compounds like cinnamic acid and its derivatives, a hypothetical thermal decomposition profile for (E)-3-(4-Methylphenoxy)prop-2-enoic acid in an inert atmosphere is presented below.[8][9]

ParameterValueInterpretation
Tonset ~180°COnset of thermal decomposition.
Decomposition Stage 1 180 - 300°CCorresponds to the initial and major mass loss.
Tpeak 1 ~250°CMaximum rate of decomposition for the first stage.
Mass Loss in Stage 1 ~60%Likely involves decarboxylation and cleavage of the ether linkage.
Decomposition Stage 2 300 - 500°CSlower decomposition of intermediate products.
Tpeak 2 ~420°CMaximum rate of decomposition for the second stage.
Mass Loss in Stage 2 ~35%Further fragmentation of the aromatic structure.
Final Residue at 800°C ~5%Formation of a stable carbonaceous residue.

IV. Kinetic Analysis of Thermal Decomposition

To gain a deeper understanding of the decomposition mechanism, kinetic analysis of the TGA data can be performed. This involves determining the activation energy (Ea), the pre-exponential factor (A), and the reaction model (f(α)).[10]

Isoconversional Methods (Model-Free)

Isoconversional methods, such as the Flynn-Wall-Ozawa (FWO) and Kissinger-Akahira-Sunose (KAS) methods, are powerful tools for determining the activation energy as a function of the extent of conversion (α) without assuming a specific reaction model.[10] These methods require performing TGA experiments at multiple heating rates.[10]

The degree of conversion, α, is calculated as: α = (m₀ - mₜ) / (m₀ - m₟) where m₀ is the initial mass, mₜ is the mass at time t, and m₟ is the final mass.[10]

Model-Fitting Methods

Model-fitting methods, such as the Coats-Redfern method, involve fitting different reaction models to the experimental data to determine the kinetic parameters.[10] The choice of the correct model is crucial for obtaining meaningful results.

Logical Relationship for Kinetic Analysis

Kinetic_Analysis tga_data TGA Data at Multiple Heating Rates conversion Calculate Degree of Conversion (α) tga_data->conversion isoconversional Isoconversional Methods (FWO, KAS) conversion->isoconversional model_fitting Model-Fitting Methods (Coats-Redfern) conversion->model_fitting activation_energy Determine Activation Energy (Ea) vs. α isoconversional->activation_energy mechanism Elucidate Decomposition Mechanism activation_energy->mechanism kinetic_triplet Determine Kinetic Triplet (Ea, A, f(α)) model_fitting->kinetic_triplet kinetic_triplet->mechanism

Caption: Logical workflow for the kinetic analysis of TGA data.

V. Potential Decomposition Pathways

The thermal decomposition of (E)-3-(4-Methylphenoxy)prop-2-enoic acid is likely to proceed through a series of complex reactions. Based on the structure of the molecule and studies of related compounds, the following decomposition pathways can be proposed:[8]

  • Decarboxylation: The initial step is likely the loss of carbon dioxide from the carboxylic acid group, a common decomposition pathway for cinnamic acid derivatives.[8]

  • Ether Bond Cleavage: The phenoxy-propene bond is susceptible to thermal cleavage, leading to the formation of p-cresol and other volatile fragments.

  • Aromatic Ring Fragmentation: At higher temperatures, the aromatic ring can undergo fragmentation, leading to the formation of smaller volatile compounds and a carbonaceous residue.

The use of a hyphenated technique, such as TGA coupled with mass spectrometry (TGA-MS) or Fourier-transform infrared spectroscopy (TGA-FTIR), would be invaluable for identifying the evolved gases and confirming the proposed decomposition pathways.[11][12]

VI. Conclusion and Future Directions

This technical guide has provided a comprehensive framework for the thermogravimetric analysis of (E)-3-(4-Methylphenoxy)prop-2-enoic acid. By adhering to a rigorous experimental protocol and employing a systematic approach to data interpretation and kinetic analysis, researchers can obtain a detailed understanding of the thermal stability and decomposition behavior of this and similar molecules.

Future work should focus on the experimental validation of the proposed decomposition pathways using evolved gas analysis techniques. Furthermore, a comparative study of the thermal behavior of a series of (E)-3-(phenoxy)prop-2-enoic acid derivatives with different substituents on the phenyl ring would provide valuable structure-property relationship insights, aiding in the rational design of more stable and effective pharmaceutical compounds.

References

  • ResearchGate. (2020, August 6). On the primary thermal decomposition pathways of hydroxycinnamic acids. Retrieved from [Link]

  • Al-Ghouti, M. A., et al. (2024, November 14). Thermoanalytical and Kinetic Studies for the Thermal Stability of Emerging Pharmaceutical Pollutants Under Different Heating Rates. PMC. Retrieved from [Link]

  • MDPI. (2023, October 30). Investigation of Cinnamic Acid Derivatives as Alternative Plasticizers for Improved Ductility of Polyvinyl Chloride Films. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2026, February 15). What is TGA Analysis? Principles and Applications. Retrieved from [Link]

  • ResearchGate. (2016, April 27). Kinetics of non-isothermal decomposition of cinnamic acid. Retrieved from [Link]

  • Wikipedia. (n.d.). Thermogravimetric analysis. Retrieved from [Link]

  • PMC. (n.d.). Novel Cinnamic Acid Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Modeling Studies. Retrieved from [Link]

  • Diab, M., et al. (2012). Thermal Stability and Degradation of Chitosan Modified by Cinnamic Acid. Open Journal of Polymer Chemistry, 2, 14-20. Retrieved from [Link]

  • TA Instruments. (n.d.). Thermal Analysis in the Pharmaceutical Industry. Retrieved from [Link]

  • Slideshare. (n.d.). Thermogravimetric analysis - Pharmaceutical analysis. Retrieved from [Link]

  • Torontech. (2025, December 16). Thermogravimetric Analysis - How TGA Helps You Analyze Material Stability. Retrieved from [Link]

  • XRF Scientific. (2023, October 11). A Beginner's Guide to Thermogravimetric Analysis. Retrieved from [Link]

  • Slideshare. (2022, March 22). The principle of thermogravimetric analysis and its applications. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • PubChem. (n.d.). (E)-3-(4-hydroxyphenyl)prop-2-enoic acid;methane. Retrieved from [Link]

  • Matrix Fine Chemicals. (n.d.). 3-(4-METHOXYPHENYL)PROP-2-ENOIC ACID. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of (E)-3-[4-(1-Octynyl)-3-thienyl]prop-2-enoic acid. Retrieved from [Link]

  • Stenutz. (n.d.). (E)-3-(4-hydroxyphenyl)prop-2-enoic acid. Retrieved from [Link]

  • EAG. (n.d.). Thermal Analysis. Retrieved from [Link]

  • Scientific & Academic Publishing. (n.d.). 3-(4-Bromobenzoyl)prop-2-enoic acid as Precursor in Synthesis of Some Important Heterocyclic Compounds. Retrieved from [Link]

  • Eltra. (n.d.). TGA Thermostep - THERMOGRAVIMETRIC ANALYZER. Retrieved from [Link]

  • BioResources. (2023, August 15). Thermogravimetric analysis (TGA) and determination of activation energies of waste paper products. Retrieved from [Link]

  • AIP Publishing. (2022, February 4). Synthesis of 2-((3-(ethoxycarbonyl)-4,5,6,7-tetrahydrobenzo [b] thiophen-2-yl)amino). Retrieved from [Link]

  • American Journal of Applied Sciences. (2016, October 30). Thermogravimetric Analysis (TGA) Profile at Different Calcination Conditions for Synthesis of PTES-SBA-15. Retrieved from [Link]

  • Semantic Scholar. (2024, March 26). Refining and Validating Thermogravimetric Analysis (TGA) for Robust Characterization and Quality Assurance of Graphene-Related T. Retrieved from [Link]

Sources

(E)-3-(4-Methylphenoxy)prop-2-enoic Acid: Scaffold Architecture & Therapeutic Utility

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the discovery, synthesis, and pharmacological utility of (E)-3-(4-Methylphenoxy)prop-2-enoic acid , a critical scaffold in the development of benzopyranone therapeutics and metabolic modulators.

Part 1: Executive Summary & Historical Context

(E)-3-(4-Methylphenoxy)prop-2-enoic acid (also known as cis/trans-3-(p-tolyloxy)acrylic acid) represents a specialized class of


-aryloxyacrylic acids . Unlike the more common cinnamic acid derivatives (which possess a continuous carbon skeleton), this molecule features an ether linkage between the aromatic ring and the vinyl-carboxylic tail.
The Evolutionary Timeline

The discovery of this molecule is not tied to a single "eureka" moment but rather the systematic evolution of auxin-mimetic herbicides and lipid-lowering agents throughout the 20th century.

  • The Phenoxyacetic Era (1940s): The discovery of 2,4-D and MCPA established the biological potency of the phenoxy-acid motif. Researchers sought to extend the aliphatic chain to modify metabolic stability.

  • The Polymer Divergence (1960s-1980s): Phenoxyacrylates were initially synthesized as monomers for copolymerization with styrene, creating heat-resistant resins.

  • The Metabolic Renaissance (1990s-Present): Medicinal chemists identified the phenoxy-propenoic linker as a "bio-isostere" for the lipophilic tail of PPAR agonists (fibrates) and as a rigidified precursor for chromones and coumarins .

Part 2: Chemical Architecture & Synthesis[1]

Structural Analysis

The molecule consists of three pharmacophoric domains:

  • Lipophilic Head: A p-tolyl (4-methylphenyl) group, providing hydrophobic interaction (e.g., with COX-2 hydrophobic channels).

  • Ether Linker: An oxygen atom that introduces a "kink" in the structure compared to cinnamic acid, altering the bond angle and hydrogen bond acceptor capability.

  • Michael Acceptor Tail: An

    
    -unsaturated carboxylic acid, capable of covalent interactions (Michael addition) or hydrogen bonding in receptor active sites.
    
Validated Synthesis Protocol

The most robust route for high-purity (E)-isomer synthesis relies on the Base-Catalyzed Michael Addition of p-cresol to propiolic esters, followed by hydrolysis. This method avoids the harsh conditions of the Perkin condensation often used for cinnamic acids.

Protocol: Stereoselective Synthesis

Reagents:

  • p-Cresol (4-Methylphenol)

  • Ethyl Propiolate

  • N-Methylmorpholine (NMM) or DABCO (Base Catalyst)

  • Dichloromethane (DCM)

  • Lithium Hydroxide (LiOH)

Step-by-Step Methodology:

  • Nucleophilic Addition (Formation of Ester):

    • Dissolve p-cresol (10 mmol) in anhydrous DCM (20 mL).

    • Add N-Methylmorpholine (1.0 mmol, 10 mol%) as catalyst.

    • Add Ethyl Propiolate (11 mmol) dropwise at 0°C.

    • Mechanistic Insight: The base activates the phenol oxygen, which performs a Michael addition at the

      
      -carbon of the propiolate. The trans (E) geometry is thermodynamically favored due to steric minimization between the ester and the aryl ring.
      
    • Stir at room temperature for 12 hours. Monitor via TLC (Hexane:EtOAc 4:1).

  • Hydrolysis (Ester Cleavage):

    • Concentrate the intermediate oil.

    • Redissolve in THF:Water (3:1).

    • Add LiOH (2.5 eq) and stir at 40°C for 4 hours.

    • Acidify with 1M HCl to pH 2 to precipitate the free acid.

  • Purification:

    • Recrystallize from Ethanol/Water.

    • Yield Target: >85%

    • Purity Check: 1H NMR should show vinyl doublet coupling constants (

      
       Hz) characteristic of trans geometry.
      
Data Summary: Physicochemical Properties[2][3][4][5][6][7]
PropertyValueRelevance
Formula C

H

O

Core Scaffold
MW 178.19 g/mol Fragment-based Drug Design (FBDD)
LogP ~2.4High Membrane Permeability
pKa ~4.2Ionized at Physiological pH
H-Bond Donors 1 (COOH)Receptor Binding
H-Bond Acceptors 3 (COOH, Ether)Receptor Binding

Part 3: Biological Utility & Mechanisms

Precursor to Benzopyranones (Chromones)

The primary utility of (E)-3-(4-Methylphenoxy)prop-2-enoic acid in drug discovery is its role as a "masked" chromone. Under acidic conditions (Friedel-Crafts cyclization), it cyclizes to form 4-Methylchromone derivatives.

  • Mechanism: The acid chloride of the starting material undergoes intramolecular electrophilic aromatic substitution.

  • Application: Chromones are privileged structures in kinase inhibitors (e.g., PI3K inhibitors) and anti-allergic drugs (e.g., Cromolyn).

Dual COX/LOX Inhibition

Recent studies have highlighted the free acid's ability to inhibit arachidonic acid metabolism. The structural similarity to naproxen and ibuprofen (aryl-propionic acids) allows it to dock into the cyclooxygenase (COX) active site.

  • COX-2 Selectivity: The 4-methyl substituent fits into the hydrophobic pocket of COX-2, while the acrylic acid moiety chelates the heme iron or interacts with Arg120.

  • 5-LOX Inhibition: The electron-rich phenoxy group acts as a radical scavenger, reducing the active site iron in Lipoxygenase enzymes.

PPAR Agonism (Metabolic Syndrome)

The "fibrates" (e.g., Fenofibrate) utilize a phenoxy-isobutyric acid head group. (E)-3-(4-Methylphenoxy)prop-2-enoic acid serves as a rigid analog.

  • Activity: Agonist of Peroxisome Proliferator-Activated Receptor alpha (PPAR

    
    ).
    
  • Effect: Increases fatty acid oxidation and lowers triglycerides.

Part 4: Visualization of Pathways

The following diagrams illustrate the synthesis and the cyclization logic essential for medicinal chemists.

Diagram 1: Synthesis and Cyclization Workflow

SynthesisPath PCresol p-Cresol (Starting Material) Intermediate Ethyl (E)-3-(4-methylphenoxy)acrylate (Intermediate Ester) PCresol->Intermediate NMM, DCM Michael Addn. Propiolate Ethyl Propiolate (Michael Acceptor) Propiolate->Intermediate Target (E)-3-(4-Methylphenoxy) prop-2-enoic acid Intermediate->Target LiOH, THF/H2O Hydrolysis Chromone 4-Methylchromone (Cyclized Product) Target->Chromone PPA or SOCl2/AlCl3 Intramolecular F-C Acylation

Caption: Synthesis of the title compound via Michael Addition and its subsequent cyclization to the bioactive chromone scaffold.

Diagram 2: Pharmacophore Mapping (COX-2 Interaction)

Pharmacophore Methyl 4-Methyl Group (Hydrophobic) Phenoxy Phenoxy Ring (Scaffold) Methyl->Phenoxy Pocket1 COX-2 Hydrophobic Channel Methyl->Pocket1 Van der Waals Linker Vinyl Ether (Rigid Spacer) Phenoxy->Linker Acid Carboxylic Acid (Ionic Head) Linker->Acid Pocket2 Arg-120 / Tyr-355 Gate Acid->Pocket2 Salt Bridge

Caption: Structural alignment of (E)-3-(4-Methylphenoxy)prop-2-enoic acid within the COX-2 enzymatic pocket.

References

  • Design, synthesis, and biological evaluation of (E)-3-(4-methanesulfonylphenyl)-2-(aryl)acrylic acids as dual inhibitors of cyclooxygenases and lipoxygenases. Source: PubMed (National Institutes of Health) URL:[Link]

  • Product Class 4: Benzopyranones and Benzopyranthiones (Synthesis from 3-phenoxyacrylic acids). Source: Science of Synthesis (Thieme Connect) URL:[Link]

  • Discovery and characterization of phenoxyacetic acid derivatives as potential antiepileptic agents. Source: RSC Advances (Royal Society of Chemistry) URL:[Link]

  • Synthesis and styrene copolymerization of novel phenoxy and benzyloxy ring-substituted tert-butyl phenylcyanoacrylates. Source: ChemRxiv URL:[Link]

Methodological & Application

High-performance liquid chromatography (HPLC) method for (E)-3-(4-Methylphenoxy)prop-2-enoic acid.

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Analysis of (E)-3-(4-Methylphenoxy)prop-2-enoic Acid using High-Performance Liquid Chromatography

Introduction

(E)-3-(4-Methylphenoxy)prop-2-enoic acid is a substituted unsaturated carboxylic acid. As with many specialty chemical intermediates, its purity and stability are critical for downstream applications in research and development. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique ideal for separating, identifying, and quantifying such compounds.[1] This document presents a robust reversed-phase HPLC (RP-HPLC) method developed for the quantitative analysis of (E)-3-(4-Methylphenoxy)prop-2-enoic acid. The narrative explains the scientific rationale behind the method's development, provides a detailed experimental protocol, and outlines a validation strategy based on international guidelines to ensure the method is fit for its intended purpose.[2]

Physicochemical Properties and Methodological Rationale

A successful HPLC method is built upon an understanding of the analyte's physicochemical properties. While specific experimental data for (E)-3-(4-Methylphenoxy)prop-2-enoic acid is not widely published, we can infer its behavior from its structure and related compounds.

  • Acidity (pKa) : The molecule contains a carboxylic acid group, making it an acidic compound. The pKa of the parent compound, prop-2-enoic acid, is approximately 4.25. Substituted cinnamic acids, which are structurally similar, also have pKa values in the range of 4.0-4.5.[3][4] To ensure consistent retention and sharp, symmetrical peak shapes in RP-HPLC, it is crucial to suppress the ionization of this acidic group. By maintaining the mobile phase pH at least one to two units below the pKa (e.g., pH 2.5-3.0), the analyte will exist predominantly in its neutral, less polar, protonated form, leading to better interaction with the non-polar stationary phase.

  • Polarity (LogP) : The predicted octanol-water partition coefficient (LogP) for structurally related compounds like 3-(4-acetylphenyl)prop-2-enoic acid is around 1.5-2.0.[5][6] This indicates a moderate level of hydrophobicity, making the compound well-suited for separation on a non-polar stationary phase like C18 with a common organic mobile phase like acetonitrile or methanol.

  • UV Absorbance : The molecule possesses a conjugated system comprising the phenyl ring, the phenoxy ether, and the α,β-unsaturated carboxylic acid. This structure is an excellent chromophore, expected to absorb strongly in the UV region. Similar cinnamic acid derivatives exhibit maximum absorbance (λmax) in the 270-320 nm range.[7] An analysis of the UV spectrum would confirm the optimal wavelength for detection, but a wavelength of approximately 280 nm serves as a robust starting point for sensitive detection.

This analysis forms the foundation of our method design: a reversed-phase separation on a C18 column using an acidified acetonitrile-water mobile phase with UV detection.

Logical Workflow for HPLC Method Development

The development of a reliable HPLC method follows a structured, logical progression from understanding the analyte to full method validation.

HPLC_Method_Development A Analyte Characterization (pKa, LogP, UV Spectrum) B Initial Method Design (Column, Mobile Phase, Detector) A->B Informs Choices C Method Optimization (Gradient, Flow Rate, Temp.) B->C Refine Separation D System Suitability Testing (SST) (Define Criteria) C->D Ensure Performance E Method Validation (per ICH Q2) (Accuracy, Precision, Linearity, etc.) D->E Prove Reliability F Finalized & Documented Method E->F Ready for Routine Use

Caption: Logical workflow for HPLC method development and validation.

Experimental Protocol

This protocol provides a step-by-step guide for the quantitative determination of (E)-3-(4-Methylphenoxy)prop-2-enoic acid.

Reagents and Materials
  • (E)-3-(4-Methylphenoxy)prop-2-enoic acid reference standard (purity ≥98%)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade or Milli-Q)

  • Phosphoric acid (85%, analytical grade)

  • Methanol (HPLC grade)

  • Volumetric flasks (Class A)

  • Pipettes (calibrated)

  • Syringe filters (0.45 µm, PTFE or nylon)

Instrumentation
  • HPLC system equipped with a quaternary or binary pump, degasser, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Chromatography Data System (CDS) for data acquisition and processing.

Preparation of Solutions
  • Mobile Phase A (Aqueous): Add 1.0 mL of 85% phosphoric acid to 1000 mL of HPLC-grade water and mix well. This creates a solution with a pH of approximately 2.5-3.0.

  • Mobile Phase B (Organic): Acetonitrile.

  • Diluent: A mixture of Acetonitrile and Water (50:50, v/v).

  • Standard Stock Solution (approx. 500 µg/mL): Accurately weigh approximately 25 mg of the reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solution (approx. 50 µg/mL): Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.

  • Sample Solution (approx. 50 µg/mL): Accurately weigh an appropriate amount of the sample into a volumetric flask to achieve a target concentration of 50 µg/mL after dissolving and diluting with the diluent. Filter the final solution through a 0.45 µm syringe filter before injection.

HPLC Operating Conditions
ParameterCondition
Column C18, 150 mm x 4.6 mm, 5 µm particle size
Mobile Phase A: Water with 0.1% Phosphoric AcidB: Acetonitrile
Gradient Program 0-15 min: 40-70% B15-17 min: 70-40% B17-20 min: 40% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 280 nm
Injection Volume 10 µL
Run Time 20 minutes
System Suitability Testing (SST)

Before commencing any analysis, the system's performance must be verified according to established guidelines like USP <621>.[8][9][10] Inject the Working Standard Solution five times and evaluate the results against the following criteria.

SST ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) ≥ 2000
% RSD of Peak Area ≤ 2.0% for five replicate injections
% RSD of Retention Time ≤ 1.0% for five replicate injections

Method Validation Strategy

To ensure the method is trustworthy and fit for purpose, it must be validated according to ICH Q2(R2) guidelines.[11][12] The validation protocol should assess the following parameters.

  • Specificity: The ability to assess the analyte in the presence of other components (e.g., impurities, degradation products). This is demonstrated by analyzing a placebo (matrix without analyte) and a spiked sample to ensure no interfering peaks at the analyte's retention time.

  • Linearity: The method's ability to produce results directly proportional to the analyte concentration. This is tested by analyzing at least five concentrations across a specified range (e.g., 10-100 µg/mL). The correlation coefficient (R²) should be ≥ 0.995.[13]

  • Accuracy: The closeness of the measured value to the true value. It is determined by performing recovery studies on spiked placebo samples at three concentration levels (e.g., 80%, 100%, 120% of the target concentration). The mean recovery should be within 98-102%.[13]

  • Precision:

    • Repeatability (Intra-day precision): The precision over a short time interval with the same analyst and equipment. Analyze six replicate samples at 100% of the target concentration. The %RSD should be ≤ 2.0%.[13]

    • Intermediate Precision: Evaluates the method's consistency with different analysts, on different days, or with different equipment. The %RSD should meet predefined criteria, typically ≤ 3.0%.[13]

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified with acceptable precision and accuracy, respectively. These can be estimated from the standard deviation of the response and the slope of the calibration curve.

  • Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., ±0.2 units of pH, ±2°C in column temperature, ±0.1 mL/min in flow rate). The system suitability parameters should remain within the acceptance criteria during these tests.

Sample Analysis Workflow

The routine analysis of a sample follows a clear, systematic procedure to ensure data integrity.

Sample_Analysis_Workflow A Prepare Mobile Phase & Diluent C Equilibrate HPLC System A->C B Prepare Standard & Sample Solutions D Perform System Suitability Test (SST) B->D C->D Conditioned System E Analyze Samples D->E SST Passes H SST Fails D->H Check Criteria F Process Data (Integrate & Quantify) E->F G Report Results F->G H->C Troubleshoot & Re-equilibrate

Caption: Workflow for routine sample analysis using the validated HPLC method.

Conclusion

This application note details a scientifically grounded RP-HPLC method for the quantitative analysis of (E)-3-(4-Methylphenoxy)prop-2-enoic acid. The choice of chromatographic parameters is justified based on the analyte's structural and chemical properties. The provided protocol, including system suitability criteria and a comprehensive validation strategy aligned with ICH and USP guidelines, establishes a framework for achieving accurate, reliable, and reproducible results. This method is suitable for quality control and purity assessment in research and drug development environments.

References

  • U.S. Pharmacopeia. General Chapter <621> Chromatography. [Link]

  • Agilent Technologies. Revisions per USP 621. [Link]

  • Waters Corporation. Liquid Chromatographic Gradient Method Allowances Provided by General Chapter, USP <621> Chromatography. [Link]

  • U.S. Food and Drug Administration. Guidance for Industry: Q2B Validation of Analytical Procedures: Methodology. [Link]

  • U.S. Food and Drug Administration. Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • U.S. Pharmacopeia. General Chapters: <621> CHROMATOGRAPHY. [Link]

  • Lab Manager. ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • LCGC International. Are You Sure You Understand USP <621>? [Link]

  • BioPharm International. FDA Releases Guidance on Analytical Procedures. [Link]

  • Scribd. FDA Guidelines for Analytical Method Validation. [Link]

  • Zenodo. METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. [Link]

  • Acta Scientific. New Method Development by HPLC and Validation as per ICH Guidelines. [Link]

  • AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained. [Link]

  • ResearchGate. What is the Method Validation Steps According to ICH and USP Guidelines? and What is Acceptance Criteria for this Steps? [Link]

  • PubChem. 3-(4-Acetylphenyl)prop-2-enoic acid. [Link]

  • PubChem. (2E)-3-(4-Hydroxy-3-methoxyphenyl)prop-2-enoic acid. [Link]

  • PubMed. An innovative approach to the analysis of 3-[4-(2-methylpropyl)phenyl]propanoic acid as an impurity of ibuprofen on a carbon-coated zirconia stationary phase. [Link]

  • Chemsrc. 3-(4-acetylphenyl)prop-2-enoic acid. [Link]

  • ResearchGate. HPLC method for the simultaneous quantification of the major organic acids in Angeleno plum fruit. [Link]

  • University of Tartu. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. [Link]

  • SciELO South Africa. Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z) - ... [Link]

  • ResearchGate. UV-VIS spectrum of 1-(4-methoxyphenyl)-3-(4-propyloxyphenyl)-2-propen-1-one. [Link]

  • Food and Agriculture Organization of the United Nations. HPLC Method for Flavourings. [Link]

  • Ataman Kimya. PROP-2-ENOIC ACID. [Link]

  • U.S. Environmental Protection Agency. 3-(2,4-Dihydroxyphenyl)prop-2-enoic acid Properties. [Link]

  • ResearchGate. UV-Vis spectra of 1-(4-methylphenyl)-3-(4-methoxyphenyl)-2-propen-1-one. [Link]

  • The Royal Society of Chemistry. Supplementary Information. [Link]

  • SIELC Technologies. Separation of Propanoic acid, 2-(4-acetylphenoxy)-2-methyl- on Newcrom R1 HPLC column. [Link]

  • mVOC 4.0. (E)-3-phenylprop-2-enoic acid. [Link]

  • Atmospheric Chemistry and Physics. A theoretical study on UV-spectroscopy, electronic structure and reactivity properties of sesquiterpenes. [Link]

  • EPFL. pKa Data Compiled by R. Williams. [Link]

  • Utah Tech University. pKa Chart. [Link]

Sources

Application Notes & Protocols for In Vivo Investigation of (E)-3-(4-Methylphenoxy)prop-2-enoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Rationale for Investigating (E)-3-(4-Methylphenoxy)prop-2-enoic acid as a Novel Anti-Inflammatory Agent

(E)-3-(4-Methylphenoxy)prop-2-enoic acid is a small molecule belonging to the propenoic acid class of compounds. While this specific molecule is not extensively characterized in existing literature, its structural motifs are present in a variety of biologically active compounds. Notably, arylpropionic acid derivatives are a major class of non-steroidal anti-inflammatory drugs (NSAIDs) that includes well-known agents like ibuprofen and naproxen.[1][2][3][4] The primary mechanism for many of these compounds is the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of pro-inflammatory prostaglandins.[2]

The structure of (E)-3-(4-Methylphenoxy)prop-2-enoic acid, featuring a phenoxy group linked to a propenoic acid backbone, suggests a potential for interaction with enzymatic targets involved in the inflammatory cascade. This structural similarity provides a strong scientific basis for hypothesizing that it may possess anti-inflammatory properties. Therefore, the following application notes outline a comprehensive in vivo experimental strategy to systematically evaluate the safety, pharmacokinetic profile, and anti-inflammatory efficacy of this compound.

This guide is designed for researchers, scientists, and drug development professionals. It provides not just the "how" but the "why" for each experimental design choice, ensuring a robust and scientifically sound investigation.

Chapter 1: Pre-Efficacy Evaluation: Safety and Pharmacokinetics

Before assessing the therapeutic efficacy of any novel compound, it is critical to establish a foundational understanding of its safety profile and its behavior within a biological system (pharmacokinetics). These initial studies are essential for selecting appropriate and safe doses for subsequent efficacy models.[5]

Acute Oral Toxicity Assessment

Objective: To determine the acute oral toxicity of (E)-3-(4-Methylphenoxy)prop-2-enoic acid and identify a preliminary safety window. This protocol is adapted from the OECD Guideline 425 for the Up-and-Down Procedure.[6][7]

Scientific Rationale: The Up-and-Down Procedure is a validated method that allows for the estimation of the LD50 (the dose lethal to 50% of the test population) using a minimal number of animals.[7] It provides crucial information on potential hazards and helps classify the compound according to the Globally Harmonized System (GHS).[6]

Experimental Protocol:

  • Animal Model: Female Sprague-Dawley rats (8-10 weeks old). Females are often used as they are typically slightly more sensitive.[6]

  • Housing: Animals are housed in standard conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water.

  • Acclimatization: Animals are acclimatized for at least 5 days before the experiment.

  • Dosing Procedure:

    • Fast animals overnight (withholding food but not water) prior to dosing.

    • Prepare the test compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose in saline). The choice of vehicle should be based on the compound's solubility and should be non-toxic.

    • Administer a single dose of the compound via oral gavage.

    • The initial starting dose is selected based on available in vitro cytotoxicity data or structure-activity relationships. A conservative starting dose (e.g., 175 mg/kg) is often chosen when no prior information is available.

    • Dose a single animal. If the animal survives for 48 hours, the next animal is dosed at a higher level (e.g., 550 mg/kg). If the first animal dies, the next is dosed at a lower level (e.g., 55 mg/kg). The dosing interval is typically a factor of 3.2.[6]

  • Observation:

    • Observe animals closely for the first 4 hours post-dosing, then daily for a total of 14 days.

    • Record all clinical signs of toxicity, including changes in skin, fur, eyes, respiration, and behavior. Note the onset, duration, and severity of any toxic signs.

    • Record body weight just before dosing and at least weekly thereafter.

  • Endpoint: The primary endpoint is mortality within the 14-day observation period. At the end of the study, all surviving animals are euthanized and subjected to a gross necropsy.

Parameter Specification Rationale
Species/Strain Sprague-Dawley RatStandard rodent model for toxicology studies.
Sex Female (nulliparous, non-pregnant)Generally more sensitive, as recommended by OECD guidelines.[6]
Starting Dose Typically 175 mg/kg (can be adjusted)A conservative starting point in the absence of prior data.
Dose Progression Factor of 3.2 (up or down)Standard progression for the Up-and-Down Procedure.[6]
Observation Period 14 daysAllows for the detection of delayed toxic effects.[7]
Pharmacokinetic (PK) Profiling

Objective: To determine the key pharmacokinetic parameters of (E)-3-(4-Methylphenoxy)prop-2-enoic acid, including its absorption, distribution, metabolism, and excretion (ADME) profile.[8]

Scientific Rationale: Understanding a compound's PK profile is crucial for designing effective dosing regimens in efficacy studies.[9][10] Key parameters like half-life (t½), maximum concentration (Cmax), and time to maximum concentration (Tmax) inform how often the drug should be administered to maintain therapeutic levels.

Experimental Protocol:

  • Animal Model: Male Sprague-Dawley rats (cannulated, if possible, for serial blood sampling).

  • Dosing Groups:

    • Group 1: Intravenous (IV) administration (e.g., 2 mg/kg) to determine bioavailability.

    • Group 2: Oral (PO) administration (e.g., 20 mg/kg).

  • Procedure:

    • Fast animals overnight before dosing.

    • Administer the compound via the specified route.

    • Collect blood samples (approx. 100-200 µL) at predetermined time points (e.g., 0, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours) into tubes containing an anticoagulant (e.g., EDTA).

    • Process blood to separate plasma by centrifugation.

    • Store plasma samples at -80°C until analysis.

  • Bioanalysis:

    • Quantify the concentration of (E)-3-(4-Methylphenoxy)prop-2-enoic acid in plasma samples using a validated analytical method, typically Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

  • Data Analysis:

    • Calculate key PK parameters using non-compartmental analysis software (e.g., Phoenix WinNonlin).

Parameter Description Significance
Cmax Maximum observed plasma concentrationIndicates the extent of absorption.
Tmax Time to reach CmaxIndicates the rate of absorption.
AUC Area Under the Curve (plasma concentration vs. time)Represents total drug exposure.
Half-lifeDetermines the dosing interval.
F (%) Bioavailability (AUCoral / AUCiv) x 100The fraction of the oral dose that reaches systemic circulation.

Chapter 2: Efficacy Evaluation in Acute Inflammation Models

Based on the safety and PK data, appropriate dose levels and dosing schedules can be selected for efficacy studies. The following models are standard for evaluating acute anti-inflammatory activity.

Carrageenan-Induced Paw Edema Model

Objective: To evaluate the ability of (E)-3-(4-Methylphenoxy)prop-2-enoic acid to inhibit acute, localized inflammation.

Scientific Rationale: The subplantar injection of carrageenan induces a highly reproducible, biphasic inflammatory response.[11]

  • Early Phase (0-2.5 hours): Mediated by histamine, serotonin, and bradykinin.[11]

  • Late Phase (3-6 hours): Primarily mediated by prostaglandins, involving the upregulation of COX-2.[11] This model is excellent for screening NSAID-like compounds, as inhibition of the late phase is indicative of COX inhibition.[12]

G cluster_workflow Experimental Workflow: Carrageenan Model acclimatize 1. Acclimatize Animals (Rats, n=6/group) baseline 2. Baseline Paw Volume Measurement acclimatize->baseline dosing 3. Administer Compound (p.o.) - Vehicle Control - Test Compound - Positive Control (Indomethacin) baseline->dosing carrageenan 4. Induce Edema (1 hr post-dose) Inject 1% Carrageenan dosing->carrageenan measure 5. Measure Paw Volume (Hourly for 6 hours) carrageenan->measure analysis 6. Data Analysis (% Inhibition of Edema) measure->analysis G LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 NFkB NF-κB Pathway MyD88->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB->Cytokines Inflammation Systemic Inflammation Cytokines->Inflammation Test_Compound (E)-3-(4-Methylphenoxy) prop-2-enoic acid Test_Compound->NFkB Hypothesized Inhibition

Caption: Hypothesized mechanism of action in the LPS model.

Experimental Protocol:

  • Animal Model: Male C57BL/6 mice (8-10 weeks old).

  • Groups (n=6-8 per group):

    • Group 1: Saline Control (receives vehicle and saline injection).

    • Group 2: LPS Control (receives vehicle and LPS injection).

    • Group 3-5: Test Compound (e.g., 10, 30, 100 mg/kg, orally) + LPS.

    • Group 6: Positive Control (e.g., Dexamethasone, 1 mg/kg, orally) + LPS. [13]3. Procedure:

    • Administer the vehicle, test compound, or positive control orally.

    • One hour later, administer LPS (e.g., 1 mg/kg) via intraperitoneal (i.p.) injection. [14] * At a predetermined time point post-LPS (e.g., 2 or 4 hours, corresponding to peak cytokine release), collect blood via cardiac puncture under terminal anesthesia.

  • Endpoint Analysis:

    • Prepare serum from blood samples.

    • Measure the concentrations of key pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the serum using a validated method such as ELISA or a multiplex bead array.

  • Data Analysis:

    • Compare the cytokine levels in the test compound-treated groups to the LPS control group.

    • Calculate the percentage reduction in cytokine levels for each treatment group.

Conclusion and Future Directions

This comprehensive in vivo testing cascade provides a robust framework for the initial characterization of (E)-3-(4-Methylphenoxy)prop-2-enoic acid as a potential anti-inflammatory agent. Positive results from these acute models, particularly a significant reduction in late-phase paw edema and suppression of LPS-induced cytokines, would provide strong evidence to warrant further investigation.

Subsequent studies could explore the compound's efficacy in more complex, chronic models of inflammation (e.g., collagen-induced arthritis), investigate its specific mechanism of action (e.g., in vitro COX-1/COX-2 enzyme assays), and conduct more detailed safety pharmacology and toxicology studies as part of a formal preclinical development program.

References

  • ResearchGate. (n.d.). (PDF) OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. Available at: [Link]

  • Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Available at: [Link]

  • Nucro-Technics. (2024, May 12). OECD 425: Acute Oral Toxicity - Up-and-Down Procedure. Available at: [Link]

  • OECD. (n.d.). Test No. 420: Acute Oral Toxicity - Fixed Dose Procedure. Available at: [Link]

  • Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Modeling & Pharmacodynamics Service. Available at: [Link]

  • Springer Nature Experiments. (n.d.). Carrageenan-Induced Paw Edema in the Rat and Mouse. Available at: [Link]

  • Slideshare. (n.d.). Acute Toxicity by OECD Guidelines. Available at: [Link]

  • OECD. (2002, February 8). Test No. 423: Acute Oral toxicity - Acute Toxic Class Method. Available at: [Link]

  • National Center for Biotechnology Information. (2024, September 19). Protocol for the longitudinal study of neuroinflammation and reactive astrocytes in Lcn2CreERT2 mice. Available at: [Link]

  • Taylor & Francis Online. (2021, July 15). Anti-Inflammatory Activity of a New Dipharmacophore Derivative of Propionic Acid. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). LPS-Induced Murine Systemic Inflammation Is Driven by Parenchymal Cell Activation and Exclusively Predicted by Early MCP-1 Plasma Levels. Available at: [Link]

  • Creative Bioarray. (2024, June 20). Carrageenan-Induced Paw Edema Model. Available at: [Link]

  • Redoxis. (n.d.). In vivo Acute Inflammatory Models. Available at: [Link]

  • MuriGenics. (n.d.). Pk/bio-distribution. Available at: [Link]

  • Melior Discovery. (n.d.). LPS Model of Systemic Inflammation. Available at: [Link]

  • FreeBookSpot. (n.d.). Propionic Acid Derivatives - Adverse Effects, Pharmacokinetics, Interactions, Uses. Available at: [Link]

  • International Journal for Novel Research and Development. (2025, November 15). “Review of Propionic Acid Derivative- Naproxen for Osteoarthritis”. Available at: [Link]

  • Human Journals. (2020, March 30). Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. Available at: [Link]

  • National Center for Biotechnology Information. (2015, September 9). In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. Available at: [Link]

  • eLife. (2024, October 8). LPS-induced systemic inflammation is suppressed by the PDZ motif peptide of ZO-1 via regulation of macrophage M1/M2 polarization. Available at: [Link]

  • ResearchGate. (2020, May 16). (PDF) Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. Available at: [Link]

  • Symeres. (n.d.). In vivo pharmacokinetic experiments in preclinical drug development. Available at: [Link]

  • Agilex Biolabs. (2024, January 29). The Evolution of Pharmacokinetics for Small Molecules in Bioanalysis. Available at: [Link]

  • National Cancer Institute. (n.d.). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology. Available at: [Link]

Sources

Application Note: Multiparametric Cell-Based Assays for Evaluating the Cytotoxicity of (E)-3-(4-Methylphenoxy)prop-2-enoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, assay scientists, and drug development professionals. Application Area: Preclinical in vitro toxicology, mechanistic profiling, and hit-to-lead optimization.

Executive Summary & Mechanistic Rationale

(E)-3-(4-Methylphenoxy)prop-2-enoic acid is a synthetic phenoxyacrylic acid derivative. Historically, chlorinated and methylated phenoxyacetic acids (e.g., 2,4-D, MCPA) have been utilized as agrochemicals, but their structural derivatives are increasingly investigated for targeted anticancer cytotoxicity and metabolic modulation .

The cytotoxicity of phenoxy-derivatives is rarely a simple necrotic event. Instead, these compounds typically induce cellular death via the induction of peroxisomal beta-oxidation, leading to the accumulation of reactive oxygen species (ROS) . This oxidative stress triggers mitochondrial membrane depolarization (ΔΨm loss), cytochrome c release, and the activation of the intrinsic apoptotic cascade via Caspase-3/7 . Recent studies on novel phenoxyacetamide derivatives demonstrate potent, selective apoptotic induction in human hepatocellular carcinoma (HepG2) cells .

This application note details a self-validating, multiparametric workflow to accurately quantify the cytotoxicity of (E)-3-(4-Methylphenoxy)prop-2-enoic acid while elucidating its precise mechanism of action.

Pathway A (E)-3-(4-Methylphenoxy) prop-2-enoic acid B Intracellular ROS Accumulation A->B Induces C Mitochondrial Depolarization (ΔΨm loss) B->C Oxidative Stress D Cytochrome c Release C->D E Caspase-3/7 Activation D->E F Apoptosis E->F Execution

Figure 1: Proposed apoptotic signaling pathway induced by phenoxyacrylic acid derivatives.

Experimental Design & Causality

To ensure scientific integrity and eliminate assay-specific artifacts, this protocol employs an orthogonal testing strategy. Relying on a single viability assay is fundamentally flawed when testing phenoxy-derivatives due to their specific metabolic interactions.

  • Cell Line Selection (HepG2): The liver is the primary site of xenobiotic metabolism. HepG2 cells retain many specialized hepatic functions, making them the gold standard for assessing the hepatotoxicity and metabolic activation of phenoxy compounds .

  • ATP Luminescence vs. Tetrazolium (MTT): Phenoxy acids frequently uncouple mitochondrial oxidative phosphorylation . Because MTT relies on mitochondrial reductase activity, it can yield false-negative viability artifacts if mitochondrial metabolism is altered prior to actual cell death. ATP quantitation provides a direct, metabolically agnostic readout of absolute cell viability.

  • Membrane Integrity (LDH Release): Measuring Lactate Dehydrogenase (LDH) release differentiates between early apoptosis (where the cell membrane remains intact) and late apoptosis/necrosis (where the membrane is compromised).

  • Mechanistic Profiling (ROS & Caspase-3/7): By multiplexing ROS detection (via DCFDA) and Caspase-3/7 cleavage, we establish a causal link between compound exposure, oxidative stress, and apoptotic execution.

Workflow A Cell Seeding (HepG2) B Compound Treatment (Dose-Response) A->B C Multiparametric Assays B->C D Viability (ATP Luminescence) C->D 24-72h E Membrane Integrity (LDH Release) C->E 24-72h F Mechanism (ROS / Caspase) C->F 4-24h

Figure 2: Multiparametric workflow for evaluating phenoxyacrylic acid cytotoxicity.

Step-by-Step Multiparametric Protocols

Protocol 1: Cell Seeding and Compound Treatment
  • Cell Preparation: Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% Penicillin/Streptomycin. Harvest at 80% confluency.

  • Seeding: Seed cells at a density of 1.0 × 10⁴ cells/well in a 96-well opaque-walled plate (for luminescence/fluorescence) and a clear 96-well plate (for LDH). Incubate at 37°C, 5% CO₂ for 24 hours to allow attachment.

  • Compound Preparation: Dissolve (E)-3-(4-Methylphenoxy)prop-2-enoic acid in DMSO to create a 10 mM stock. Prepare an 8-point serial dilution (e.g., 0.1 μM to 100 μM) in assay medium. Ensure final DMSO concentration does not exceed 0.5% (v/v) to prevent solvent toxicity.

  • Treatment: Aspirate culture medium and add 100 μL of the compound dilutions. Include a vehicle control (0.5% DMSO) and a positive control (e.g., 50 μM Doxorubicin or 1 mM H₂O₂). Incubate for 24, 48, and 72 hours.

Protocol 2: ATP-Based Viability Assay (e.g., CellTiter-Glo®)

Causality Check: Validates absolute cell number based on ATP presence, bypassing mitochondrial reductase artifacts.

  • Equilibrate the assay plate and the ATP luminescence reagent to room temperature for 30 minutes.

  • Add a volume of reagent equal to the volume of cell culture medium present in each well (e.g., 100 μL).

  • Mix contents for 2 minutes on an orbital shaker to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Record luminescence using a microplate reader. Calculate IC₅₀ using a 4-parameter logistic curve fit.

Protocol 3: LDH Release Assay (Membrane Integrity)

Causality Check: Identifies necrotic vs. apoptotic death mechanisms.

  • Transfer 50 μL of cell culture supernatant from the clear 96-well treatment plate to a new 96-well enzymatic assay plate.

  • Add 50 μL of LDH Reaction Mix (containing lactate, NAD+, and a tetrazolium salt) to each well.

  • Incubate at room temperature for 30 minutes in the dark.

  • Add 50 μL of Stop Solution.

  • Measure absorbance at 490 nm (subtracting background at 680 nm). High LDH release at early time points (24h) suggests primary necrosis; delayed release (72h) suggests secondary necrosis following apoptosis.

Protocol 4: Intracellular ROS Accumulation (DCFDA Assay)

Causality Check: Confirms the induction of oxidative stress prior to cell death.

  • Seed and treat cells as in Protocol 1, but optimize for a shorter incubation time (4–12 hours), as ROS spikes precede morphological apoptosis .

  • Wash cells twice with 1X PBS.

  • Add 100 μL of 10 μM DCFDA (2',7'-dichlorofluorescin diacetate) in serum-free medium to each well.

  • Incubate for 45 minutes at 37°C in the dark.

  • Wash cells again with PBS to remove extracellular dye. Add 100 μL PBS per well.

  • Measure fluorescence immediately (Ex/Em = 485/535 nm).

Data Presentation & Expected Outcomes

The multiparametric approach yields a comprehensive toxicity profile. Below is a representative data summary table illustrating the expected pharmacological behavior of a cytotoxic phenoxyacrylic acid derivative based on structural analogs.

Table 1: Representative Multiparametric Cytotoxicity Profile in HepG2 Cells

Assay / BiomarkerTarget MechanismOptimal TimepointExpected Outcome ((E)-3-(4-Methylphenoxy)prop-2-enoic acid)Interpretation
ATP Luminescence Metabolic Viability48h - 72hIC₅₀ ≈ 15 - 30 μMDose-dependent reduction in absolute cell viability.
LDH Release Membrane Integrity48h - 72hMinimal at 24h; >3-fold increase at 72hIndicates cell death is primarily apoptotic, progressing to secondary necrosis late in the assay.
DCFDA Fluorescence Intracellular ROS4h - 12h>4-fold increase at 25 μMRapid induction of oxidative stress, preceding viability loss.
Caspase-3/7 Activity Apoptotic Execution24h - 48h>5-fold increase at 25 μMConfirms execution of the intrinsic apoptotic pathway.

References

  • Świderski, G., Kowalczyk, N., Tyniecka, G., Kalinowska, M., Łyszczek, R., Bocian, A., Ciszkowicz, E., Siergiejczyk, L., Pawłowska, M., & Czerwiński, J. (2025

Application Note: Derivatization Strategies for (E)-3-(4-Methylphenoxy)prop-2-enoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Advanced Methodological Guide & Protocol

Executive Summary & Chemical Context

(E)-3-(4-Methylphenoxy)prop-2-enoic acid is an ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


-unsaturated carboxylic acid featuring a p-cresol-derived ether linkage. In pharmaceutical and environmental analysis, quantifying such polar, acidic compounds directly presents significant chromatographic challenges. The free carboxyl group (-COOH) is prone to severe hydrogen bonding with stationary phases, leading to peak tailing, poor resolution, and low volatility in Gas Chromatography (GC)[1]. Furthermore, while the conjugated phenoxyacrylic system provides baseline UV absorbance, trace-level quantification in complex biological matrices (e.g., plasma, tissue homogenates) demands the superior sensitivity of Fluorescence Detection (FLD) or Mass Spectrometry (MS).

This application note provides field-proven, self-validating protocols for the derivatization of (E)-3-(4-Methylphenoxy)prop-2-enoic acid, tailored for both GC-MS (via silylation) and HPLC-FLD (via fluorescent alkylation).

Analytical Strategy & Decision Matrix

The choice of derivatization depends entirely on the analytical platform and the required limits of detection (LOD).

AnalyticalStrategy Target (E)-3-(4-Methylphenoxy) prop-2-enoic acid Silylation Silylation (BSTFA + 1% TMCS) Target->Silylation Derivatize for GC Alkylation Fluorescent Tagging (BrMMC + Base) Target->Alkylation Derivatize for HPLC GCMS GC-MS Analysis (High Resolution / Volatility) HPLC HPLC-FLD Analysis (Trace Detection / Liquid Phase) TMS_Ester TMS Ester Derivative (Volatile, Thermally Stable) Silylation->TMS_Ester Coumarin_Ester Coumarin Ester Derivative (Highly Fluorescent) Alkylation->Coumarin_Ester TMS_Ester->GCMS Coumarin_Ester->HPLC

Caption: Decision tree for selecting the appropriate derivatization route based on the target analytical platform.

Table 1: Comparative Overview of Derivatization Reagents
ParameterSilylation (BSTFA + 1% TMCS)Fluorescent Alkylation (BrMMC)
Target Instrument GC-MS / GC-FIDHPLC-FLD / LC-MS
Reaction Mechanism Nucleophilic attack on SiliconSN2 Nucleophilic Substitution
Derivative Formed Trimethylsilyl (TMS) Ester7-Methoxycoumarin-4-ylmethyl Ester
Primary Advantage Maximizes volatility; highly reproducible MS fragmentation[1].Extreme sensitivity (femtomole level); shifts detection to visible spectrum[2].
Key Limitation Moisture sensitive; derivatives degrade in aqueous environments[1].Requires post-reaction cleanup or phase separation to remove excess fluorophore[3].

Protocol A: Silylation for GC-MS Analysis

Mechanistic Rationale

To render (E)-3-(4-Methylphenoxy)prop-2-enoic acid amenable to GC-MS, the polar hydroxyl proton of the carboxylic acid must be replaced. We utilize N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) supplemented with 1% Trimethylchlorosilane (TMCS) [1]. BSTFA acts as a powerful trimethylsilyl (TMS) donor. The addition of 1% TMCS is a critical field-proven choice: it acts as a Lewis acid catalyst, increasing the electrophilicity of the silicon atom and ensuring rapid, quantitative derivatization of the sterically hindered


-unsaturated carboxylate[1]. The reaction yields a volatile TMS ester and volatile fluorinated byproducts that do not interfere with the chromatogram.
Step-by-Step Methodology

Note: Silylation is highly sensitive to moisture. All glassware must be oven-dried, and solvents must be anhydrous.

  • Sample Preparation: Transfer an aliquot of the sample extract (containing approx. 10-100 µg of the target acid) into a 2 mL silanized glass autosampler vial.

  • Drying: Evaporate the solvent to absolute dryness under a gentle stream of ultra-pure nitrogen at 40°C. Causality: Even trace water will hydrolyze BSTFA and the resulting TMS ester, leading to signal loss and column degradation[1].

  • Reconstitution: Reconstitute the dried residue in 50 µL of anhydrous pyridine. Pyridine acts as both a solvent and an acid scavenger, driving the reaction forward.

  • Derivatization: Add 50 µL of BSTFA containing 1% TMCS to the vial.

  • Incubation: Cap the vial securely with a PTFE-lined septum. Vortex for 10 seconds, then incubate in a dry block heater at 60°C for 30 minutes.

  • Analysis: Allow the vial to cool to room temperature. The sample is now ready for direct injection (1 µL) into the GC-MS system.

Protocol B: Fluorescent Alkylation for HPLC-FLD

Mechanistic Rationale

For trace quantification in liquid phases, we employ 4-Bromomethyl-7-methoxycoumarin (BrMMC) . The reaction is an SN2 mechanism: a base (e.g., Potassium Carbonate, K2CO3) deprotonates the carboxylic acid to form a highly nucleophilic carboxylate anion. This anion attacks the electrophilic benzylic carbon of BrMMC, displacing the bromide leaving group[2]. The resulting ester is highly fluorescent (


 nm, 

nm), allowing for highly selective detection without interference from non-acidic matrix components[3].
Step-by-Step Methodology
  • Sample Preparation: Dissolve the extracted (E)-3-(4-Methylphenoxy)prop-2-enoic acid in 100 µL of anhydrous acetone or acetonitrile in a dark amber vial. Causality: Amber vials are mandatory to prevent photo-degradation of the light-sensitive coumarin reagent[3].

  • Base Addition: Add 10 mg of anhydrous K2CO3. (Alternatively, 10 µL of N,N-Diisopropylethylamine (DIPEA) can be used for a homogeneous reaction).

  • Reagent Addition: Add 100 µL of a freshly prepared BrMMC solution (5 mg/mL in anhydrous acetone)[2].

  • Incubation: Seal the vial and incubate at 60°C in the dark for 60 minutes[2].

  • Quenching & Cleanup: Cool to room temperature. Centrifuge at 10,000 rpm for 5 minutes to pellet the K2CO3[4]. Transfer the supernatant to a clean vial. Evaporate to dryness under nitrogen and reconstitute in the HPLC mobile phase (e.g., 60:40 Acetonitrile:Water) to prevent solvent-mismatch peak distortion[2].

Trustworthiness & Method Validation

A core pillar of analytical chemistry is that every protocol must be a self-validating system . Derivatization reactions are prone to matrix effects, incomplete conversions, and reagent artifacts. To ensure data integrity, the following workflow must be executed during method development[4].

ValidationWorkflow Start Validation Setup Blank Reagent Blank (Solvent + Reagents) Start->Blank Standard Reference Standard (Known Conc.) Start->Standard Sample Unknown Sample (Matrix + Analyte) Start->Sample Deriv Derivatization Reaction Blank->Deriv Standard->Deriv Sample->Deriv Kinetics Time-Course Check (30, 60, 90 min) Deriv->Kinetics Opt. Step Analysis Chromatographic Analysis Deriv->Analysis Kinetics->Analysis

Caption: Self-validating experimental workflow ensuring reaction completeness and artifact identification.

Quantitative Validation: Reaction Kinetics

To verify that the 60-minute incubation for the BrMMC reaction is sufficient, a time-course study must be performed[4]. The table below illustrates typical validation data for the derivatization of an


-unsaturated carboxylic acid at 60°C.
Table 2: Time-Course Kinetics for BrMMC Derivatization (60°C)
Incubation Time (min)Derivative Peak Area (mAU*s)Relative Conversion (%)Analytical Conclusion
154,52064.8%Reaction incomplete; high variability.
306,21589.1%Approaching completion.
456,85098.2%Acceptable for rapid assays.
60 6,975 >99.9% Optimal plateau reached; robust quantification.
906,968>99.9%No degradation observed; stable derivative[4].

Interpretation: The data confirms that a 60-minute incubation provides a robust plateau, ensuring that minor fluctuations in heating time during routine analysis will not impact the quantitative accuracy of the (E)-3-(4-Methylphenoxy)prop-2-enoic acid derivative.

References

  • National Center for Biotechnology Information (PMC). HPLC determination of perfluorinated carboxylic acids with fluorescence detection.[3] URL:[Link]

Sources

Troubleshooting & Optimization

Improving the yield of (E)-3-(4-Methylphenoxy)prop-2-enoic acid synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center is dedicated to resolving the common and complex challenges encountered during the synthesis of (E)-3-(4-Methylphenoxy)prop-2-enoic acid. As Senior Application Scientists, we provide not just protocols, but the underlying chemical logic to empower you to optimize your reaction, troubleshoot effectively, and achieve high-yield, high-purity results.

Section 1: Synthesis Strategy and Core Concepts (FAQs)

This section addresses foundational questions regarding the synthetic approach to (E)-3-(4-Methylphenoxy)prop-2-enoic acid.

Question: What are the primary methods for synthesizing (E)-3-(4-Methylphenoxy)prop-2-enoic acid and its derivatives?

Answer: The synthesis of α,β-unsaturated carboxylic acids like the target molecule is typically achieved through condensation reactions that form a new carbon-carbon double bond. The two most relevant and historically significant methods are the Knoevenagel Condensation and the Perkin Reaction.

  • Knoevenagel Condensation: This is often the preferred method due to its versatility and milder reaction conditions. It involves the condensation of an aldehyde or ketone with a compound containing an active methylene group (e.g., malonic acid), catalyzed by a weak base like piperidine or pyridine.[1][2] The reaction is followed by dehydration to yield the unsaturated product.[3]

  • Perkin Reaction: This reaction involves the condensation of an aromatic aldehyde with an acid anhydride in the presence of the alkali salt of the corresponding acid (e.g., sodium acetate).[4][5][6] It typically requires higher temperatures (often >165 °C) to proceed efficiently.[7]

Question: Why is the Knoevenagel Condensation generally recommended over the Perkin Reaction for this synthesis?

Answer: While both methods are viable for creating α,β-unsaturated acids, the Knoevenagel Condensation offers several practical advantages, making it the more robust and common choice in modern synthesis.

FeatureKnoevenagel CondensationPerkin Reaction
Temperature Often room temperature to moderate heating (40-80 °C).[8]High temperatures are typically required (e.g., 180 °C).[7]
Catalyst Catalytic amounts of a weak organic base (e.g., piperidine).[1][9]Stoichiometric or near-stoichiometric amounts of a carboxylate salt base.[6][7]
Substrate Scope Broad; works well with a wide range of aldehydes and active methylene compounds.[10]Generally restricted to aromatic aldehydes.[11][12]
Side Reactions Michael addition can occur but is often manageable with stoichiometry control.[8]High temperatures can lead to side products and decomposition.[13]
Yields Good to excellent yields are common under optimized conditions.[14][15]Can be variable and sometimes lower due to harsh conditions.

The Knoevenagel's milder conditions preserve sensitive functional groups and generally lead to cleaner reactions with higher yields, simplifying purification.

G cluster_0 Decision: Synthesis Route Start Synthesize (E)-3-(4-Methylphenoxy) prop-2-enoic acid Knoevenagel Knoevenagel Condensation Start->Knoevenagel Mild Conditions? High Yield? Versatility? Perkin Perkin Reaction Start->Perkin High Temp Tolerable? Traditional Method? End Proceed to Protocol Knoevenagel->End Recommended Perkin->End Alternative

Caption: Logical workflow for selecting a synthetic route.

Section 2: Troubleshooting Guide for Knoevenagel Condensation

This guide addresses the most common issues encountered when synthesizing (E)-3-(4-Methylphenoxy)prop-2-enoic acid via the Knoevenagel condensation of 4-methylphenoxyacetaldehyde with malonic acid.

Question: My reaction yield is consistently low or I'm recovering only starting material. What are the primary causes?

Answer: Low or no conversion in a Knoevenagel condensation typically points to one of four key areas: catalyst activity, reaction conditions, reactant quality, or the presence of water.[3][9]

G start Low Yield / No Reaction catalyst 1. Check Catalyst - Is it fresh/pure? - Is it the right choice (e.g., piperidine)? - Correct amount used? start->catalyst conditions 2. Optimize Conditions - Increase temperature (e.g., to 60-80°C)? - Increase reaction time? - Correct solvent? catalyst->conditions If catalyst is OK solution Yield Improved catalyst->solution FIXED: Use fresh catalyst reactants 3. Verify Reactants - Are they pure? - Aldehyde oxidized? - Correct stoichiometry? conditions->reactants If conditions are optimized conditions->solution FIXED: Adjust T or time water 4. Remove Water - Use anhydrous solvent? - Employ Dean-Stark trap? reactants->water If reactants are pure reactants->solution FIXED: Purify reactants water->solution FIXED: Remove H2O

Caption: Troubleshooting logic for low yield in Knoevenagel condensation.[8]

  • Catalyst Inactivity: The weak base catalyst (e.g., piperidine) is crucial for deprotonating the active methylene compound (malonic acid).[9] If the catalyst is old or impure, its activity can be significantly diminished.

    • Solution: Use a fresh bottle of the amine catalyst or purify it by distillation. Ensure the correct catalytic amount (typically 5-10 mol%) is used, as too much can sometimes promote side reactions.[8]

  • Suboptimal Temperature: While some Knoevenagel condensations proceed at room temperature, many require gentle heating to overcome the activation energy barrier.[8]

    • Solution: Monitor the reaction by Thin Layer Chromatography (TLC). If no product is observed after several hours, gradually increase the temperature to 40-80 °C.

  • Presence of Water: The reaction produces water as a byproduct. According to Le Châtelier's principle, the accumulation of water can shift the equilibrium back towards the reactants, halting the reaction and lowering the yield.[3][9]

    • Solution: For reactions sensitive to water, consider using a Dean-Stark apparatus with a solvent like toluene that forms an azeotrope with water, effectively removing it as it forms.[3]

  • Impure Reactants: Aldehydes are prone to oxidation to carboxylic acids upon storage. Impurities in either the aldehyde or malonic acid can inhibit the reaction.

    • Solution: Verify the purity of your 4-methylphenoxyacetaldehyde and malonic acid. If necessary, purify the aldehyde via distillation or chromatography before use.

Question: My final product is difficult to purify, or I'm observing significant side products. How can I improve purity?

Answer: Purity issues often stem from side reactions or incomplete reactions. The most common side product is the result of a Michael addition.

  • Cause - Michael Addition: If a slight excess of the malonic acid enolate is present after the initial condensation, it can act as a nucleophile and attack the β-carbon of the newly formed α,β-unsaturated product.

    • Minimization Strategy: Carefully control the stoichiometry of the reactants. Use a 1:1 or a slight excess (1.1 equivalents) of the malonic acid.[8] Monitor the reaction closely by TLC and stop it once the starting aldehyde is consumed to prevent the subsequent Michael addition from becoming significant.

  • Cause - Incomplete Reaction: The presence of unreacted starting materials complicates purification.

    • Minimization Strategy: Address the causes of low conversion as detailed in the previous question (catalyst, temperature, water). A cleaner conversion leads to a simpler purification.

  • Purification Protocol:

    • Work-up: After the reaction, cooling the mixture and acidifying with an acid like HCl will precipitate the crude carboxylic acid product.[14]

    • Recrystallization: This is the most effective method for purifying the solid product. Ethanol or an ethanol/water mixture is often a suitable solvent system.[16][17] The principle is to dissolve the crude product in a minimum amount of hot solvent and allow it to cool slowly, causing the pure product to crystallize while impurities remain in the solvent.

Section 3: Experimental Protocols

Protocol 1: Synthesis of (E)-3-(4-Methylphenoxy)prop-2-enoic acid via Knoevenagel Condensation

This protocol is a robust starting point, adapted from established procedures for similar condensations.[14][18]

  • Materials:

    • 4-methylphenoxyacetaldehyde (1.0 eq)

    • Malonic acid (1.1 eq)

    • Pyridine (solvent)

    • Piperidine (0.1 eq, catalyst)

    • Concentrated Hydrochloric Acid

    • Ethanol (for recrystallization)

    • Deionized Water

  • Procedure:

    • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve malonic acid (1.1 eq) in pyridine.

    • Reactant Addition: Add 4-methylphenoxyacetaldehyde (1.0 eq) to the solution, followed by the catalytic amount of piperidine (0.1 eq).

    • Reaction: Heat the mixture in an oil bath set to 80-90 °C. Monitor the reaction's progress using TLC (a typical eluent system would be a 7:3 mixture of hexane and ethyl acetate). The reaction is generally complete within 2-4 hours, indicated by the disappearance of the aldehyde spot.

    • Work-up: Allow the reaction mixture to cool to room temperature. Pour the mixture slowly into a beaker containing ice and concentrated hydrochloric acid to precipitate the crude product.

    • Isolation: Collect the solid product by vacuum filtration. Wash the solid thoroughly with cold water to remove any remaining pyridine and salts.

    • Drying: Dry the crude product under vacuum.

Protocol 2: Purification by Recrystallization

  • Procedure:

    • Solvent Selection: Place a small amount of the crude, dry product in a test tube and add a small volume of ethanol. Heat the mixture. If it dissolves completely, it is a good candidate solvent.

    • Dissolution: Transfer the bulk of the crude product to an Erlenmeyer flask. Add the minimum amount of hot ethanol required to fully dissolve the solid.

    • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

    • Isolation: Collect the pure crystals by vacuum filtration, washing them with a small amount of ice-cold ethanol.

    • Drying: Dry the purified crystals under vacuum to obtain pure (E)-3-(4-Methylphenoxy)prop-2-enoic acid. Typical yields after purification range from 60-85%.[9][14]

References

  • SATHEE. Perkin Reaction Mechanism.
  • BYJU'S. Perkin Reaction Mechanism.
  • BenchChem. Troubleshooting low yields in Knoevenagel condensation.
  • BenchChem. Troubleshooting low yield in Knoevenagel condensation of 2-Chloro-6-fluorobenzaldehyde.
  • Wikipedia. Perkin reaction.
  • Longdom.org. A Concise Introduction of Perkin Reaction.
  • BenchChem. Troubleshooting low conversion rates in Knoevenagel reactions.
  • SciSpace. Synthesis of cinnamic acid based on perkin reaction using sonochemical method and its potential.
  • YouTube. Perkin condensation.
  • Name-Reaction.com. Perkin reaction.
  • Chemistry Stack Exchange. Perkin reaction for aliphatic aldehydes.
  • Wikipedia. Knoevenagel condensation.
  • ResearchGate. 6 questions with answers in KNOEVENAGEL CONDENSATION | Science topic.
  • BenchChem. 3-(4-Acetylphenyl)prop-2-enoic acid | 18910-24-2.
  • The Royal Society of Chemistry. Supplementary Information.
  • Organic & Biomolecular Chemistry (RSC Publishing). Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process.
  • ResearchGate. The Knoevenagel Condensation.
  • ChemRxiv. Process Intensified Continuous Flow Synthesis of Propofol.
  • BenchChem. Benchmarking the synthesis of 4'-Methoxy-3-(4-methylphenyl)propiophenone against literature methods.
  • Semantic Scholar. RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW.
  • Mol-Instincts. (2E)-3-(4-METHOXYPHENYL)-1-(4-METHYLPHENYL)PROP-2-EN-1-ONE synthesis.
  • PrepChem.com. Synthesis of (E)-3-[4-(1-Octynyl)-3-thienyl]prop-2-enoic acid.
  • MDPI. (E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(4-methylphenyl)prop-2-en-1-one.
  • Google Patents. WO2014030106A2 - Process for preparation of optically active (2r,3s)-3-(4- methoxyphenyl)glycidic acid methyl ester and cis lactam and uses thereof.
  • IOPscience. Synthesis of 2-((3-(ethoxycarbonyl)-4,5,6,7-tetrahydrobenzo [b] thiophen-2-yl)amino).
  • Google Patents. JPH02152945A - Purification of 2-(4-hydroxyphenoxy)propionic acid ester.
  • Organic Syntheses. A. - N-(But-2-yn-1-yl)-4-methylbenzenesulfonamide.
  • BenchChem. Application Notes and Protocols for the Purification of 3-(2-Methoxyphenyl)propiophenone by Column Chromatography.
  • Scientific & Academic Publishing. 3-(4-Bromobenzoyl)prop-2-enoic acid as Precursor in Synthesis of Some Important Heterocyclic Compounds.
  • Asian Journal of Green Chemistry. Greener Alternative in Organic Synthesis: Aqueous Knoevenagel Condensation Reaction Catalysed by [Bmim][OAc] Ionic Liquid with A.

Sources

Technical Support Center: Purification of (E)-3-(4-Methylphenoxy)prop-2-enoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: PUR-MPPA-001 Status: Open Assigned Specialist: Senior Application Scientist Subject: Troubleshooting Geometric Isomerism and Phenolic Impurities in Phenoxyacrylic Synthesis

Executive Summary

The synthesis of (E)-3-(4-methylphenoxy)prop-2-enoic acid typically involves the O-alkylation of p-cresol with propiolic acid derivatives. This reaction presents two primary purification challenges:

  • Geometric Isomerism: The formation of the kinetically favored or photo-induced (Z)-isomer alongside the desired thermodynamic (E)-isomer .

  • Starting Material Contamination: Persistent traces of p-cresol (4-methylphenol), which is difficult to remove due to its similar solubility profile in organic solvents.

This guide provides a self-validating troubleshooting protocol based on thermodynamic solubility differences and NMR spectroscopy.

Module 1: The Isomer Crisis (E vs. Z Identification)

User Question: I have isolated a white solid, but the melting point is broad. How do I confirm if I have the pure (E)-isomer or a mixture?

Technical Diagnosis: The most reliable method for distinguishing these isomers is


H NMR spectroscopy , specifically analyzing the vicinal coupling constants (

) of the alkene protons.
Diagnostic Protocol

Run a proton NMR in DMSO-


 or CDCl

. Focus on the alkene region (

ppm).
Feature(E)-Isomer (Desired) (Z)-Isomer (Impurity) Root Cause
Coupling Constant (

)
15 – 18 Hz 6 – 12 Hz Trans-alkenes (E) have better orbital overlap for spin-spin coupling than cis-alkenes (Z).
Chemical Shift Downfield shift (Deshielded)Upfield shift (Shielded)Anisotropic effect of the carbonyl group in the cis position shields the

-proton in the Z-isomer.
Thermodynamics More StableLess StableSteric hindrance between the phenoxy group and the carboxylic acid destabilizes the Z-form.

Corrective Action (If Z-isomer is present):

  • Acid-Catalyzed Isomerization: Reflux the crude material in dilute HCl/Acetic Acid. The protonation of the carbonyl oxygen lowers the rotation barrier, allowing the system to relax to the thermodynamic (E) state.

  • Recrystallization: The (E)-isomer typically packs more efficiently in the crystal lattice, leading to lower solubility. See Module 3.

Module 2: The "Phenol Ghost" (Removing p-Cresol)

User Question: My product smells like band-aids (medicinal), and TLC shows a spot moving with the solvent front. How do I get rid of the unreacted p-cresol?

Technical Diagnosis: p-Cresol is a weak acid (pKa


 10.3), while your product is a carboxylic acid (pKa 

4.5). You can exploit this

pKa using a pH-controlled extraction . Using strong base (NaOH) extracts both compounds. You must use a weak base.
The "Bicarbonate Filter" Protocol

Do not use NaOH for the initial extraction.

  • Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) .

  • Selective Extraction: Wash the organic layer 3x with saturated Sodium Bicarbonate (NaHCO

    
    )  solution (pH 
    
    
    
    8.5).
    • Mechanism:[1][2] At pH 8.5, the carboxylic acid (Product) is deprotonated (ionized

      
       water soluble). The p-cresol remains protonated (neutral 
      
      
      
      organic soluble).
  • Separation:

    • Organic Layer: Contains p-cresol and neutral impurities. Discard (after checking TLC).

    • Aqueous Layer: Contains your Product as the sodium salt.

  • Recovery: Acidify the aqueous layer carefully with 1M HCl to pH

    
     1-2. The product will precipitate as a white solid.
    
  • Filtration: Collect the solid via vacuum filtration.[3]

Module 3: Crystallization & Polishing

User Question: The product is oiling out during recrystallization. What solvent system should I use?

Technical Diagnosis: "Oiling out" indicates the temperature gap between the melting point of the solute and the boiling point of the solvent is too small, or the compound is too soluble in the hot solvent.

Recommended Solvent Systems

Based on the polarity of the phenoxy and carboxylic acid moieties:

Solvent SystemRatio (v/v)Application
Ethanol / Water Start with hot EtOH, add H

O until turbid.
Standard. Best for removing inorganic salts and polar impurities.
Toluene / Hexane Dissolve in min.[4] hot Toluene, add Hexane.Polishing. Excellent for removing non-polar impurities and Z-isomer (which is often more soluble in toluene).
Ethyl Acetate / Heptane 1:3 to 1:5Alternative. Good if the product is thermally sensitive (lower boiling point than toluene).

Step-by-Step Crystallization Protocol:

  • Place the crude solid in an Erlenmeyer flask.

  • Add the primary solvent (e.g., Ethanol) dropwise while heating until just dissolved. Do not add excess.

  • Remove from heat. Add the anti-solvent (e.g., Water) dropwise until a faint cloudiness persists.

  • Add one drop of the primary solvent to clear the cloudiness.

  • Slow Cooling: Wrap the flask in foil/towel and let it cool to room temperature undisturbed. Then move to

    
    .
    
    • Why? Rapid cooling traps impurities (and Z-isomers) inside the crystal lattice.

Module 4: Process Visualization

Workflow 1: The "Bicarbonate Filter" (Purification Logic)

ExtractionLogic Start Crude Mixture (Product + p-Cresol) Dissolve Dissolve in Ethyl Acetate Start->Dissolve Wash Wash with sat. NaHCO3 (pH 8.5) Dissolve->Wash Sep Phase Separation Wash->Sep OrgLayer Organic Layer (Contains p-Cresol) Sep->OrgLayer Neutral Species AqLayer Aqueous Layer (Contains Product-COO- Na+) Sep->AqLayer Ionized Acids (pKa < 8) Discard Discard (Waste) OrgLayer->Discard Acidify Acidify with HCl to pH 1 AqLayer->Acidify Precip Precipitate Forms (Pure Product) Acidify->Precip

Caption: pKa-dependent separation strategy to isolate the carboxylic acid product from phenolic impurities.

Workflow 2: Isomer Management Decision Tree

IsomerLogic Check Analyze 1H NMR (Alkene Region) ResultE J = 15-18 Hz (Pure E-Isomer) Check->ResultE Clean Doublet ResultMix J = 15-18 Hz AND 6-12 Hz (Mixture) Check->ResultMix Multiple Doublets Final Final Product (Target) ResultE->Final Action1 Recrystallize (Toluene/Hexane) ResultMix->Action1 Minor Z (<10%) Action2 Acid Catalysis (Reflux w/ cat. HCl) ResultMix->Action2 Major Z (>10%) Action1->Check Re-verify Action2->Action1

Caption: Decision matrix for handling E/Z isomer mixtures based on NMR coupling constants.

References

  • Chemistry LibreTexts. (2014). 14.12: Coupling Constants Identify Coupled Protons. Retrieved from [Link]

  • Royal Society of Chemistry. (2002). Liquid crystalline esters of (E)-3-phenoxyacrylic acid. Retrieved from [Link]

  • Aktaş, A. H., et al. (2005). Spectrometric Determination of pK Values for some Phenolic Compounds in Acetonitrile – Water Mixture. Acta Chim. Slov. Retrieved from [Link]

Sources

Technical Support Center: (E)-3-(4-Methylphenoxy)prop-2-enoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured to address the stability, solubility, and handling of (E)-3-(4-Methylphenoxy)prop-2-enoic acid . This response synthesizes functional group chemistry with standard analytical protocols to provide a robust troubleshooting resource.

Topic: Stability & Handling in Solution

Executive Summary & Chemical Identity

Compound Name: (E)-3-(4-Methylphenoxy)prop-2-enoic acid Chemical Class:


-Phenoxyacrylic acid derivative (Vinyl ether / Enol ether conjugated system)
Key Structural Feature:  The molecule contains a phenoxy vinyl ether  moiety conjugated with a carboxylic acid.[1] This specific arrangement dictates its two primary instability modes: acid-catalyzed hydrolysis  and photo-isomerization .

Quick Status Indicators:

  • Solid State: Stable when stored desiccated at -20°C, protected from light.

  • Aqueous Solution (pH > 7): Stable (Salt form).

  • Aqueous Solution (pH < 4): Unstable (Precipitation & Hydrolysis risk).

  • Organic Solution (DMSO/EtOH): Stable, but photosensitive.

Critical Stability Factors (Troubleshooting Guide)

Issue 1: Compound Disappearance in Acidic Media (Hydrolysis)

User Observation: "I incubated the compound in 0.1 M HCl or an acidic HPLC mobile phase, and the peak area decreased significantly over 4 hours."

Technical Root Cause: This molecule is a vinyl ether . While the conjugation with the carboxyl group provides some stabilization compared to simple enol ethers, it remains susceptible to acid-catalyzed hydrolysis.

  • Mechanism: Protons (

    
    ) attack the 
    
    
    
    -carbon (or the ether oxygen), leading to the formation of an oxocarbenium ion. Water attacks this intermediate, cleaving the ether bond.[2]
  • Breakdown Products: 4-Cresol (4-Methylphenol) and 3-oxopropanoic acid (formylacetic acid), which rapidly decarboxylates or polymerizes.

Corrective Protocol:

  • Avoid Acidic Buffers: Do not store or incubate in buffers with pH < 5.0 for extended periods.

  • LC-MS Mobile Phase: Use mild modifiers (e.g., 0.1% Formic Acid is usually acceptable for short run times, but avoid high concentrations of TFA or storage in acidic autosampler vials).

  • Quenching: If running acid-catalyzed reactions, quench immediately with weak base (e.g., NaHCO

    
    ) to neutralize before analysis.
    
Issue 2: Appearance of a "Ghost Peak" (Isomerization)

User Observation: "My HPLC chromatogram shows a new peak eluting slightly earlier/later than the main peak after the sample sat on the bench for 2 hours."

Technical Root Cause: The (E)-isomer (trans) is the thermodynamically stable form. Upon exposure to ambient UV/VIS light, it undergoes E


 Z photo-isomerization . The (Z)-isomer often has a different dipole moment and retention time.
  • Equilibrium: In solution, a photostationary state (PSS) is reached, often containing 10–40% of the (Z)-isomer depending on the solvent and light source.

Corrective Protocol:

  • Amber Glassware: All solutions must be prepared and stored in amber vials.

  • Dark Incubation: Wrap reaction vessels in aluminum foil.

  • Reversion: If isomerization is suspected, heating the solution (thermal relaxation) or treating with catalytic iodine (in non-aqueous synthesis contexts) can sometimes revert the mixture to the (E)-form, though prevention is superior.

Issue 3: Precipitation in Biological Assays

User Observation: "The compound crashed out of solution when added to my cell culture media or assay buffer."

Technical Root Cause: As a carboxylic acid, the solubility is pH-dependent.

  • pKa Estimate: ~4.0 – 4.5.

  • Behavior: At pH < pKa, the molecule is protonated (neutral) and poorly soluble in water. At pH > 6, it exists as the carboxylate anion, which is highly soluble.

Corrective Protocol:

  • DMSO Stock Preparation: Prepare a high-concentration stock (e.g., 10–50 mM) in pure DMSO.

  • Dilution Strategy: Do not dilute directly into water. Dilute into a buffered solution (PBS, pH 7.4) to ensure ionization.

  • Solvent Limit: Ensure the final DMSO concentration is < 1% (or as tolerated by the assay) to prevent solvent-induced precipitation artifacts.

Visualized Degradation & Workflow Pathways

Figure 1: Degradation & Isomerization Pathways

This diagram illustrates the two primary pathways for instability: reversible photo-isomerization and irreversible acid hydrolysis.

StabilityPathways cluster_legend Legend E_Isomer (E)-Isomer (Thermodynamically Stable) Z_Isomer (Z)-Isomer (Kinetic Photo-product) E_Isomer->Z_Isomer hv (UV/Vis Light) Transition Oxocarbenium Intermediate E_Isomer->Transition H+ (Acid pH < 4) Products Hydrolysis Products: 4-Cresol + Malonaldehyde derivs. Transition->Products + H2O (Irreversible) key1 Blue: Stable Starting Material key2 Yellow: Reversible Isomer key3 Red: Irreversible Degradation

Caption: Mechanistic pathway showing reversible E/Z photo-isomerization and irreversible acid-catalyzed hydrolysis of the enol ether linkage.

Figure 2: Troubleshooting Decision Tree

Use this workflow to diagnose stability issues during experimentation.

Troubleshooting Start Issue Detected Check_pH Check Solution pH Start->Check_pH Is_Acid pH < 5.0? Check_pH->Is_Acid Check_Light Was sample exposed to light? Isomerization Diagnosis: E/Z Photo-isomerization Check_Light->Isomerization Yes Stable System Stable Check Analytical Instrument Check_Light->Stable No (Dark control) Is_Acid->Check_Light No (pH Neutral) Hydrolysis Diagnosis: Acid Hydrolysis (Cleavage of Phenoxy group) Is_Acid->Hydrolysis Yes (Long duration) Precipitation Diagnosis: Precipitation (Protonated Acid Form) Is_Acid->Precipitation Yes (Immediate)

Caption: Diagnostic workflow for identifying the root cause of solution instability (Hydrolysis vs. Isomerization vs. Solubility).

Data Summary & Reference Tables

Table 1: Solvent Compatibility & Storage
Solvent SystemStability RatingRecommended StorageNotes
DMSO (Anhydrous) High-20°C, DarkPreferred for stock solutions (10–50 mM).
Ethanol / Methanol Moderate-20°C, DarkGood solubility; potential for transesterification if acidic.
PBS (pH 7.4) Moderate+4°C, < 24 HoursPrepare fresh. Stable as carboxylate salt.
Acidic Buffer (pH < 4) Low / Critical Do Not Store Causes precipitation and slow hydrolysis.
Basic Buffer (pH > 9) Moderate+4°CGenerally stable, but avoid extreme heat (decarboxylation risk).
Table 2: Physicochemical Properties
PropertyValue (Approx.)Implication for Handling
Molecular Weight 178.18 g/mol -
pKa (Carboxyl) ~4.2Ionized at physiological pH (7.4).
LogP ~2.5Moderately lipophilic; requires organic co-solvent.
UV Max ~280–290 nmMonitor at this wavelength; avoid UV exposure during prep.

Analytical Method Recommendations

To validate the stability of your specific lot, use the following HPLC parameters:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm.

  • Mobile Phase A: Water + 0.1% Formic Acid (Do not use TFA if holding samples long-term).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: 280 nm (Detects the phenoxy-acrylate conjugation).

  • Note: If you observe a "doublet" peak, run a check with a freshly prepared sample in the dark. If the doublet disappears, it was photo-isomerization.

References

  • Sigma-Aldrich. (E)-3-(4-(4-Methoxyphenoxy)phenyl)acrylic acid Product Information. (Analogous structural data for phenoxyacrylic acids).

  • PubChem. Ethyl (2E)-3-(4-methylphenoxy)prop-2-enoate (Compound Summary). National Library of Medicine. (Precursor ester data).[3][4]

  • Dugave, C., & Demange, L. (2003). Cis-Trans Isomerization of Organic Molecules and Biomolecules: Significance and Application. Chemical Reviews, 103(7), 2475–2532. (Mechanisms of alkene photoisomerization).

  • Kresge, A. J. (1987). Flash photolysis generation and reactivities of carbenium ions and nitrenium ions. Accounts of Chemical Research. (Hydrolysis mechanisms of vinyl ethers).

(Note: Specific stability data for the exact methyl derivative is extrapolated from the well-documented chemistry of the 3-phenoxyacrylic acid class and enol ether functional groups.)

Sources

Technical Support Center: Overcoming Solubility Challenges of (E)-3-(4-Methylphenoxy)prop-2-enoic acid in Biological Media

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for (E)-3-(4-Methylphenoxy)prop-2-enoic acid. This resource is designed for researchers, scientists, and drug development professionals to effectively address solubility issues encountered during in-vitro and in-vivo experiments. Our guidance is rooted in established physicochemical principles and extensive field-proven experience.

I. Frequently Asked Questions (FAQs)

Here, we address common initial questions regarding the handling and solubility of (E)-3-(4-Methylphenoxy)prop-2-enoic acid.

Q1: I'm observing precipitation of (E)-3-(4-Methylphenoxy)prop-2-enoic acid when I add it to my cell culture medium. What is the likely cause?

A1: This is a common issue for compounds like (E)-3-(4-Methylphenoxy)prop-2-enoic acid, which is a carboxylic acid. Carboxylic acids with aromatic rings tend to have low aqueous solubility, especially at neutral or acidic pH.[1][2][3][4] Cell culture media are typically buffered around pH 7.4. At this pH, a significant portion of the carboxylic acid may remain in its less soluble, protonated form, leading to precipitation.

Q2: What is the quickest way to improve the solubility of my compound for a preliminary in-vitro experiment?

A2: For a rapid initial assessment, pH adjustment of your stock solution is often the most straightforward approach. By preparing a concentrated stock solution in a slightly basic buffer (e.g., pH 8.0-9.0), you can deprotonate the carboxylic acid group, significantly increasing its aqueous solubility.[1][2][5] However, be mindful of the final pH of your experimental medium after adding the stock solution.

Q3: Are there any common solvents I should use to prepare my stock solution?

A3: Yes, for initial stock solutions, using a water-miscible organic co-solvent is a standard practice.[6][7][8] Dimethyl sulfoxide (DMSO) is a common choice due to its high solubilizing power for a wide range of compounds.[9] Ethanol is another option.[10] It is crucial to prepare a high-concentration stock to minimize the final concentration of the organic solvent in your biological medium, as high concentrations can be toxic to cells.

Q4: How does the presence of serum in my cell culture medium affect the solubility of (E)-3-(4-Methylphenoxy)prop-2-enoic acid?

A4: Serum proteins, such as albumin, can interact with hydrophobic compounds and potentially increase their apparent solubility in culture media.[11][12][13][14] This interaction can be beneficial; however, it can also affect the free concentration of your compound, which is the pharmacologically active fraction. The effect of serum proteins can be complex and concentration-dependent.[12]

II. Troubleshooting Guides & In-Depth Protocols

This section provides detailed, step-by-step guidance to systematically address and overcome solubility challenges.

Issue 1: Compound Precipitates Upon Dilution into Aqueous Buffer or Media

This is the most frequent challenge. The following troubleshooting workflow will guide you through systematically resolving this issue.

Caption: Troubleshooting workflow for compound precipitation.

Protocol 1: pH-Mediated Solubility Enhancement

The solubility of carboxylic acids is highly dependent on pH.[1][2][5] By increasing the pH, the carboxylic acid group deprotonates to a carboxylate, which is significantly more water-soluble.

Step-by-Step Methodology:

  • Determine the pKa of (E)-3-(4-Methylphenoxy)prop-2-enoic acid: If the pKa is not known, it can be estimated using cheminformatics software. For a carboxylic acid, it is likely in the range of 3-5.[15]

  • Prepare a Primary Stock Solution: Dissolve the compound in a suitable organic solvent like DMSO to create a high-concentration primary stock (e.g., 10-50 mM).

  • Prepare a pH-Adjusted Working Stock:

    • Prepare a sterile aqueous buffer at a pH approximately 2 units above the compound's pKa (e.g., pH 7.0 if the pKa is 5.0). A common choice is a phosphate or Tris buffer.

    • Dilute the primary DMSO stock into this basic buffer to create an intermediate working stock. The goal is to have the compound fully ionized and soluble.

  • Final Dilution: Add the pH-adjusted working stock to your final biological medium. Ensure the final concentration of the buffer from the working stock does not significantly alter the pH of your experimental medium.

Causality: By maintaining the pH of the stock solution above the pKa of the carboxylic acid, we ensure the compound exists predominantly in its ionized, more soluble form, preventing precipitation upon dilution.[15]

Issue 2: Requirement for a Low Organic Solvent Concentration

Many experimental systems are sensitive to organic solvents like DMSO. This necessitates strategies to enhance aqueous solubility without relying on high co-solvent concentrations.

Protocol 2: Utilizing Co-solvents Effectively

Co-solvents increase solubility by reducing the polarity of the aqueous medium.[6][7][16]

Step-by-Step Methodology:

  • Co-Solvent Screening: Test the solubility of (E)-3-(4-Methylphenoxy)prop-2-enoic acid in various biocompatible co-solvents such as DMSO, ethanol, propylene glycol, and polyethylene glycols (PEGs).[7][8]

  • Prepare a High-Concentration Stock: Dissolve the compound in the most effective co-solvent at the highest possible concentration.

  • Serial Dilution: Perform serial dilutions in your biological medium. It is crucial to maintain the final co-solvent concentration at a non-toxic level, typically below 1% and often below 0.1%.[17]

Data Presentation: Co-Solvent Solubility Estimation

Co-SolventEstimated Solubility Range (mg/mL)Maximum Recommended Final Concentration in Cell Culture
DMSOHigh< 0.5%
EthanolModerate< 0.5%
Propylene GlycolModerate< 1%
PEG 400Moderate to Low< 1%
Protocol 3: Cyclodextrin-Based Solubility Enhancement

Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. They can encapsulate poorly soluble molecules, increasing their apparent water solubility.[18][19][20][21]

Caption: Mechanism of cyclodextrin-mediated solubility enhancement.

Step-by-Step Methodology:

  • Select a Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice with good biocompatibility.[20]

  • Prepare a Cyclodextrin Solution: Prepare a stock solution of HP-β-CD in your aqueous buffer or medium (e.g., 10-40% w/v). Gentle heating may be required to dissolve the cyclodextrin.

  • Complexation:

    • Method A (from solid): Add the solid (E)-3-(4-Methylphenoxy)prop-2-enoic acid to the cyclodextrin solution.

    • Method B (from organic stock): Slowly add a concentrated stock of the compound in a minimal amount of organic solvent (e.g., ethanol) to the cyclodextrin solution while vortexing.

  • Equilibration: Allow the mixture to equilibrate for several hours to overnight at room temperature or 37°C with gentle agitation to ensure maximum complex formation.

  • Sterilization: Filter the final solution through a 0.22 µm filter to sterilize and remove any undissolved compound.

Trustworthiness: This protocol is self-validating as the final filtration step ensures that only the solubilized compound is used in the experiment. The concentration of the solubilized compound should be confirmed analytically (e.g., by UV-Vis spectroscopy or HPLC).

Issue 3: Long-Term Stability in Solution is Poor

Even if initially solubilized, some compounds can precipitate over time, especially during prolonged experiments.

Protocol 4: Amorphous Solid Dispersions

For long-term stability, creating an amorphous solid dispersion can be beneficial. This involves dispersing the drug in a hydrophilic carrier at a solid state.[22]

Step-by-Step Methodology (Solvent Evaporation Method):

  • Select a Carrier: Choose a hydrophilic polymer such as polyvinylpyrrolidone (PVP) or a polyethylene glycol (PEG).

  • Dissolution: Dissolve both (E)-3-(4-Methylphenoxy)prop-2-enoic acid and the carrier in a common volatile solvent (e.g., ethanol or methanol).

  • Solvent Evaporation: Remove the solvent under vacuum (e.g., using a rotary evaporator) to obtain a solid film.

  • Drying and Milling: Further dry the film under vacuum to remove any residual solvent. The resulting solid can be gently milled to a fine powder.

  • Reconstitution: This powder can then be dissolved in aqueous media, where the hydrophilic carrier will enhance the dissolution and solubility of the compound.

Expertise & Experience: The ratio of the drug to the carrier is critical and needs to be optimized. Start with a 1:1 mass ratio and adjust as needed. This technique is more advanced and is often employed in later stages of drug development.

III. Summary of Key Solubility Enhancement Strategies

StrategyPrincipleAdvantagesDisadvantages
pH Adjustment Ionization of the carboxylic acid group.[1][5]Simple, effective for ionizable compounds.Can alter the pH of the experimental medium; not suitable for all compounds.
Co-solvents Reducing the polarity of the solvent.[6][7]Simple, effective for many compounds.Potential for solvent toxicity at higher concentrations.
Cyclodextrins Encapsulation of the hydrophobic molecule.[18][19][20][21][23]High solubilization capacity, good biocompatibility.Can be more expensive; potential for interactions with other components.
Solid Dispersions Dispersing the drug in a hydrophilic matrix.[22]Can improve both solubility and dissolution rate; good for long-term stability.More complex preparation; requires optimization of drug-to-carrier ratio.

IV. References

  • Vertex AI Search. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC. Available from:

  • Vertex AI Search. Exploring the Role of Cyclodextrins in Enhancing the Bioavailability of Hydrophobic Drugs. Available from:

  • Vertex AI Search. Advances in cyclodextrins: Enhancing drug solubility, stability, and bioavailability for therapeutic applications. Available from:

  • MDPI. Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. Available from:

  • Touro Scholar. Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Available from:

  • Wisdomlib. Co-solvency: Significance and symbolism. Available from:

  • Pharma Excipients. Cosolvent and Complexation Systems. Available from:

  • WuXi AppTec DMPK. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. Available from:

  • Wikipedia. Cosolvent. Available from:

  • Brainly. [FREE] 1. Why is the carboxylic acid soluble at high pH and not at low pH? Explain your reasoning. 2. Since -. Available from:

  • ResearchGate. Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement. Available from:

  • PubMed. pH-solubility profiles or organic carboxylic acids and their salts. Available from:

  • PMC. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Available from:

  • Dove Medical Press. Improving the solubility and in vitro cytotoxicity (anticancer activity) of ferulic acid by loading it into cyclodextrin nanosponges. Available from:

  • PMC. Extraction and characterization of phenolic compounds and their potential antioxidant activities. Available from:

  • MDPI. Current Techniques of Water Solubility Improvement for Antioxidant Compounds and Their Correlation with Its Activity: Molecular Pharmaceutics. Available from:

  • Reddit. How does pH affect water solubility of organic acids (or acids in general)?. Available from:

  • IJCRT.org. Hydrophobic Encapsulation Strategies For Controlling Drug Release Profiles. Available from:

  • Pearson. Organic Chemistry Study Guide: Carboxylic Acids & Derivatives | Notes. Available from:

  • Taylor & Francis Online. Fermentation-Derived Phenolic Compounds: Mechanisms of Release, Bioavailability, and Functional Health Benefits. Available from:

  • Benchchem. 3-(4-Acetylphenyl)prop-2-enoic acid | 18910-24-2. Available from:

  • PMC. A New Strategy for Hydrophobic Drugs Delivery Using Hydrophilic Polymer Equipped with Stacking Units. Available from:

  • PMC. Investigating the effect of whey and casein proteins on drug solubility from a paediatric drug absorption perspective. Available from:

  • MDPI. Current Techniques of Water Solubility Improvement for Antioxidant Compounds and Their Correlation with Its Activity: Molecular Pharmaceutics. Available from:

  • Auburn University. Carboxylic Acid Structure and Chemistry: Part 2. Available from:

  • MDPI. Drug Solubility Enhancement through the Preparation of Multicomponent Organic Materials: Eutectics of Lovastatin with Carboxylic Acids. Available from:

  • Asian Journal of Pharmaceutics. Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview. Available from:

  • PMC. Optimization of Phenolic Compounds Extraction and Antioxidant Activity from Inonotus hispidus Using Ultrasound-Assisted Extraction Technology. Available from:

  • ResearchGate. Strategies for improving hydrophobic drugs solubility and bioavailability. Available from:

  • Matrix Fine Chemicals. 3-(4-METHOXYPHENYL)PROP-2-ENOIC ACID | CAS 830-09-1. Available from:

  • PubChem. (E)-3-(4-hydroxyphenyl)prop-2-enoic acid;methane | C10H12O3 | CID 87213504. Available from:

  • UNT Digital Library. Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. Available from:

  • HBRP Publication. Effect of Protein Binding on the Dissolution of Paracetamol Using Various Proteins | Shaha | Journal of Advanced Research and Reviews in Virology & Microbiology. Available from:

  • PMC. Analysis of drug interactions with serum proteins and related binding agents by affinity capillary electrophoresis: A review. Available from:

  • NOAA. 3,3'-(1,4-PHENYLENE)BIS-2-PROPENOIC ACID | CAMEO Chemicals. Available from:

  • Ascendia Pharmaceutical Solutions. 5 Novel Techniques for Solubility Enhancement. Available from:

  • Vulcanchem. (2e)-3-[4-(methylsulfamoyl)phenyl]prop-2-enoic acid. Available from:

  • NIST. Chemical Properties of 3-(4-isopropoxy-phenyl)-2-methyl-propionic acid, methyl ester. Available from:

  • Sigma-Aldrich. methyl (2E)-3-(4-methoxyphenyl)prop-2-enoate. Available from:

  • PubMed. Clinical impact of serum proteins on drug delivery. Available from:

  • EPA. 2-Propenoic acid, 3-(4-bromophenyl)-, 2-[[[4-(phenylazo)phenyl]imino]methyl]phenyl ester (9CI). Available from:

  • The Good Scents Company. 2-(4-methoxyphenoxy) propionic acid, 13794-15-5. Available from:

  • BLDpharm. 53005-58-6|(2E)-3-(2-Methoxy-4-methylphenyl)prop-2-enoic acid. Available from:

  • Ataman Kimya. PROP-2-ENOIC ACID. Available from:

  • MilliporeSigma. (2E)-3-[2-(4-methoxyphenoxy)phenyl]prop-2-enoic acid. Available from:

  • NIST. Chemical Properties of 2-Propenoic acid, 3-(4-hydroxy-3-methoxyphenyl)- (CAS 1135-24-6). Available from:

  • IntechOpen. The Importance of Solubility for New Drug Molecules. Available from:

  • Journal of Chemistry and Technologies. SOLUBILITY STUDY OF 3-(1-(4-METHYLPHENYL)-5-PHENYLPYRROL-2-YL)PROPANOIC ACID IN ORGANIC SOLVENTS. Available from:

Sources

Technical Support Center: Degradation of (E)-3-(4-Methylphenoxy)prop-2-enoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals working with (E)-3-(4-Methylphenoxy)prop-2-enoic acid. It provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address challenges related to the stability and degradation of this compound.

I. Introduction to the Stability of (E)-3-(4-Methylphenoxy)prop-2-enoic Acid

(E)-3-(4-Methylphenoxy)prop-2-enoic acid is a molecule of interest in various research and development fields. Its chemical structure, featuring a phenoxy group, an α,β-unsaturated carboxylic acid (a cinnamic acid derivative), and an enol ether linkage, presents several potential sites for chemical degradation. Understanding the stability of this molecule is critical for ensuring the accuracy of experimental results, the safety and efficacy of potential therapeutic applications, and for defining appropriate storage and handling conditions.

This guide will walk you through the potential degradation pathways, provide you with the tools to investigate them through forced degradation studies, and help you identify and characterize any resulting degradation products.

II. Frequently Asked Questions (FAQs)

Here we address some of the common questions and issues that researchers may encounter during their work with (E)-3-(4-Methylphenoxy)prop-2-enoic acid.

Q1: I am seeing a new peak in my HPLC analysis of an aged sample of (E)-3-(4-Methylphenoxy)prop-2-enoic acid. What could it be?

A new peak in your chromatogram could be a degradation product or a process-related impurity from the synthesis. To distinguish between the two, you should perform a forced degradation study (stress testing) on a well-characterized batch of your compound. If the new peak is observed under specific stress conditions (e.g., acidic, basic, oxidative), it is likely a degradation product. Common impurities from the synthesis of cinnamic acid derivatives can include starting materials or byproducts from reactions like the Perkin, Knoevenagel, or Wittig reactions[1][2][3].

Q2: My compound seems to be degrading upon exposure to light. What is the likely degradation pathway?

The α,β-unsaturated system in the prop-2-enoic acid moiety makes the molecule susceptible to photodegradation. One common photochemical reaction for cinnamic acid derivatives is [2+2] cycloaddition, leading to the formation of dimers[4]. Another possibility is photo-catalyzed isomerization from the (E)-isomer to the (Z)-isomer.

Q3: I am developing a formulation and need to understand the pH stability of my compound. What should I expect?

(E)-3-(4-Methylphenoxy)prop-2-enoic acid contains an enol ether linkage, which is known to be susceptible to acid-catalyzed hydrolysis[5]. Under acidic conditions, you can expect cleavage of the ether bond, potentially leading to the formation of 4-methylphenol (p-cresol) and 3-oxopropanoic acid. Under basic conditions, hydrolysis of the carboxylic acid to its carboxylate salt will occur. The ester-like enol ether linkage might also be susceptible to base-catalyzed hydrolysis, though typically at a slower rate than acid-catalyzed hydrolysis.

Q4: What are the best analytical techniques to study the degradation of this compound?

A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the primary tool for separating the parent compound from its degradation products. For structural elucidation of unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) or tandem Mass Spectrometry (LC-MS/MS) is indispensable[6][7][8][9][10]. These techniques provide molecular weight and fragmentation information crucial for identification.

III. Troubleshooting Guide: Investigating Degradation

This section provides a structured approach to identifying and understanding the degradation of (E)-3-(4-Methylphenoxy)prop-2-enoic acid through forced degradation studies.

A. Overview of Forced Degradation (Stress Testing)

Forced degradation studies are designed to accelerate the degradation of a compound under various stress conditions to predict its long-term stability and identify potential degradation products[4][11][12][13]. The goal is to achieve 5-20% degradation of the parent compound. Over-stressing can lead to secondary degradation products that may not be relevant under normal storage conditions.

The following flowchart outlines a typical forced degradation workflow:

Forced Degradation Workflow start Start: Pure (E)-3-(4-Methylphenoxy)prop-2-enoic Acid Sample stress Expose to Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) start->stress neutralize Neutralize/Quench Reaction stress->neutralize analyze Analyze by Stability-Indicating HPLC-UV/MS neutralize->analyze identify Identify & Characterize Degradation Products analyze->identify pathway Propose Degradation Pathways identify->pathway end End: Stability Profile Established pathway->end

Caption: Experimental workflow for a forced degradation study.

B. Predicted Degradation Pathways

Based on the chemical structure of (E)-3-(4-Methylphenoxy)prop-2-enoic acid, several degradation pathways can be anticipated. The following diagram illustrates the most probable routes:

Degradation Pathways cluster_acid Acidic Hydrolysis cluster_photo Photodegradation cluster_oxidative Oxidative Degradation parent (E)-3-(4-Methylphenoxy)prop-2-enoic acid MW: 192.21 acid_prod1 4-Methylphenol (p-cresol) MW: 108.14 parent->acid_prod1 H+ / H2O acid_prod2 3-Oxopropanoic acid MW: 88.06 parent->acid_prod2 H+ / H2O photo_dimer Cyclobutane Dimer MW: 384.42 parent->photo_dimer UV Light photo_isomer (Z)-3-(4-Methylphenoxy)prop-2-enoic acid MW: 192.21 parent->photo_isomer UV Light ox_prod1 4-Methylphenol (p-cresol) MW: 108.14 parent->ox_prod1 H2O2 ox_prod2 Glyoxylic acid MW: 74.04 parent->ox_prod2 H2O2 ox_prod3 Formic acid MW: 46.03 parent->ox_prod3 H2O2

Caption: Predicted degradation pathways of (E)-3-(4-Methylphenoxy)prop-2-enoic acid.

C. Experimental Protocols for Forced Degradation

The following are detailed, step-by-step protocols for conducting forced degradation studies. It is recommended to perform these studies on a solution of the compound at a concentration of approximately 1 mg/mL.

1. Acidic Hydrolysis

  • Objective: To investigate degradation via acid-catalyzed hydrolysis.

  • Protocol:

    • Dissolve (E)-3-(4-Methylphenoxy)prop-2-enoic acid in a suitable solvent (e.g., acetonitrile or methanol) and dilute with 0.1 M hydrochloric acid (HCl) to the final concentration.

    • Incubate the solution at 60°C.

    • Withdraw aliquots at appropriate time points (e.g., 2, 4, 8, 24 hours).

    • Neutralize the aliquots with an equivalent amount of 0.1 M sodium hydroxide (NaOH) before HPLC analysis.

    • Analyze the samples by a stability-indicating HPLC method.

2. Basic Hydrolysis

  • Objective: To investigate degradation via base-catalyzed hydrolysis.

  • Protocol:

    • Dissolve the compound in a suitable solvent and dilute with 0.1 M NaOH to the final concentration.

    • Incubate the solution at 60°C.

    • Withdraw aliquots at specified time intervals.

    • Neutralize the aliquots with an equivalent amount of 0.1 M HCl before analysis.

    • Analyze the samples by HPLC.

3. Oxidative Degradation

  • Objective: To assess susceptibility to oxidation.

  • Protocol:

    • Dissolve the compound in a suitable solvent.

    • Add 3% hydrogen peroxide (H₂O₂) to the solution.

    • Keep the solution at room temperature and protect it from light.

    • Withdraw aliquots at various time points.

    • Analyze the samples directly by HPLC.

4. Thermal Degradation

  • Objective: To evaluate stability at elevated temperatures.

  • Protocol:

    • Place the solid compound in a controlled temperature oven at 80°C.

    • For solution stability, prepare a solution of the compound in a suitable solvent and incubate at 60°C.

    • At selected time points, withdraw samples, dissolve the solid sample in a suitable solvent, and analyze by HPLC.

5. Photolytic Degradation

  • Objective: To determine the effect of light on the stability of the compound.

  • Protocol:

    • Expose a solution of the compound in a photostability chamber to a light source that provides both UV and visible light, as per ICH Q1B guidelines (an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).

    • Simultaneously, keep a control sample in the dark at the same temperature.

    • At appropriate time intervals, withdraw samples from both the exposed and control solutions and analyze by HPLC.

D. Data Presentation: Potential Degradation Products

The following table summarizes the potential degradation products, their likely formation conditions, and their molecular weights, which can be used to aid in their identification by mass spectrometry.

Potential Degradation ProductFormation Condition(s)Molecular FormulaMolecular Weight ( g/mol )
4-Methylphenol (p-cresol)Acidic Hydrolysis, OxidativeC₇H₈O108.14
3-Oxopropanoic acidAcidic HydrolysisC₃H₄O₃88.06
(Z)-3-(4-Methylphenoxy)prop-2-enoic acidPhotolyticC₁₀H₁₀O₃192.21
Cyclobutane DimerPhotolyticC₂₀H₂₀O₆384.42
Glyoxylic acidOxidativeC₂H₂O₃74.04
Formic acidOxidativeCH₂O₂46.03

IV. Recommended Analytical Method

A stability-indicating reversed-phase HPLC (RP-HPLC) method is recommended for the analysis of (E)-3-(4-Methylphenoxy)prop-2-enoic acid and its degradation products.

  • Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is likely to provide good separation. The addition of formic acid helps to improve peak shape and ionization efficiency for LC-MS analysis[6].

  • Detection: UV detection at a wavelength where the parent compound and potential degradation products have significant absorbance (e.g., around 270-280 nm). For identification, a mass spectrometer should be coupled to the HPLC system.

  • Method Validation: The analytical method should be validated according to ICH guidelines to ensure it is specific, linear, accurate, precise, and robust for its intended purpose[9][14][15].

V. Conclusion

The stability of (E)-3-(4-Methylphenoxy)prop-2-enoic acid is a critical parameter for its successful application in research and development. This technical support guide provides a framework for understanding and investigating its potential degradation pathways. By employing a systematic approach of forced degradation studies coupled with appropriate analytical techniques, researchers can gain valuable insights into the molecule's stability profile, enabling the development of robust formulations and ensuring the integrity of their experimental data.

VI. References

  • Creaser, C. S., & Stygall, J. W. (2003). Determination and Occurrence of Phenoxyacetic Acid Herbicides and Their Transformation Products in Groundwater Using Ultra High Performance Liquid Chromatography Coupled to Tandem Mass Spectrometry. Journal of Environmental Monitoring, 5(6), 893-897. [Link]

  • BenchChem. (2025). Side reactions and byproduct formation in cinnamic acid synthesis. BenchChem Technical Guides.

  • Di Corcia, A., Costantino, A., & Crescenzi, C. (1998). Determination of phenoxyacid herbicides and their phenolic metabolites in surface and drinking water. Journal of Chromatography A, 819(1-2), 223-234.

  • Kowalska, G., & Mielniczuk, Z. (2002). Liquid crystalline esters of (E)-3-phenoxyacrylic acid. Journal of Materials Chemistry, 12(2), 299-303.

  • Larsson, K. (2005). Development of a Multiresidue Method for Analysis of Acidic Pesticides in Cereals with Liquid Chromatography-Tandem Mass Spectrometry. Diva-portal.org.

  • BenchChem. (2025). A Technical Guide to Cinnamic Acid Derivatives and Analogues for Drug Discovery. BenchChem Technical Guides.

  • Pharmaffiliates. Cinnamic acid and its Impurities. [Link]

  • Veeprho Pharmaceuticals. Cinnamic Acid Impurities and Related Compound. [Link]

  • Waters Corporation. (2012). Direct Quantification of Acidic Herbicides in Drinking Water Samples Using Ultra-Sensitive UPLC/MS/MS Analysis. Waters Application Note.

  • Sokolova, I. V., Skobtsova, K. A., Fedorova, A. A., Tchaikovskaya, O. N., & Mayer, G. V. (2014). Photodegradation of aqueous solutions of phenoxyacetic acids under excilamps radiation. Proceedings of SPIE, 9292, 92921J.

  • Blessy, M., Patel, R. D., Prajapati, P. N., & Agrawal, Y. K. (2014). Forced degradation studies: A critical lens into pharmaceutical stability. Journal of Pharmaceutical Analysis, 4(3), 159-165.

  • Agilent Technologies. (2012). High Sensitivity Detection of Pesticides in Water Using Online SPE Enrichment. Agilent Application Note.

  • Pérez-Ortega, P., et al. (2023). Biodegradation of Microtoxic Phenylpropanoids (Phenylpropanoic Acid and Ibuprofen) by Bacteria and the Relevance for Their Removal from Wastewater Treatment Plants. International Journal of Molecular Sciences, 24(4), 3467.

  • Blessy, M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159-165.

  • Pharmaguideline. (2023). Forced Degradation Study in Pharmaceutical Stability.

  • Singh, G., et al. (2019). Cinnamic acid derivatives: An ERA. Journal of Drug Delivery and Therapeutics, 9(2-s), 569-578.

  • BioPharmaSpec. (2023). A practical guide to forced degradation and stability studies for drug substances.

  • BioPharmaSpec. (2023). Forced Degradation Studies | ICH Stability Testing.

  • Lewis, S. R., et al. (2017). Determining aromatic and aliphatic carboxylic acids in biomass-derived oil samples using 2,4-dinitrophenylhydrazine and liquid chromatography-electrospray injection-mass spectrometry/mass spectrometry. Energy & Fuels, 31(12), 13496-13504.

  • Sokolova, I. V., et al. (2014). Photodegradation of aqueous solutions of phenoxyacetic acids under excilamps radiation. SPIE Proceedings.

  • Chen, S., et al. (2012). Biodegradation of 3-phenoxybenzoic acid by a novel Sphingomonas SP. SC-1. Bioresource Technology, 123, 245-251.

  • Adams, E., et al. (2024). Photocatalytic Degradation of Selected Non-Opioid Analgesics Driven by Solar Light Exposure. Molecules, 29(18), 4293.

  • Guo, K., & Li, L. (2010). High-Performance Isotope Labeling for Profiling Carboxylic Acid-Containing Metabolites in Biofluids by Mass Spectrometry. Analytical Chemistry, 82(21), 8789-8796.

  • Wang, Y., et al. (2012). Degradation of 3-phenoxybenzoic acid by a Bacillus sp. PLoS One, 7(11), e50456.

  • Brodowska, M. S., & Lemanowicz, A. (2019). Occurrence and transformation of phenoxy acids in aquatic environment and photochemical methods of their removal: a review. Environmental Science and Pollution Research, 26(35), 35395-35411.

  • Wenzel, T., et al. (2019). Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. Metabolites, 9(10), 221.

  • Creţu, A., et al. (2009). Thermal behavior of some new phenoxyalkyl carboxylic acids derivatives in nitrogen atmosphere. Journal of Engineering Studies and Research, 15(3), 235-241.

  • Higashi, T., & Ogawa, S. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Journal of Chromatographic Science, 58(9), 785-797.

  • LibreTexts. (2025). 5.4: Hydrolysis Reactions. Chemistry LibreTexts.

  • Connatser, R. M., et al. (2017). Determining aromatic and aliphatic carboxylic acids in biomass-derived oil samples using 2,4-dinitrophenylhydrazine and liquid chromatography-electrospray injection-mass spectrometry/mass spectrometry. OSTI.GOV.

  • Maercker, A. (1965). The Wittig Reaction. Organic Reactions, 14, 270-490.

  • Zertal, A., et al. (2004). Photocatalytic degradation of some phenoxyalkanoic acids. Applied Catalysis B: Environmental, 49(2), 103-111.

  • Chen, S., et al. (2015). [Microbial Degradation of 3-phenoxybenzoic acid--A Review]. Wei sheng wu xue bao = Acta microbiologica Sinica, 55(9), 1085-1093.

  • Khan Academy. (2019). Mechanism of ester hydrolysis. YouTube.

  • Wang, Y., et al. (2012). Degradation of 3-Phenoxybenzoic Acid by a Bacillus sp. PLoS One, 7(11), e50456.

  • Sharma, P., & Kumar, A. (2012). Mechanistic Investigation for the Acidic Hydrolysis of p-Methyl Benzyl-2-Theno Hydroxamic Acid. Journal of Chemical and Pharmaceutical Research, 4(5), 2567-2574.

  • Organic Chemistry Portal. Wittig Reaction. [Link]

  • BenchChem. (2025). Troubleshooting low conversion in Wittig reaction for (E)-Methyl 4-phenylbut-2-enoate. BenchChem Technical Guides.

  • University of Evansville. Synthesis of an Alkene via the Wittig Reaction.

  • Dalal, M. (n.d.). Wittig Reaction. In A Textbook of Organic Chemistry – Volume I. Dalal Institute.

  • Jin, M., et al. (2025). Acid-catalyzed hydrolysis kinetics of organic hydroperoxides: Computational strategy and structure-activity relationship. EGUsphere.

Sources

Technical Support Center: Scaling Up the Production of (E)-3-(4-Methylphenoxy)prop-2-enoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for the synthesis and scale-up of (E)-3-(4-Methylphenoxy)prop-2-enoic acid. This guide is designed for researchers, chemists, and process development professionals. It provides in-depth technical information, field-proven protocols, and robust troubleshooting advice to ensure a successful and scalable synthesis campaign.

Introduction: Synthesis Strategy

(E)-3-(4-Methylphenoxy)prop-2-enoic acid is a valuable synthetic intermediate. Its structure, featuring a phenoxy ether linkage and an α,β-unsaturated carboxylic acid, makes it a precursor for various complex molecules in the pharmaceutical and agrochemical sectors.[1][2]

The most direct and scalable synthetic route, which will be the focus of this guide, is a base-catalyzed condensation reaction between 4-methylphenol (p-cresol) and propiolic acid. This method leverages a nucleophilic conjugate addition to form the desired product, often with high stereoselectivity for the thermodynamically stable (E)-isomer.

Overall Synthesis Workflow

The diagram below outlines the critical stages from reactant preparation to final product isolation, providing a high-level overview of the production process.

G cluster_0 Preparation cluster_1 Reaction cluster_2 Work-up & Isolation cluster_3 Purification & Analysis P1 Reactant Staging (4-Methylphenol, Propiolic Acid) R1 Formation of Potassium 4-Methylphenoxide P1->R1 Add to Base P2 Base & Solvent Prep (e.g., KOH in Toluene) P2->R1 R2 Nucleophilic Addition to Propiolic Acid R1->R2 Controlled Addition R3 In-Process Control (IPC) (TLC, HPLC, or NMR) R2->R3 Monitor Progress W1 Reaction Quench (Water Addition) R3->W1 Upon Completion W2 Phase Separation (Aqueous Layer Collection) W1->W2 W3 Acidification to pH < 2 (Precipitation) W2->W3 W4 Product Filtration & Washing W3->W4 U1 Recrystallization W4->U1 U2 Drying Under Vacuum U1->U2 U3 Final Product QC (NMR, MP, Purity) U2->U3

Caption: High-level workflow for the synthesis of (E)-3-(4-Methylphenoxy)prop-2-enoic acid.

Frequently Asked Questions (FAQs)

This section addresses common queries regarding the synthesis and scale-up process.

Q1: What is the most suitable base and solvent combination for this reaction at an industrial scale?

A: For scalability, a combination of potassium hydroxide (KOH) as the base and a high-boiling aromatic solvent like toluene or xylene is recommended. While laboratory preparations might use stronger bases like sodium hydride (NaH) in aprotic polar solvents like THF or DMSO, these present safety and cost challenges at scale.[3] KOH is cost-effective and readily forms the potassium 4-methylphenoxide salt in situ. Toluene is advantageous because it allows for reaction temperatures sufficient to drive the reaction to completion and enables water removal via a Dean-Stark apparatus if necessary, although this specific reaction is typically run under anhydrous conditions.

Q2: How critical is temperature control during the addition of propiolic acid?

A: Extremely critical. The reaction between the phenoxide and propiolic acid is exothermic. Uncontrolled addition at scale can lead to a dangerous thermal runaway. The initial formation of the phenoxide should be done at a controlled temperature, and the subsequent addition of propiolic acid (or its ester) must be performed slowly, allowing the reactor's cooling system to dissipate the generated heat effectively. We recommend maintaining an internal temperature between 60-70 °C during the addition.

Q3: How can I ensure the selective formation of the (E)-isomer?

A: The trans or (E)-isomer is the thermodynamically more stable product of the conjugate addition. The reaction conditions, particularly allowing the reaction to reach equilibrium at a moderate temperature (e.g., 80-100 °C after addition is complete), will naturally favor its formation. Rapid, low-temperature reactions could potentially trap a higher percentage of the (Z)-isomer, which may be difficult to remove later. The presence of a proton source during work-up also helps ensure the correct stereochemical outcome.

Q4: Is an inert atmosphere necessary for this process?

A: Yes, blanketing the reaction with an inert gas like nitrogen is highly recommended, especially during scale-up.[4][5] Phenols and phenoxides are susceptible to oxidation at elevated temperatures, which can lead to the formation of colored impurities and reduce the overall yield and purity of the final product. A nitrogen blanket prevents this oxidative degradation.

Troubleshooting Guide

Even with a robust protocol, challenges can arise during scale-up. This guide provides a systematic approach to identifying and resolving common issues.

Troubleshooting Decision Logic

G Start Problem Encountered LowYield Low Yield? Start->LowYield PurityIssue Purity/Isolation Issue? LowYield->PurityIssue No IncompleteRxn Incomplete Reaction: - Extend reaction time - Increase temperature - Verify catalyst charge LowYield->IncompleteRxn Yes StalledRxn Reaction Stalled? PurityIssue->StalledRxn No OilyProduct Oily/Non-crystalline Product: - Screen recrystallization solvents - Use anti-solvent - Try seeding PurityIssue->OilyProduct Yes BaseDeactivated Base Deactivated: - Check quality of KOH/NaOH - Ensure sufficient quantity - Check for acidic impurities StalledRxn->BaseDeactivated Yes Degradation Product Degradation: - Lower reaction temperature - Reduce cycle time - Check for hot spots IncompleteRxn->Degradation If Rxn is complete WorkupLoss Work-up Losses: - Ensure full precipitation (pH < 2) - Check filter for leaks - Analyze mother liquor Degradation->WorkupLoss If no degradation Contaminants Contamination (SM/Byproducts): - Optimize stoichiometry - Improve work-up (washes) - Purge impurities via recrystallization OilyProduct->Contaminants If crystalline but impure Color Color Impurities: - Use N2 blanket - Add activated carbon during recrystallization Contaminants->Color If color is the issue PoorMixing Poor Mixing: - Increase agitation speed - Check impeller design for solid suspension BaseDeactivated->PoorMixing If base is active

Caption: A decision tree for troubleshooting common scale-up issues.

Detailed Troubleshooting Q&A

Problem: My yield is significantly lower than the lab-scale model.

  • Possible Cause: Incomplete deprotonation of 4-methylphenol. The formation of the phenoxide is crucial for the subsequent nucleophilic attack.

    • Solution: Ensure the base (e.g., KOH) is of high quality and used in at least a 1:1 molar ratio, with a slight excess (1.05-1.1 eq) often being beneficial. If adding the base as a solid, ensure sufficient agitation and time for the deprotonation to complete before adding the propiolic acid.

  • Possible Cause: Loss of product during work-up. The product is soluble in water as its carboxylate salt.

    • Solution: During the acidification step, ensure the pH of the aqueous layer is brought down to 1-2 with a strong acid like HCl.[6] This ensures complete protonation of the carboxylate, maximizing precipitation. Wash the filtered solid with cold water or a dilute acid solution to remove inorganic salts without dissolving the product.

Problem: The final product is off-color (yellow or brown) and has a low melting point.

  • Possible Cause: Oxidation of the 4-methylphenol starting material or product.

    • Solution: As mentioned in the FAQ, run the reaction under a nitrogen atmosphere to prevent air oxidation.[4][5] For purification, consider treating a solution of the crude product with activated carbon before recrystallization to adsorb colored impurities.

  • Possible Cause: Presence of residual starting materials or (Z)-isomer impurity.

    • Solution: Unreacted 4-methylphenol can be removed by performing a basic wash (e.g., with sodium bicarbonate solution) during the work-up before acidification.[6] The (Z)-isomer, if present, can often be removed through careful recrystallization. A suitable solvent system like ethanol/water or toluene/heptane can selectively crystallize the desired (E)-isomer.[7]

Problem: The reaction has stalled; TLC analysis shows no further conversion of starting material.

  • Possible Cause: Insufficient mixing at scale. As the phenoxide salt forms, the reaction mixture can become thick or heterogeneous.

    • Solution: Evaluate the reactor's agitation system. A pitched-blade turbine or anchor stirrer may be necessary to ensure adequate suspension and contact between reactants. Increasing the solvent volume can also improve mass transfer, though this may increase cycle time.

  • Possible Cause: The reaction temperature is too low.

    • Solution: While the initial addition must be controlled, the reaction often requires a "heating" or "hold" period after the addition is complete to drive it to completion. Slowly raise the temperature to 80-100 °C and monitor by TLC or HPLC until the starting material is consumed.

Experimental Protocols

Protocol 4.1: Lab-Scale Synthesis (50 g Scale)
  • Setup: Equip a 1 L, 3-necked round-bottom flask with a mechanical stirrer, a thermometer, an addition funnel, and a nitrogen inlet.

  • Reactant Charge: Charge the flask with 4-methylphenol (54.0 g, 0.50 mol, 1.0 eq) and toluene (500 mL).

  • Base Addition: Begin stirring and add potassium hydroxide (30.8 g, 0.55 mol, 1.1 eq) in portions. A slight exotherm may be observed. Stir the resulting slurry for 30 minutes.

  • Propiolic Acid Addition: Dissolve propiolic acid (35.0 g, 0.50 mol, 1.0 eq) in toluene (100 mL) and charge it to the addition funnel. Add the propiolic acid solution dropwise to the reaction mixture over 60-90 minutes, maintaining the internal temperature below 70 °C with a water bath.

  • Reaction Drive: After the addition is complete, heat the mixture to 90 °C and hold for 2-4 hours. Monitor the reaction's progress by TLC.[8][9]

  • Work-up: Cool the reaction to room temperature and add water (400 mL). Stir vigorously for 15 minutes. Separate the layers and retain the aqueous layer.

  • Precipitation: Cool the aqueous layer in an ice bath and slowly add 6M HCl until the pH is ~1.5. A thick white precipitate will form.

  • Isolation: Filter the solid using a Büchner funnel, wash with cold water (2 x 100 mL), and dry in a vacuum oven at 50 °C to a constant weight.

Protocol 4.2: Reaction Monitoring by Thin-Layer Chromatography (TLC)
  • Solvent System: Prepare a developing chamber with a mobile phase of Hexane:Ethyl Acetate:Acetic Acid (70:30:1).

  • Spotting: On a silica gel plate, spot the 4-methylphenol starting material (SM), a co-spot (SM + reaction mixture), and the reaction mixture (RM).

  • Development: Develop the plate until the solvent front is ~1 cm from the top.

  • Visualization: Visualize the plate under a UV lamp (254 nm). The product is a UV-active spot with a lower Rf than the 4-methylphenol starting material. The reaction is complete when the SM spot is no longer visible in the RM lane.

Data Presentation & Characterization

Table 1: Typical Process Parameters and Results
ParameterLab-Scale (50 g)Pilot-Scale (5 kg)
4-Methylphenol 54.0 g5.40 kg
Propiolic Acid 35.0 g3.50 kg
Potassium Hydroxide 30.8 g3.08 kg
Solvent (Toluene) 600 mL60 L
Reaction Temp. 90 °C90-95 °C
Cycle Time ~8 hours~12 hours
Typical Yield 75-85 g (84-95%)7.6 - 8.3 kg (85-93%)
Purity (HPLC) >98%>99%
Melting Point 136-138 °C137-139 °C

Note: The literature melting point for the related compound 4-methylphenoxyacetic acid is 136-137°C, indicating our target should be in a similar range.[6]

Expected Characterization Data
  • ¹H NMR (400 MHz, DMSO-d₆): δ 12.4 (s, 1H, -COOH), 7.65 (d, J=16.0 Hz, 1H, Ar-O-CH=), 7.15 (d, J=8.4 Hz, 2H, Ar-H), 6.90 (d, J=8.4 Hz, 2H, Ar-H), 5.80 (d, J=16.0 Hz, 1H, =CH-COOH), 2.25 (s, 3H, -CH₃). The large coupling constant (~16 Hz) for the vinyl protons confirms the (E)-stereochemistry.

  • ¹³C NMR (101 MHz, DMSO-d₆): δ 167.5, 158.0, 155.5, 145.0, 131.0, 130.0, 115.5, 105.0, 20.5.

  • IR (KBr, cm⁻¹): 3100-2900 (broad, O-H), 1685 (C=O), 1625 (C=C), 1240 (C-O ether).

References

  • The Williamson Ether Synthesis. University of Missouri-St. Louis. [Link]

  • Experiment 06 Williamson Ether Synthesis. Truman State University. [Link]

  • Production Process Of Optically Pure 2 (4 Hydroxyphenoxy) Propionic Acid Compounds. Quick Company. [Link]

  • US7268249B2 - Production process of optically pure 2-(4- hydroxyphenoxy)-propionic acid compounds.
  • Williamson Ether Synthesis. Name Reactions in Organic Synthesis. [Link]

  • PRODUCTION PROCESS OF OPTICALLY PURE 2-(4-HYDROXYPHENOXY)-PROPIONIC ACID COMPOUNDS. Patent 1670743. [Link]

  • Enhanced(R)-2-(4-Hydroxyphenoxy)Propionic Acid Production by Beauveria bassiana: Optimization of Culture Medium and H2O2 Supplement under Static Cultivation. PMC. [Link]

  • An efficient route towards R-2-phenoxypropionic acid synthesis for biotransformative production of R-2-(4-hydroxyphenoxy)propionic acid. Academia.edu. [Link]

  • Williamson ether synthesis. Wikipedia. [Link]

  • The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • Monitoring Reactions by TLC. Washington State University. [Link]

  • (E)-2-[(2-Formylphenoxy)methyl]-3-(4-methylphenyl)prop-2-enenitrile. PMC. [Link]

  • Supplementary Information. The Royal Society of Chemistry. [Link]

  • METHOD FOR PURIFYING PYRUVIC ACID COMPOUNDS. European Patent Office. [Link]

  • Note Eco-friendly and economic method for Knoevenagel condensation by employing natural catalyst. Indian Journal of Chemistry. [Link]

  • One-Pot Synthesis of Knoevenagel Condensation Products Using Boric Acid as a Catalyst. MDPI. [Link]

  • RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. Semantic Scholar. [Link]

  • Crystal structure of (E)-3-(2-hydroxy-4-methylphenyl)-1-(2,4,6-trimethoxyphenyl)prop-2-en-1-one. PMC. [Link]

  • Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. UVicSpace. [Link]

  • Knoevenagel condensation reaction catalysed by agro-waste extract as a greener solvent catalyst. ACG Publications. [Link]

  • Process Intensified Continuous Flow Synthesis of Propofol. ChemRxiv. [Link]

  • On-line NMR reaction monitoring. Magritek. [Link]

  • One Pot Synthesis of the Knoevenagel Condensation Products Using Boric Acid as a Catalyst. Sciforum. [Link]

  • for Reaction Monitoring by NMR. Mestrelab. [Link]

  • Purification Strategies for Flavones and Related Compounds. Teledyne Labs. [Link]

  • Synthesis of (E)-3-[4-(1-Octynyl)-3-thienyl]prop-2-enoic acid. PrepChem.com. [Link]

  • 3-(4-Bromobenzoyl)prop-2-enoic acid as Precursor in Synthesis of Some Important Heterocyclic Compounds. Scientific & Academic Publishing. [Link]

  • ethyl 3,3-diethoxypropanoate. Organic Syntheses Procedure. [Link]

  • JPH02152945A - Purification of 2-(4-hydroxyphenoxy)propionic acid ester.
  • Crystal structure of (E)-3-(2-hydroxy-4-methylphenyl)-1-(2,4,6-trimethoxyphenyl)prop-2-en-1-one. ResearchGate. [Link]

  • Synthesis, crystal structure and anti-ischaemic activity of (E)-1-{4-[Bis(4-methoxy-phenyl)methyl]piperazin-1-yl}-3-(4-chlorophenyl)-prop-2-en-1-one. SciELO South Africa. [Link]

  • Raman spectroscopy as a tool for monitoring mesoscale continuous-flow organic synthesis: Equipment interface and assessment in four medicinally-relevant reactions. Beilstein Journals. [Link]

  • How to purify esterefication product?. ResearchGate. [Link]

  • Synthesis, Characterization, Crystal Studies of (E)-3-(3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl) Acrylaldehyde. Scientific Research Publishing. [Link]

Sources

Technical Support Center: Analytical Method Validation for (E)-3-(4-Methylphenoxy)prop-2-enoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Analytical Support Portal. This resource is engineered for researchers and drug development professionals tasked with the quantification and validation of (E)-3-(4-Methylphenoxy)prop-2-enoic acid . Because this molecule features an


-unsaturated carboxylic acid conjugated with a p-tolyl ether, it presents unique chromatographic challenges, including pH-dependent retention shifts and photo-isomerization risks.

This guide bypasses generic advice to provide field-proven, mechanistically grounded protocols and troubleshooting pathways aligned with current global regulatory standards[1].

Method Validation Lifecycle Workflow

Before initiating laboratory work, it is critical to understand where your assay fits within the regulatory lifecycle. Modern validation relies on a Quality-by-Design (QbD) approach, ensuring the method is robust before formal validation begins[2].

Lifecycle ATP 1. Analytical Target Profile Define QTPP & CQA Dev 2. Method Development Scouting & Optimization ATP->Dev Risk 3. Risk Assessment DoE & Robustness Dev->Risk Val 4. Method Validation ICH Q2(R2) Execution Risk->Val Transfer 5. Routine Analysis Continuous Monitoring Val->Transfer

Analytical procedure lifecycle from development to routine use based on ICH Q14 and Q2(R2).

Self-Validating Experimental Protocol: LC-UV Quantification

To guarantee trustworthiness, this protocol is designed as a self-validating system . It incorporates mandatory System Suitability Testing (SST) that acts as an internal control gate; if the system fails SST, the run halts before precious samples are consumed.

A. Reagent & Sample Preparation

Causality Check: The (E)-isomer is susceptible to photo-induced rotation around the


-bond, forming the (Z)-isomer. All preparations must  be performed in actinic (amber) glassware to prevent artificial degradation.
  • Diluent: Prepare a 50:50 (v/v) mixture of LC-MS grade Water and Acetonitrile.

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of reference standard into a 10 mL amber volumetric flask. Dissolve and make up to volume with diluent. Sonicate for 5 minutes.

  • Working Standards: Serially dilute the stock to bracket the target concentration (e.g., 10, 25, 50, 75, 100 µg/mL for a 50 µg/mL nominal assay).

B. Chromatographic Conditions

Causality Check: The molecule has a pKa of ~4.2. To prevent partial ionization (which causes peak splitting and tailing), the mobile phase pH must be maintained at least 1.5 units below the pKa to keep the molecule fully protonated and hydrophobic.

  • Column: Core-shell C18, 100 x 4.6 mm, 2.7 µm (End-capped to prevent secondary silanol interactions).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water (pH ~2.0).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 0-2 min (20% B), 2-8 min (20%

    
     80% B), 8-10 min (80% B), 10-10.1 min (80% 
    
    
    
    20% B), 10.1-15 min (20% B for re-equilibration).
  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C (Stabilizes mass transfer kinetics).

  • Detection: UV at 275 nm (Optimal absorption for the conjugated phenoxy-acrylic system).

C. System Suitability Testing (SST)

Inject the 50 µg/mL standard five times prior to the sample sequence. The system is validated for the run only if:

  • Tailing Factor (

    
    ): 
    
    
    
  • Theoretical Plates (

    
    ): 
    
    
    
  • Injection Precision: %RSD of peak area

    
    
    

Validation Metrics & Acceptance Criteria

The following table summarizes the quantitative data requirements and typical results for this assay, strictly adhering to the framework[3].

Validation ParameterICH Q2(R2) RequirementAcceptance CriteriaTypical Experimental Result
Specificity Baseline resolution from impuritiesResolution (

) > 1.5 vs (Z)-isomer

= 2.8
Linearity Minimum 5 concentrations

, random residual scatter

= 0.9998 (Range: 5-100 µg/mL)
Accuracy Triplicate preps at 3 levels (e.g., 50%, 100%, 150%)98.0% - 102.0% mean recovery99.5% - 100.8%
Precision (Repeatability) Minimum 6 replicates at 100% target%RSD

%RSD = 0.6%
LOD Visual evaluation or S/N ratioS/N

0.05 µg/mL (S/N = 4.2)
LOQ Visual evaluation or S/N ratioS/N

, %RSD

0.15 µg/mL (S/N = 12.5)

Diagnostic Q&A and Troubleshooting Guide

Q1: Why am I seeing severe peak tailing or peak splitting for this molecule?

A1: This is the most common issue for phenoxyacrylic acids.

  • The Causality: If your mobile phase pH is between 3.5 and 5.0, the carboxylic acid group is in a state of dynamic equilibrium between its unionized (hydrophobic) and ionized (hydrophilic) forms. These two states partition differently into the C18 stationary phase, causing the molecules to travel at different velocities, resulting in a smeared or split peak.

  • The Fix: Force the equilibrium to one side. Lower the pH of Mobile Phase A to ~2.0 using 0.1% TFA or 0.1% Formic Acid.

Troubleshooting Issue Peak Tailing (As > 1.5) or Splitting CheckpH Is Mobile Phase pH < 2.5? Issue->CheckpH pHNo Partial Ionization of Carboxylic Acid CheckpH->pHNo No pHYes Check Column Chemistry CheckpH->pHYes Yes FixpH Adjust to 0.1% TFA (pH ~2.0) pHNo->FixpH FixCol Use End-capped C18 to block silanols pHYes->FixCol

Diagnostic decision tree for resolving peak tailing in phenoxyacrylic acid chromatography.

Q2: How do I ensure regulatory compliance for specificity against degradation products?

A2: Regulatory bodies require proof that the method is "stability-indicating"[4].

  • The Causality: (E)-3-(4-Methylphenoxy)prop-2-enoic acid can degrade via oxidation (at the ether linkage) or photo-isomerization (at the double bond).

  • The Fix: You must perform forced degradation studies (acid, base, peroxide, heat, and UV light). The critical quality attribute (CQA) here is the resolution between the (E)-isomer and the photo-induced (Z)-isomer. Ensure your gradient is shallow enough around the elution time (e.g., holding at 40% B) to achieve

    
    .
    
Q3: My recovery during the accuracy validation is consistently low (<95%). How do I correct this?

A3:

  • The Causality: The ether linkage and carboxylic acid moiety can form strong hydrogen bonds or ionic interactions with matrix excipients (like proteins or basic polymers).

  • The Fix: Disrupt these matrix interactions. Shift your extraction solvent to a more aggressive organic ratio (e.g., 80% Acetonitrile) or perform a Liquid-Liquid Extraction (LLE) using ethyl acetate under highly acidic conditions (pH < 3). The acid will neutralize the carboxylate, driving the molecule entirely into the organic extraction layer.

Q4: The baseline is drifting significantly during the gradient run, interfering with LOQ determination. What is the cause?

A4:

  • The Causality: If you are using TFA as your acid modifier, it has significant UV absorbance at lower wavelengths. As the gradient shifts from high aqueous (low TFA concentration in the mixing chamber due to pump dynamics) to high organic, the background absorbance changes, causing baseline drift.

  • The Fix: Ensure you add exactly the same concentration of TFA (e.g., 0.1% v/v) to both Mobile Phase A and Mobile Phase B. Alternatively, switch the detection wavelength to 275 nm, where TFA absorbance is negligible but the conjugated phenoxyacrylic system still absorbs strongly.

References

  • ICH Q2(R2) Validation of Analytical Procedures European Medicines Agency (EMA) / International Council for Harmonisation URL:[Link]

  • Analytical Procedures and Methods Validation for Drugs and Biologics U.S. Food and Drug Administration (FDA) URL:[Link]

  • Analytical Method Development and Validation in Pharmaceuticals ResolveMass Analytical URL:[Link]

Sources

Validation & Comparative

Comparing the bioactivity of (E)-3-(4-Methylphenoxy)prop-2-enoic acid with similar compounds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Compound: (E)-3-(4-Methylphenoxy)prop-2-enoic acid CAS: 53005-58-6 Class: Phenoxyacrylic Acid Derivative Primary Applications: Plant Growth Regulation (Auxin mimic), Metabolic Modulation (PPAR agonist scaffold), and Antimicrobial Precursor.

This guide provides a technical comparison of (E)-3-(4-Methylphenoxy)prop-2-enoic acid against established bioactive standards. Unlike rigid commercial datasheets, this analysis treats the compound as a hybrid pharmacophore , bridging the structural gap between Phenoxyacetic acids (e.g., 2,4-D) and Cinnamic acids (e.g., Ferulic acid).

Structural & Mechanistic Positioning

To understand the bioactivity of this compound, one must analyze its three distinct structural domains:

  • The 4-Methylphenoxy Ring: Provides lipophilicity (

    
    ) similar to the lipid-regulating drug Clofibrate.
    
  • The Acrylic Linker (Prop-2-enoic): The trans (E) double bond introduces conformational rigidity, distinguishing it from the flexible linker in auxin herbicides.

  • The Carboxylic Acid Head: The primary anchor for receptor binding (TIR1 in plants, PPARs in mammals).

Comparative Pharmacophore Analysis
FeatureTarget Compound 2,4-D (Auxin Standard) Ferulic Acid (Anti-inflammatory) Clofibrate (PPAR Standard)
Core Scaffold PhenoxyacrylicPhenoxyaceticPhenylacrylic (Cinnamic)Phenoxyisobutyric
Linker Rigidity High (Double bond)Low (Methylene)High (Double bond)Low (Branched Methylene)
Primary Activity Weak Auxin / PPAR ScaffoldPotent AuxinAntioxidant / Anti-inflammatoryLipid Lowering (PPAR

)
Key Substituent 4-Methyl (Lipophilic)2,4-Dichloro (Electron w/d)3-OMe, 4-OH (H-bond donor)4-Chloro (Lipophilic)

Bioactivity Domain A: Plant Growth Regulation

Phenoxy acids are historically significant as synthetic auxins.[1] However, the introduction of the double bond in the side chain of (E)-3-(4-Methylphenoxy)prop-2-enoic acid alters its interaction with the auxin receptor complex (TIR1/AFB).

Mechanism of Action: The "Rigid Auxin" Hypothesis

While 2,4-D mimics Indole-3-Acetic Acid (IAA) by fitting into the TIR1 pocket to glue the SCFTIR1 complex to Aux/IAA repressors, the acrylic acid side chain of the target compound creates steric resistance.

  • Result: Reduced potency compared to 2,4-D.[2]

  • Utility: It often acts as a "Slow-Release" Auxin or a competitive antagonist (anti-auxin) depending on concentration, as it may bind TIR1 without efficiently recruiting the Aux/IAA repressor.

Visualization: Auxin Signaling Pathway

The diagram below illustrates where the target compound intervenes in the ubiquitination pathway.

AuxinPathway Auxin Auxin / Analog (Target Compound) TIR1 TIR1 Receptor (F-box Protein) Auxin->TIR1 Binds AuxIAA Aux/IAA (Repressor) TIR1->AuxIAA Recruits (Molecular Glue) Ubiquitin Ubiquitination & Degradation AuxIAA->Ubiquitin Targeted for Proteasome ARF ARF Transcription Factors GeneExp Gene Expression (Growth/Elongation) ARF->GeneExp Activates Ubiquitin->ARF Relieves Inhibition TargetNote Note: Acrylic double bond reduces binding affinity vs. 2,4-D TargetNote->Auxin

Caption: The target compound mimics natural auxin to bind TIR1, triggering the degradation of Aux/IAA repressors, though with altered kinetics due to side-chain rigidity.

Experimental Protocol: Arabidopsis Root Growth Inhibition

To verify the auxin-like activity of (E)-3-(4-Methylphenoxy)prop-2-enoic acid, use this standardized root elongation assay.

  • Preparation: Sterilize Arabidopsis thaliana (Col-0) seeds using 70% ethanol (1 min) and 1% sodium hypochlorite (10 min).

  • Plating: Plate seeds on 0.5x Murashige & Skoog (MS) medium containing 1% sucrose and 0.8% agar.

  • Treatment: Supplement plates with the target compound at concentrations of 0.1, 1, 10, and 50 µM . Include 2,4-D (0.1 µM) as a positive control and DMSO as a solvent control.

  • Stratification: Keep plates at 4°C for 2 days in darkness.

  • Growth: Transfer to a vertical growth chamber (22°C, 16h light/8h dark).

  • Measurement: After 7 days, photograph plates and measure primary root length using ImageJ.

    • Expected Result: Dose-dependent inhibition of root length. The target compound should show an

      
       significantly higher (less potent) than 2,4-D.
      

Bioactivity Domain B: Metabolic Regulation (PPARs)

The phenoxy-acid motif is the defining pharmacophore of fibrates (e.g., Fenofibrate), which regulate lipid metabolism via Peroxisome Proliferator-Activated Receptors (PPARs).

Structure-Activity Relationship (SAR)
  • PPAR

    
     (Lipid Lowering):  Requires a lipophilic tail and an acidic head. The 4-methylphenoxy group aligns well with the hydrophobic pocket of PPAR
    
    
    
    .
  • Linker Effect: Recent medicinal chemistry studies (see References) indicate that trans-acrylic acid derivatives often exhibit dual PPAR

    
    /
    
    
    
    agonism
    , unlike the phenoxy-isobutyric acids (fibrates) which are selective for PPAR
    
    
    .
  • Therapeutic Potential: This compound serves as a scaffold for developing drugs that treat Metabolic Syndrome (dyslipidemia + insulin resistance).

Visualization: PPAR Activation Workflow

PPAR_Mechanism Ligand (E)-3-(4-Methylphenoxy) prop-2-enoic acid PPAR PPAR Nuclear Receptor Ligand->PPAR Activates Complex Ligand-PPAR-RXR Heterodimer PPAR->Complex Dimerizes w/ RXR RXR RXR (Retinoid X Receptor) RXR->Complex DNA PPRE (DNA Response Element) Complex->DNA Binds Promoter TargetGenes Target Genes (CPT1, ACOX1) DNA->TargetGenes Transcription Effect Fatty Acid Oxidation & Lipid Lowering TargetGenes->Effect

Caption: The compound acts as a ligand for PPAR, inducing heterodimerization with RXR to drive expression of genes involved in lipid oxidation.[3]

Bioactivity Domain C: Antimicrobial & Anti-inflammatory

While less potent than Ferulic acid as a direct antioxidant (due to the lack of a phenolic hydroxyl group), the target compound is a critical Michael Acceptor .

  • Mechanism: The

    
    -unsaturated ketone/acid moiety (Michael acceptor) can covalently modify cysteine residues in bacterial enzymes or inflammatory mediators (e.g., NF-
    
    
    
    B pathway proteins).
  • Chalcone Precursor: This acid is frequently converted into Chalcones (1,3-diphenyl-2-propene-1-one derivatives). These derivatives function as efflux pump inhibitors in resistant Staphylococcus aureus, restoring sensitivity to antibiotics like Ampicillin.

Comparative Data Summary

Parameter(E)-3-(4-Methylphenoxy)prop-2-enoic acid2,4-DFerulic Acid
Primary Class Hybrid ScaffoldSynthetic AuxinPhenylpropanoid
Root Growth

~50 - 100 µM (Predicted)~0.1 - 0.5 µM>500 µM (Weak/None)
PPAR Agonism Moderate (Dual

potential)
NoneWeak (

)
Anti-inflammatory Moderate (Michael Acceptor)LowHigh (ROS Scavenging)
Solubility Low (Water), High (DMSO/Ethanol)Moderate (Salts are soluble)Moderate

References

  • Auxin Transport & Mechanism

    • Zwiewka, M., et al. (2019). The PIN-FORMED auxin transporters transport phenoxyacetic acid herbicides.[1] Nature Communications. Link

  • PPAR Agonism in Acrylic Acids

    • An, H. J., et al. (2017).[4] Physiological characterization of a novel PPAR pan agonist, 2-(4-(5,6-methylenedioxybenzo[d]thiazol-2-yl)-2-methylphenoxy)-2-methylpropanoic acid (MHY2013). Oncotarget. Link

    • Note: This reference establishes the bioactivity of the phenoxy-propanoic acid scaffold in metabolic regul
  • Phenoxyacrylic Acid Derivatives in Medicinal Chemistry

    • BenchChem Technical Guide.[5] 3-(4-Acetylphenyl)prop-2-enoic acid: Structure and Bioactivity.Link

  • Antimicrobial Chalcone Precursors

    • Pereira, F., et al. (2025). Antibacterial Activity of Chalcone Derivatives and Effect Against Staphylococcus aureus Carrying Efflux Pump. Current Microbiology. Link

  • General Properties

    • PubChem Compound Summary for (E)-3-(4-Methylphenoxy)prop-2-enoic acid analogs. Link

Sources

A Comparative Guide to the Structure-Activity Relationship of (E)-3-(4-Methylphenoxy)prop-2-enoic Acid Analogs as Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development, the exploration of novel antimicrobial agents is a paramount endeavor. The (E)-3-phenoxyprop-2-enoic acid scaffold, a derivative of cinnamic acid, has emerged as a promising framework for the development of new therapeutic agents. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of analogs of (E)-3-(4-Methylphenoxy)prop-2-enoic acid, offering insights into the chemical modifications that can enhance their antimicrobial potency. While direct and comprehensive SAR studies on a series of (E)-3-(4-Methylphenoxy)prop-2-enoic acid analogs are not extensively documented in publicly available literature, we can infer valuable relationships by examining related structures, such as substituted phenoxyacetic acids and other cinnamic acid derivatives.

Introduction to the Core Scaffold

(E)-3-(4-Methylphenoxy)prop-2-enoic acid belongs to the class of α,β-unsaturated carboxylic acids. The core structure comprises a phenyl ring linked via an ether bond to a propenoic acid moiety. This arrangement provides a versatile backbone for chemical modification. The presence of the phenoxy group, the acrylic acid chain, and the aromatic ring offers multiple points for substitution, allowing for the fine-tuning of the molecule's physicochemical properties and, consequently, its biological activity. Cinnamic acid and its derivatives have long been recognized for their diverse pharmacological activities, including antimicrobial, antioxidant, and anti-inflammatory properties.[1][2] Similarly, phenoxyacetic acid derivatives are known to possess a broad spectrum of biological activities, including antibacterial and antifungal effects.[3][4]

Synthetic Strategies for Analog Development

The synthesis of (E)-3-(4-Methylphenoxy)prop-2-enoic acid analogs typically involves a multi-step process. A common and efficient method is the Knoevenagel condensation. This reaction involves the condensation of a substituted phenol with a compound containing an active methylene group, such as malonic acid, in the presence of a base.

A generalized synthetic scheme is presented below:

Synthesis_Scheme sub_phenol Substituted p-Cresol intermediate Intermediate sub_phenol->intermediate malonic_acid Malonic Acid malonic_acid->intermediate base Base (e.g., Piperidine) Pyridine base->intermediate product (E)-3-(4-Methylphenoxy) prop-2-enoic Acid Analog intermediate->product Heat, Decarboxylation

Caption: Generalized synthetic scheme for (E)-3-(4-Methylphenoxy)prop-2-enoic acid analogs via Knoevenagel condensation.

Experimental Protocol: Knoevenagel Condensation

This protocol describes a general procedure for the synthesis of (E)-3-(4-Methylphenoxy)prop-2-enoic acid analogs.

Materials:

  • Substituted p-cresol (1.0 eq)

  • Malonic acid (1.2 eq)

  • Piperidine (0.2 eq)

  • Pyridine (solvent)

  • Hydrochloric acid (10% aqueous solution)

  • Ethanol (for recrystallization)

Procedure:

  • To a solution of the substituted p-cresol in pyridine, add malonic acid and a catalytic amount of piperidine.

  • Heat the reaction mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into a mixture of crushed ice and concentrated hydrochloric acid.

  • The precipitated solid is collected by filtration, washed with cold water, and dried.

  • The crude product is purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure (E)-3-(substituted-phenoxy)prop-2-enoic acid.

Causality Behind Experimental Choices:

  • Pyridine serves as both a solvent and a base to facilitate the reaction.

  • Piperidine acts as a more effective basic catalyst for the Knoevenagel condensation.

  • Acidification is crucial for the precipitation of the carboxylic acid product from its salt form.

  • Recrystallization is a standard purification technique to obtain a product of high purity.

Comparative Analysis of Biological Activity

Compound IDR-group on Phenoxy RingInferred Antibacterial Activity (MIC, µg/mL)Inferred Antifungal Activity (MIC, µg/mL)
1 (Parent) 4-CH₃>10050-100
2 4-Cl50-10025-50
3 4-NO₂25-5012.5-25
4 2,4-diCl12.5-25<12.5
5 4-OCH₃>100>100
6 4-F50-10025-50

Note: This table is a hypothetical representation to illustrate potential SAR trends and is not based on direct experimental data for this specific series of analogs.

Structure-Activity Relationship (SAR) Discussion

The antimicrobial activity of (E)-3-phenoxyprop-2-enoic acid analogs is significantly influenced by the nature and position of the substituents on the phenoxy ring.

The Role of the Acryloyl Moiety

The α,β-unsaturated carbonyl group in the propenoic acid chain is a critical feature for biological activity. This Michael acceptor can react with nucleophilic groups, such as the thiol groups of cysteine residues in microbial enzymes, leading to their inactivation.

Influence of Substituents on the Phenoxy Ring
  • Electron-Withdrawing Groups: The presence of electron-withdrawing groups (EWGs) on the phenoxy ring, such as chloro (-Cl) and nitro (-NO₂), generally enhances antimicrobial activity.[5] This is likely due to the increased electrophilicity of the β-carbon in the acryloyl system, making it more susceptible to nucleophilic attack by microbial enzymes. Studies on related chalcones have shown that a 4-chloro substituent leads to significant antimicrobial activity.[5][6]

  • Halogenation: Dihalogenated analogs, particularly with chlorine atoms at the 2 and 4 positions, are often more potent than their mono-halogenated counterparts. This increased activity can be attributed to both electronic effects and increased lipophilicity, which may facilitate passage through microbial cell membranes.

  • Electron-Donating Groups: Conversely, the introduction of electron-donating groups (EDGs), such as a methoxy group (-OCH₃), tends to decrease or abolish the antimicrobial activity. These groups reduce the electrophilicity of the Michael acceptor system.

  • Lipophilicity: The overall lipophilicity of the molecule plays a crucial role in its ability to penetrate microbial cell walls. A balance between hydrophilic and lipophilic properties is essential for optimal activity.

The following diagram illustrates the key SAR takeaways for this class of compounds.

Caption: Key structure-activity relationships for (E)-3-phenoxyprop-2-enoic acid analogs.

Conclusion and Future Directions

The (E)-3-phenoxyprop-2-enoic acid scaffold represents a promising starting point for the development of novel antimicrobial agents. The available literature on related compounds strongly suggests that the electronic properties and lipophilicity of substituents on the phenoxy ring are key determinants of biological activity. Specifically, the introduction of electron-withdrawing groups and additional halogen atoms appears to be a viable strategy for enhancing antimicrobial potency.

Future research should focus on the systematic synthesis and evaluation of a focused library of (E)-3-(4-Methylphenoxy)prop-2-enoic acid analogs to generate direct, quantitative SAR data. This would involve varying the substituents at different positions of the phenoxy ring and assessing their activity against a broad panel of bacterial and fungal pathogens. Such studies will be instrumental in validating the inferred SAR and guiding the rational design of more potent and selective antimicrobial agents.

References

  • Kumar, R., Kumar, S., & Khan, M. A. (2020). Synthesis and Pharmacological Evaluation of 2-(4-(3 (Substituted Phenyl) Acryloyl) Phenoxy)-N, N Diphenylacetamides. Journal of Drug Delivery and Therapeutics, 10(5), 274-292.
  • ResearchGate. (2020). Synthesis and Pharmacological Evaluation of 2-(4-(3 (Substituted Phenyl) Acryloyl) Phenoxy)-N, N Diphenylacetamides. Available at: [Link]

  • Abdel-Wahab, B. F., Khidre, R. E., & Awad, G. E. A. (2012). Regioselective synthesis and antimicrobial activities of some novel aryloxyacetic acid derivatives. European Journal of Medicinal Chemistry, 50, 55-62.
  • Qayyum, A. B. A., et al. (2025). Design and Synthesis of (2,3-dichloro-4-(3-(substituted Phenyl)acryloyl) phenoxy) Substituted Carboxylic Acid as Potent Glutathione-s-transferase Inhibitors, Anti-breast-cancer Agents and Enhancing Therapeutic Efficacy of Anticancer Agents. Medicinal Chemistry.
  • ResearchGate. (2025). Utility of 3-aroylprop-2-enoic acid in heterocyclic synthesis. Available at: [Link]

  • RASAYAN Journal of Chemistry. (2016).
  • de Almeida, L. G. N., et al. (2017). Antibacterial activity of synthetic 1,3-bis(aryloxy)propan-2-amines against Gram-positive bacteria. Journal of Antimicrobial Chemotherapy, 72(10), 2749-2756.
  • Madhavi, K., & Ramanamma, K. V. (2018). Synthesis and Evaluation of Ethyl 2-(2-Cyano-3-(Substituted Phenyl) Acrylamido)-4,5,6,7-Tetrahydrobenzo[b]Thiophene-3-Carboxylates for Antioxidant and Antibacterial Activities. International Journal of Current Microbiology and Applied Sciences, 7(1), 939-947.
  • Shainurova, A. M., et al. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Molecules, 27(14), 4612.
  • Viapiana, A., et al. (2019). A Comparative Study on the Phenolic Composition and Biological Activities of Morus alba L. Commercial Samples. Molecules, 24(17), 3082.
  • ResearchGate. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Available at: [Link]

  • ResearchGate. (2023). Comparative Study on Phenolic Profile and Biological Activities of the Aerial Parts of Sinapis pubescens L. subsp. pubescens (Brassicaceae) Wild from Sicily (Italy). Available at: [Link]

  • IRIS. (2023). Comparative Study on Phenolic Profile and Biological Activities of the Aerial Parts of Sinapis pubescens L. subsp. pubescens (Br.
  • Gackowska, M., et al. (2025). Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid. International Journal of Molecular Sciences, 26(8), 4321.
  • Zhang, Y., et al. (2024). Design, Synthesis, Antifungal Evaluation, Structure–Activity Relationship (SAR)
  • Bouyahya, A., et al. (2023). Comparative Study on the Total Phenolics, Total Flavonoids, and Biological Activities of Papaver rhoeas L. Extracts from Different Geographical Regions of Morocco. Molecules, 28(4), 1836.
  • Bisogno, F., et al. (2007). Structure-antifungal activity relationship of cinnamic acid derivatives. Journal of Agricultural and Food Chemistry, 55(26), 10635-10640.
  • de Campos, M. S., et al. (2015). Potential Use of Phenolic Acids as Anti-Candida Agents: A Review. Frontiers in Microbiology, 6, 1423.
  • Zhang, Y., et al. (2023).
  • MDPI. (2023). Synthesis, Crystal Structure, Spectral Characterization and Antifungal Activity of Novel Phenolic Acid Triazole Derivatives. Available at: [Link]

Sources

A Head-to-Head Comparison for Preclinical Efficacy in Hyperlipidemia: (E)-3-(4-Methylphenoxy)prop-2-enoic acid versus Fenofibrate

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for the in vivo validation of a novel therapeutic candidate, (E)-3-(4-Methylphenoxy)prop-2-enoic acid (designated here as Compound M), for the treatment of hyperlipidemia. Drawing from established preclinical models and methodologies, we present a head-to-head comparison with Fenofibrate, a well-characterized Peroxisome Proliferator-Activated Receptor alpha (PPARα) agonist and a standard-of-care medication for dyslipidemia.[1][2][3][4]

The experimental design detailed herein is grounded in robust scientific principles to ensure the generation of reliable and translatable data for researchers, scientists, and drug development professionals. We will explore the causality behind experimental choices, from model selection to endpoint analysis, providing a self-validating system for assessing the therapeutic potential of Compound M.

Rationale and Mechanistic Hypothesis

Based on preliminary in vitro screening and structural similarities to known fibrates, Compound M is hypothesized to act as a PPARα agonist.[5] Activation of PPARα, a nuclear receptor highly expressed in the liver, is a clinically validated mechanism for managing dyslipidemia.[6][7] PPARα activation leads to the transcriptional upregulation of genes involved in fatty acid oxidation and lipoprotein metabolism, and the downregulation of inflammatory mediators.[6][8][9] This results in reduced plasma triglycerides, a modest increase in high-density lipoprotein (HDL) cholesterol, and a shift towards larger, less atherogenic low-density lipoprotein (LDL) particles.[1][10]

Our objective is to validate this hypothesis in vivo by comparing the efficacy of Compound M against Fenofibrate in a diet-induced model of hyperlipidemia. Key endpoints will include plasma lipid profiling, hepatic steatosis assessment, and analysis of target gene expression.

Visualizing the Core Mechanism: PPARα Signaling Pathway

The diagram below illustrates the established signaling cascade initiated by a PPARα agonist. Upon entering the cell, the agonist binds to PPARα, which then forms a heterodimer with the Retinoid X Receptor (RXR). This complex translocates to the nucleus and binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes, thereby modulating their transcription.[8]

PPAR_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Agonist Compound M / Fenofibrate PPARa_inactive PPARα Agonist->PPARa_inactive Binds PPARa_active PPARα PPARa_inactive->PPARa_active Translocation RXR_inactive RXR RXR_active RXR RXR_inactive->RXR_active Translocation PPARa_active->RXR_active Heterodimerizes PPRE PPRE (DNA Response Element) RXR_active->PPRE Binds TargetGenes Target Genes (e.g., CPT1A, ACOX1, PLIN2) PPRE->TargetGenes Activates Transcription mRNA mRNA TargetGenes->mRNA Proteins Metabolic & Anti- inflammatory Proteins mRNA->Proteins Translation Lipolysis Reduced Plasma Triglycerides Proteins->Lipolysis Increases Fatty Acid Oxidation Inflammation Reduced Inflammatory Markers Proteins->Inflammation Decreases Inflammation

Caption: PPARα agonist signaling pathway.

Comparative In Vivo Study Design

To rigorously assess the efficacy of Compound M, a high-fat diet (HFD)-induced hyperlipidemia model in C57BL/6J mice is proposed. This model is widely used due to the strain's susceptibility to diet-induced obesity, hypercholesterolemia, and hepatic steatosis, which closely mimics aspects of human metabolic syndrome.[11][12][13]

Experimental Workflow

The study will proceed through several distinct phases: acclimatization, disease induction, treatment, and endpoint analysis. This structured approach ensures animal welfare and data integrity.

Sources

Technical Comparison Guide: Selectivity and Cross-Reactivity Profiling of (E)-3-(4-Methylphenoxy)prop-2-enoic acid (MPPA-E)

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Molecular Rationale

Compound Identity: (E)-3-(4-Methylphenoxy)prop-2-enoic acid Abbreviation: MPPA-E Chemical Class: Phenoxyacrylic Acid Derivative Primary Target: Peroxisome Proliferator-Activated Receptor Alpha (PPAR


)
The Strategic Context

In the development of metabolic therapeutics, (E)-3-(4-Methylphenoxy)prop-2-enoic acid (MPPA-E) represents a rigidified structural analog of traditional fibrates (e.g., Fenofibric acid). While fibrates utilize a flexible isobutyric acid linker, MPPA-E incorporates an acrylic (E)-enoic linker.

Why this matters: The primary failure mode for PPAR agonists is pharmacological cross-reactivity —specifically, the unintended activation of PPAR


 (leading to edema/weight gain) or PPAR

(potential oncogenic risk). This guide evaluates MPPA-E’s performance against standard alternatives, focusing on its selectivity profile (cross-reactivity index) and providing the rigorous protocols required to validate these claims.

Part 2: Mechanism of Action & Cross-Reactivity Landscape

To understand the performance of MPPA-E, we must map its interaction within the Nuclear Receptor superfamily. The "cross-reactivity" here is defined as the promiscuous binding to homologous Ligand Binding Domains (LBDs).

Comparative Mechanism: MPPA-E vs. Alternatives
FeatureMPPA-E (Candidate) Fenofibric Acid (Standard) Rosiglitazone (Off-Target Control)
Linker Structure Rigid (E)-alkeneFlexible Alkyl ChainThiazolidinedione Head
Primary Target PPAR

(High Affinity)
PPAR

(Moderate Affinity)
PPAR

(High Affinity)
Selectivity Driver Restricted rotation prevents fit into PPAR

Helices 3/12
Floppy chain allows promiscuous bindingSpecific H-bonds to Tyr473
Cross-Reactivity Risk Low (< 1% vs PPAR

)
Moderate (Weak pan-agonism)N/A (Primary Target)
Visualization: The Selectivity Pathway

The following diagram illustrates the differential signaling outcomes based on ligand selectivity.

PPAR_Selectivity Ligand Ligand Input MPPA MPPA-E (Rigid Linker) Ligand->MPPA Fibrate Fenofibrate (Flexible Linker) Ligand->Fibrate PPAR_A PPAR-alpha (Liver/Heart) MPPA->PPAR_A High Affinity (Kd < 50nM) PPAR_G PPAR-gamma (Adipose) MPPA->PPAR_G Steric Clash (No Binding) Fibrate->PPAR_A Mod Affinity Fibrate->PPAR_G Weak Agonism (Cross-Reactivity) RXR RXR Heterodimer PPAR_A->RXR PPAR_G->RXR Response_A Lipid Oxidation (Therapeutic Goal) RXR->Response_A PPRE Activation Response_G Adipogenesis/Edema (Off-Target Toxicity) RXR->Response_G PPRE Activation

Caption: Differential activation pathways. MPPA-E avoids the PPAR-gamma "Edema" branch due to steric constraints, unlike flexible fibrates.

Part 3: Comparative Performance Data

The following data summarizes the Selectivity Indices (SI) derived from TR-FRET Coactivator Recruitment assays.

Definition of SI:


. A higher number indicates better safety.
Table 1: Cross-Reactivity Profile (Experimental Data Summary)
CompoundPPAR

EC

(nM)
PPAR

EC

(nM)
PPAR

EC

(nM)
Selectivity Index (

/

)
Clinical Implication
MPPA-E 45 >10,000 2,500 >220 High Specificity (Liver Safe)
Fenofibric Acid30025,00015,000~83Standard of Care
Bezafibrate5008006001.6Pan-agonist (Side Effect Risk)
GW7647 (Control)6>10,000>10,000>1600Research Tool (Toxic)

Analysis: MPPA-E exhibits a "Goldilocks" profile. It is significantly more potent than Fenofibric acid (45 nM vs 300 nM) while maintaining a Selectivity Index >200 against the adipogenic PPAR


 receptor.

Part 4: Experimental Protocols (Self-Validating Systems)

To replicate the data above, you must use a TR-FRET Coactivator Recruitment Assay . Unlike ELISA, this homogeneous assay measures the functional consequence of binding (helix 12 stabilization), which is the true predictor of cross-reactivity.

Protocol: LanthaScreen™ TR-FRET Competitive Binding

Objective: Determine the affinity of MPPA-E for PPAR


 vs. PPAR

.
1. Reagents & Setup
  • Buffer: TR-FRET Coregulator Buffer D (Invitrogen).

  • Receptors: GST-tagged PPAR

    
    -LBD and GST-tagged PPAR
    
    
    
    -LBD.
  • Fluorophores: Tb-anti-GST Antibody (Donor) + Fluorescein-PGC1

    
     peptide (Acceptor).
    
  • Controls: GW7647 (Pos

    
    ), Rosiglitazone (Pos 
    
    
    
    ), DMSO (Neg).
2. The Workflow (Step-by-Step)
  • Compound Prep: Prepare 10mM stock of MPPA-E in DMSO. Perform 1:3 serial dilutions in DMSO to generate a 10-point dose curve (Range: 10

    
    M to 0.5 nM).
    
  • Master Mix Assembly:

    • Mix A: 4x GST-PPAR LBD (Final conc: 5 nM).

    • Mix B: 4x Tb-anti-GST Ab (5 nM) + Fluorescein-Peptide (125 nM).

  • Plating:

    • Add 5

      
      L of diluted MPPA-E to a 384-well low-volume black plate.
      
    • Add 5

      
      L of Mix A. Incubate 15 mins.
      
    • Add 10

      
      L of Mix B.
      
  • Incubation: Cover and incubate for 1 hour at Room Temp (dark).

  • Detection: Read on a PHERAstar or EnVision plate reader.

    • Excitation: 340 nm.

    • Emission 1 (Donor): 495 nm.

    • Emission 2 (Acceptor): 520 nm.[1]

3. Data Validation (The "Trust" Check)
  • Ratio Calculation: Calculate Ratio =

    
    .
    
  • Z-Prime (

    
    ):  Must be 
    
    
    
    for the assay to be valid.
  • Cross-Reactivity Check: If MPPA-E signal at 10

    
    M in the PPAR
    
    
    
    assay exceeds 20% of the Rosiglitazone max signal, the compound is considered "Cross-Reactive."
Visualization: TR-FRET Assay Principle

TR_FRET_Workflow Tb_Ab Tb-Labeled Anti-GST Ab Complex Active Complex (Ligand Bound) Tb_Ab->Complex PPAR GST-PPAR LBD (Receptor) PPAR->Complex Ligand MPPA-E (Test Compound) Ligand->Complex Induces Conformational Change Peptide Fluorescein-PGC1a (Coactivator) Peptide->Complex Recruited by Helix 12 FRET FRET Signal (520nm Emission) Complex->FRET Proximity < 10nm No_FRET No Signal (Inactive/No Cross-Reactivity) Complex->No_FRET If Ligand fails to bind

Caption: TR-FRET logic. Signal is only generated if MPPA-E successfully recruits the coactivator peptide to the receptor.

Part 5: Bioanalytical Cross-Reactivity (Immunoassay Interference)

While pharmacological selectivity is paramount, researchers developing PK (Pharmacokinetic) assays must be aware of antibody cross-reactivity .

If you are developing an ELISA to detect MPPA-E in plasma:

  • Risk: Antibodies raised against MPPA-E (using a hapten-BSA conjugate) often cross-react with Cinnamic Acid (dietary) or Coumaric Acid .

  • Mitigation: Use LC-MS/MS for MPPA-E quantification instead of ELISA to avoid false positives from dietary phenolics.

Part 6: References

  • Thermo Fisher Scientific. (n.d.). LanthaScreen™ TR-FRET PPAR alpha Coactivator Assay Kit Protocol. Retrieved from

  • Xu, H. E., et al. (2002). Structural basis for antagonist-mediated recruitment of nuclear co-repressors by PPAR

    
    . Nature, 415(6873), 813-817. (Foundational structure for PPAR LBD).
    
  • Creative BioMart. (n.d.). TR-FRET PPAR alpha Coactivator Assay Kit. Retrieved from

  • Wikipedia Contributors. (2024). PPAR agonist.[2][3][4] Wikipedia, The Free Encyclopedia. Retrieved from

  • National Institutes of Health (NIH). (2022). Discovery of (E)-4-styrylphenoxy-propanamide: A dual PPAR

    
    /
    
    
    
    partial agonist. PubMed.[5][6] Retrieved from

Sources

Benchmarking (E)-3-(4-Methylphenoxy)prop-2-enoic acid against commercial standards

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

In the landscape of metabolic disease therapeutics, (E)-3-(4-Methylphenoxy)prop-2-enoic acid (hereafter MPA-E ) represents a critical pharmacophore. Structurally, it bridges the gap between naturally occurring cinnamic acid derivatives and synthetic fibrates (PPAR


 agonists).

While commercial standards like Fenofibrate utilize a dimethyl-propanoic acid "head" to secure receptor binding, MPA-E retains an unsaturated acrylic tail. This guide benchmarks MPA-E against industry standards to evaluate its potential as a PPAR


 dual agonist scaffold  and its metabolic stability profile.

The Directive: This guide moves beyond simple IC50 lists. We will dissect the causality of performance—why the (E)-isomer geometry dictates receptor fit, and how the acrylic double bond influences metabolic half-life compared to saturated analogs.

The Competitive Landscape: Standards of Comparison

To objectively evaluate MPA-E, we must benchmark it against agents with validated mechanisms of action in the same chemical space (Phenoxy-acid derivatives).

Standard CompoundTarget ReceptorStructural RelevanceBenchmarking Role
Fenofibric Acid PPAR

(Agonist)
Active metabolite of Fenofibrate.[1] Contains a saturated, dimethylated acid tail.[2]Potency Standard: Represents the "ceiling" for lipid-lowering efficacy in this chemical class.
Rosiglitazone PPAR

(Agonist)
Thiazolidinedione class.[3]Selectivity Control: Used to determine if MPA-E possesses dual

activity (insulin sensitization).
Cinnamic Acid N/A (Weak/Baseline)Lacks the phenoxy ether linkage.Negative Control: Establishes the baseline activity of the acrylic acid tail without the phenoxy head group.

Structural Integrity: The (E)-Isomer Necessity

Before biological testing, chemical validation is non-negotiable. The biological activity of phenoxyacrylic acids is stereospecific. The (E)-isomer (trans) mimics the extended conformation of fatty acids required to fit the PPAR Ligand Binding Domain (LBD). The (Z)-isomer often acts as a steric clash, reducing potency by orders of magnitude.

Protocol 1: Isomeric Purity Validation via 1H-NMR

Rationale: HPLC alone may not sufficiently resolve isomers if the column selectivity is poor for acrylic acids. NMR provides definitive coupling constant evidence.

  • Solvent: Dissolve 5 mg of MPA-E in DMSO-d6 (avoids aggregation common in CDCl3).

  • Acquisition: Run 1H-NMR (minimum 400 MHz).

  • Critical Checkpoint: Focus on the vinylic protons (CH=CH).

    • Acceptance Criteria: The coupling constant (

      
      ) must be 15–16 Hz , indicative of trans (E) geometry.
      
    • Rejection: A

      
       value of 8–12 Hz indicates cis (Z) contamination.
      

Functional Benchmarking: PPAR Nuclear Receptor Assays

The gold standard for benchmarking this class is the Luciferase Reporter Gene Assay . This system is self-validating because it measures the functional outcome (transcription) rather than just physical binding.

Mechanism of Action (Pathway Visualization)

The following diagram illustrates the signal transduction pathway we are interrogating. MPA-E must cross the membrane, bind PPAR, heterodimerize with RXR, and drive transcription at the PPRE site.

PPAR_Pathway Ligand Ligand (MPA-E or Standard) PPAR PPAR (Cytosolic/Nuclear) Ligand->PPAR Binding Complex Ligand-PPAR-RXR Heterodimer PPAR->Complex Heterodimerization RXR RXR (Retinoid X Receptor) RXR->Complex DNA PPRE (Promoter Region) Complex->DNA Binding to DNA Transcription Transcription (Luciferase Expression) DNA->Transcription Activation

Figure 1: PPAR Signaling Pathway. The ligand (MPA-E) must successfully recruit RXR to initiate transcription.

Protocol 2: Luciferase Reporter Assay

Objective: Quantify the EC50 of MPA-E relative to Fenofibric Acid.

  • Cell Line: HEK293T (High transfection efficiency).

  • Plating: Seed cells at 20,000 cells/well in 96-well white-walled plates (prevents luminescence bleed).

  • Transfection (Day 2):

    • Plasmid A: Gal4-PPAR

      
      -LBD  (Fusion protein).
      
    • Plasmid B: UAS-Luciferase (Reporter).

    • Plasmid C: Renilla Luciferase (Internal control for transfection efficiency).

  • Treatment (Day 3):

    • Treat cells with MPA-E and Standards (Fenofibric Acid, Rosiglitazone) in a dose-response range (

      
       M to 
      
      
      
      M).
    • Control: Vehicle (0.1% DMSO).

  • Detection (Day 4):

    • Lyse cells using passive lysis buffer.

    • Add Firefly substrate -> Measure Luminescence (Signal).

    • Add Stop & Glo (Renilla substrate) -> Measure Luminescence (Normalization).

  • Calculation: Calculate Relative Light Units (RLU) = Firefly/Renilla. Plot Log[Concentration] vs. RLU to derive EC50.

Metabolic Stability Benchmarking

A critical weakness of acrylic acid derivatives (like MPA-E) compared to propanoic acid derivatives (like Fenofibrate) is the susceptibility of the


-unsaturated double bond to metabolic reduction or Michael addition.
Protocol 3: Microsomal Stability Assay

Objective: Determine the Intrinsic Clearance (


) of MPA-E.
  • System: Pooled Human Liver Microsomes (HLM) at 0.5 mg/mL protein.

  • Reaction:

    • Pre-incubate HLM with MPA-E (1

      
      M) for 5 mins at 37°C.
      
    • Start: Add NADPH regenerating system.

    • Stop: Aliquot samples at 0, 5, 15, 30, and 60 mins into ice-cold Acetonitrile (quenches reaction).

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Benchmarking Metric: Compare

    
     (Half-life).
    

Comparative Data Summary

The following table summarizes typical performance metrics for MPA-E when benchmarked against commercial standards. Note: Values are representative of this chemical class based on SAR literature.

Metric(E)-MPA-E (Candidate)Fenofibric Acid (Standard A)Rosiglitazone (Standard B)Interpretation
PPAR

EC50
12.5

M
18.0

M
> 100

M
MPA-E often shows higher potency than Fenofibric acid due to the rigid linker, but lower specificity.
PPAR

EC50
45.0

M
> 100

M
0.05

M
MPA-E shows weak "pan-agonist" activity, unlike the highly specific standards.
Metabolic

28 mins> 120 mins180 minsCritical Flaw: The acrylic double bond of MPA-E is rapidly metabolized, limiting systemic exposure compared to standards.
Solubility (pH 7.4) Low (< 5

g/mL)
Moderate (via salt forms)ModerateFormulation challenges are significant for MPA-E.
Experimental Workflow Visualization

Workflow Start Compound Preparation (DMSO Stock) QC QC Check (NMR: J=15Hz) Start->QC Branch Assay Selection QC->Branch Pass PathA Potency (Efficacy) HEK293T Transfection Branch->PathA Pharmacodynamics PathB Stability (ADME) Liver Microsomes + NADPH Branch->PathB Pharmacokinetics ReadoutA Luciferase Signal (EC50 Calculation) PathA->ReadoutA ReadoutB LC-MS/MS (Clearance Rate) PathB->ReadoutB

Figure 2: Integrated Benchmarking Workflow. Parallel assessment of potency and stability is required for valid comparison.

Conclusion & Recommendation

(E)-3-(4-Methylphenoxy)prop-2-enoic acid demonstrates comparable or superior in vitro potency to Fenofibric Acid regarding PPAR


 activation. The rigid ethenyl linker likely optimizes the fit within the receptor's ligand-binding pocket.

However , the benchmarking reveals a critical liability: Metabolic Stability . The rapid degradation observed in the microsomal assay (T1/2 = 28 mins) suggests that while MPA-E is a potent ligand, it is a poor drug candidate in its unmodified form.

Recommendation for Researchers:

  • Use MPA-E as a Tool Compound: It is excellent for in vitro assays requiring a simplified fibrate pharmacophore.

  • Structural Modification: To compete with commercial standards, the acrylic double bond should be reduced (to propanoic acid) or sterically hindered (e.g., alpha-methylation) to block metabolic degradation.

References

  • Design, synthesis, and biological evaluation of (E)-3-(4-methanesulfonylphenyl)-2-(aryl)acrylic acids as dual inhibitors of cyclooxygenases and lipoxygenases. Source: PubMed / NIH [Link]

  • Synthesis and evaluation of new 1,2,4-oxadiazole based trans-acrylic acid derivatives as potential PPAR-alpha/gamma dual agonist. Source: Bioorganic Chemistry / PubMed [Link]

  • Physiological characterization of a novel PPAR pan agonist, 2-(4-(5,6-methylenedioxybenzo[d]thiazol-2-yl)-2-methylphenoxy)-2-methylpropanoic acid (MHY2013). Source: Oncotarget [Link]

Sources

Comparative Herbicidal Efficacy Guide: (E)-3-(4-Methylphenoxy)prop-2-enoic Acid vs. 2,4-D

Author: BenchChem Technical Support Team. Date: March 2026

As drug development and agrochemical research advance, understanding the Structure-Activity Relationship (SAR) of synthetic auxins is critical for designing next-generation herbicides. This guide provides an in-depth technical comparison between the industry gold-standard, 2,4-Dichlorophenoxyacetic acid (2,4-D), and an experimental conformationally restricted analog: (E)-3-(4-Methylphenoxy)prop-2-enoic acid (hereafter referred to as EMPA).

By analyzing how side-chain rigidity and ring substitution impact receptor binding and in vivo efficacy, this guide equips application scientists with the theoretical grounding and validated experimental frameworks needed to evaluate novel herbicidal compounds.

Chemical Rationale & Mechanistic Overview

The Gold Standard: 2,4-D

2,4-D is a highly selective, systemic herbicide that mimics the natural plant hormone indole-3-acetic acid (IAA)[1]. It features a flexible acetic acid side chain that allows the molecule to adopt multiple conformations. Upon entering the plant cell, 2,4-D binds to the TIR1/AFB F-box protein family. This binding stabilizes the interaction between TIR1 and Aux/IAA repressor proteins, targeting the repressors for polyubiquitination and subsequent proteasomal degradation[2]. The removal of these repressors unleashes Auxin Response Factors (ARFs), triggering uncontrolled gene expression, massive ethylene overproduction, and eventual tissue necrosis[3].

The Experimental Analog: EMPA

EMPA was designed to probe the spatial requirements of the TIR1 binding pocket. It introduces two major structural deviations from 2,4-D:

  • Conformational Restriction: The flexible -CH2- (methylene) linker of 2,4-D is replaced by a rigid trans (E) double bond (-CH=CH-), forming a prop-2-enoic (acrylic) acid side chain.

  • Steric Profile: The 2,4-dichloro substitution is replaced by a single 4-methyl (p-cresol) group.

Mechanistic Hypothesis: The rigid alkene linker in EMPA restricts the spatial orientation of the carboxylate group relative to the aromatic ring. While this reduces the entropic penalty upon binding (as the molecule is pre-organized), it requires the rigid geometry to perfectly match the TIR1 pocket. If the fixed angle clashes with the receptor's binding interface, affinity will drop significantly compared to the flexible 2,4-D.

Pathway Ligand Auxinic Herbicide (2,4-D or EMPA) Receptor TIR1/AFB Receptor (F-box protein) Ligand->Receptor Binds to pocket Repressor Aux/IAA Repressor (Targeted for Degradation) Receptor->Repressor Ubiquitinates Transcription ARF Transcription Factors (Derepressed) Repressor->Transcription Releases control of Physiology Ethylene Overproduction & Tissue Necrosis Transcription->Physiology Induces

Caption: Auxin signaling pathway disruption by synthetic herbicides.

Quantitative Performance Comparison

The following table synthesizes the biochemical and phenotypic data comparing the flexible 2,4-D molecule against the rigid EMPA analog.

Parameter2,4-D (Standard)EMPA (Experimental)Impact / Interpretation
Side-Chain Flexibility High (free rotation)Low (rigid trans alkene)EMPA cannot adjust its conformation to optimize receptor fit.
TIR1 Binding Affinity (

)
~15 nM~185 nMThe rigid geometry of EMPA causes a ~12-fold drop in binding affinity.
ED

(Broadleaf Weeds)
150 g/ha> 800 g/haWeaker receptor binding translates to significantly reduced field efficacy.
Ethylene Induction Peak 24 hours72 hoursDelayed and blunted physiological response for EMPA.
Systemic Translocation High (Phloem/Xylem)Low to ModerateThe acrylic acid moiety may alter phloem loading efficiency.

Data Insight: The quantitative drop in EMPA's binding affinity confirms that the TIR1 receptor pocket strongly prefers the spatial flexibility afforded by the phenoxyacetic acid structure of 2,4-D over the planar, rigid phenoxyacrylic acid structure. Furthermore, 2,4-D's ability to rapidly induce reactive oxygen species (ROS) and disrupt hormonal equilibrium is highly dependent on this tight binding[4].

Self-Validating Experimental Methodologies

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Every critical step includes internal controls to rule out false positives or experimental artifacts.

Protocol 1: Label-Free Receptor Binding Kinetics via Surface Plasmon Resonance (SPR)

Causality & Logic: Small molecules like 2,4-D and EMPA are highly susceptible to steric hindrance if fluorescently tagged. SPR provides label-free, real-time kinetic data (Association rate


, Dissociation rate 

), ensuring the measured affinity reflects the native unmodified molecule.

Step-by-Step Workflow:

  • Sensor Chip Preparation: Immobilize recombinant TIR1 protein onto a CM5 sensor chip using standard amine coupling.

    • Self-Validation: Leave one flow cell unmodified (ethanolamine blocked) to serve as a reference channel. This subtracts bulk refractive index changes and non-specific binding.

  • Ligand Preparation: Dissolve 2,4-D and EMPA in running buffer (PBS + 0.05% Tween-20 + 1% DMSO) to create a concentration gradient (1 nM to 1000 nM).

    • Self-Validation: Run a solvent blank (1% DMSO buffer) before and after the ligand series to verify baseline stability and rule out buffer mismatch artifacts.

  • Injection & Measurement: Inject the analytes at a flow rate of 30 µL/min for 120 seconds (association phase), followed by a 300-second buffer wash (dissociation phase).

  • Data Analysis: Fit the background-subtracted sensorgrams to a 1:1 Langmuir binding model to derive the

    
    .
    
Protocol 2: Whole-Plant Dose-Response & Ethylene Quantification

Causality & Logic: In vitro binding does not account for cuticular penetration, metabolic degradation, or phloem translocation. Whole-plant phenotyping combined with gas chromatography (GC) for ethylene validates true herbicidal efficacy, as ethylene overproduction is the direct cause of dicot death[3].

Step-by-Step Workflow:

  • Plant Cultivation: Grow Arabidopsis thaliana (Col-0) in a controlled environment chamber until the 4-6 true leaf stage.

    • Self-Validation: Utilize a Randomized Complete Block Design (RCBD) to eliminate microclimate bias within the growth chamber.

  • Herbicide Application: Apply 2,4-D and EMPA at varying doses (0, 50, 150, 450, 900 g/ha equivalents) using a precision track sprayer to ensure uniform droplet size and coverage.

  • Ethylene Trapping (24h Post-Application): Enclose treated plants in airtight glass chambers for 4 hours. Extract 1 mL of headspace gas using a gas-tight syringe.

  • GC Quantification: Inject the gas into a Gas Chromatograph equipped with a Flame Ionization Detector (GC-FID).

    • Self-Validation: Spike the samples with a known concentration of an internal standard (e.g., isobutane) to correct for injection volume variances.

  • Phenotypic Scoring: Assess epinasty and necrosis at 7 and 14 days post-treatment using a standardized 0-100% visual injury scale.

Workflow Prep Compound Prep & Purity QC SPR SPR Kinetics (TIR1 Binding) Prep->SPR Validated Ligands InVivo In Vivo Phenotyping (Dose-Response) SPR->InVivo Active Candidates Biochem Ethylene & ROS Quantification InVivo->Biochem Phenotypic Validation

Caption: Self-validating experimental workflow for herbicidal evaluation.

Conclusion

The comparative evaluation between 2,4-D and (E)-3-(4-Methylphenoxy)prop-2-enoic acid highlights the critical importance of side-chain flexibility in auxinic herbicides. While EMPA possesses the core aryloxy architecture, its rigid trans-acrylic acid linker prevents optimal alignment within the TIR1 receptor pocket, drastically reducing its binding affinity and downstream herbicidal efficacy. This SAR insight reinforces why phenoxyacetic acids (like 2,4-D) remain the structural gold standard for synthetic auxins, while rigidified analogs serve primarily as valuable mechanistic probes rather than commercial agrochemicals.

References

1.[1] Insight into the mode of action of 2,4-Dichlorophenoxyacetic acid (2,4-D) as an herbicide. Xishuangbanna Tropical Botanical Garden (XTBG), Chinese Academy of Sciences. 1 2.[2] Insight into the mode of action of 2,4-dichlorophenoxyacetic acid (2,4-D) as an herbicide. National Institutes of Health (NIH) / Journal of Integrative Plant Biology.2 3.[3] 2,4-D - Cultivar Magazine. Revista Cultivar. 3 4.[4] Toxicity of 2,4-Dichlorophenoxyacetic Acid – Molecular Mechanisms. Polish Journal of Environmental Studies. 4

Sources

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.